molecular formula C34H38N8O3 B15586573 YKL-1-116

YKL-1-116

Número de catálogo: B15586573
Peso molecular: 606.7 g/mol
Clave InChI: VBYGXNURPHQSPG-MUUNZHRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CHEMBL4434871 is a Unknown drug.

Propiedades

Fórmula molecular

C34H38N8O3

Peso molecular

606.7 g/mol

Nombre IUPAC

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide

InChI

InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1

Clave InChI

VBYGXNURPHQSPG-MUUNZHRXSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of YKL-1-116: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its mechanism of action is centered on the irreversible binding to a specific cysteine residue within the ATP-binding pocket of CDK7, leading to the inhibition of its kinase activity. This targeted inhibition primarily disrupts the cell cycle, inducing a G1/S phase arrest in cancer cells. Notably, while other CDK7 inhibitors impact both cell cycle and transcription, this compound exhibits a more predominant cell cycle phenotype. Furthermore, this compound has demonstrated synergistic effects in combination with other anti-cancer agents, promoting apoptosis in p53-positive cancer cells. This guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism: Covalent Inhibition of CDK7

This compound acts as a selective and covalent inhibitor of CDK7.[1][2][3] The key feature of its mechanism is the formation of an irreversible covalent bond with Cysteine 312 (C312) located in the ATP-binding site of the CDK7 enzyme.[4] This covalent modification is facilitated by a reactive acrylamide (B121943) "warhead" on the this compound molecule.[2] The irreversible binding locks the kinase in an inactive state, preventing the transfer of phosphate (B84403) groups to its downstream substrates. Mutation of this cysteine to a less nucleophilic serine (C312S) has been shown to abolish the inhibitory activity of related compounds, confirming the critical role of this covalent interaction.[4]

Signaling Pathway of this compound Action

YKL_1_116_Mechanism This compound Mechanism of Action YKL_1_116 This compound Covalent_Bond Covalent Bond Formation YKL_1_116->Covalent_Bond targets CDK7 CDK7 C312 Cysteine 312 (in ATP-binding pocket) CDK7->C312 C312->Covalent_Bond CDK7_Inhibition Inhibition of CDK7 Kinase Activity Covalent_Bond->CDK7_Inhibition Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) CDK7_Inhibition->Cell_Cycle_Progression disrupts Apoptosis Apoptosis CDK7_Inhibition->Apoptosis in combination with p53 activation Cell_Cycle_Arrest G1/S Phase Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest leads to Combination_Therapy Combination with 5-FU or Nutlin-3 p53_Activation p53 Activation Combination_Therapy->p53_Activation p53_Activation->Apoptosis sensitizes to

Caption: Covalent inhibition of CDK7 by this compound leading to cell cycle arrest.

Quantitative Data

In Vitro Kinase Inhibition

This compound exhibits high potency against CDK7 with an IC50 value in the low nanomolar range. Its selectivity has been demonstrated through kinome profiling, revealing significantly lower activity against other cyclin-dependent kinases.

Target KinaseIC50 (nM)Assay TypeReference
CDK7 7.6 Biochemical Radioactivity Assay[2][5]
CDK21100Biochemical Assay[2]
CDK9>1000Biochemical Assay[2]
CHK27.4Biochemical Assay[2]
FGR5.1Biochemical Assay[2]
PRKCQ4.9Biochemical Assay[2]
SRC3.9Biochemical Assay[2]
RET63.5Biochemical Assay[2]
HIP4K178Biochemical Assay[2]
Cellular Activity

In cellular assays, this compound demonstrates cytotoxicity against various cancer cell lines, with a notable example being Jurkat cells.

Cell LineIC50 (nM)Assay TypeReference
Jurkat2Cell Viability Assay[1]

Experimental Protocols

In Vitro Kinase Assay (Biochemical Radioactivity Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7 and other kinases.

General Protocol (based on typical kinase assays):

  • Reaction Mixture Preparation: A reaction buffer containing recombinant kinase (e.g., CDK7/CycH/MAT1), a suitable substrate (e.g., a peptide substrate for CDK7), and ATP (often radiolabeled with ³²P or ³³P) is prepared.

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is included.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or EDTA.

  • Substrate Capture: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose membrane which binds the peptide substrate.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression.

Cell Viability Assay

Objective: To measure the cytotoxic effect of this compound on cancer cell lines.

General Protocol (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Cancer cells (e.g., Jurkat) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Reagent Addition: A reagent that measures ATP levels (indicative of cell viability) is added to each well.

  • Signal Measurement: After a short incubation, the luminescent signal is measured using a plate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blotting for PARP Cleavage

Objective: To assess the induction of apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP).

General Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound, alone or in combination with other agents (e.g., 5-FU or nutlin-3), for a specified time.[6] The cells are then harvested and lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PARP, which recognizes both the full-length and cleaved forms.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and visualized using an imaging system. The presence of a smaller band corresponding to cleaved PARP indicates apoptosis.

Cellular Effects and Therapeutic Implications

Predominant Cell Cycle Arrest

In contrast to broader CDK7 inhibitors like THZ1, which significantly impact transcription, this compound's primary effect is the induction of cell cycle arrest at the G1/S transition.[4] This is a consequence of inhibiting CDK7's role as a CDK-activating kinase (CAK). CDK7 is responsible for phosphorylating and activating other CDKs, such as CDK2, which are essential for progression through the G1 phase and initiation of DNA replication in the S phase.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Cancer Cell Culture (e.g., Jurkat, HCT116) Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest and Fix Cells (e.g., with ethanol) Treatment->Harvest Staining Stain with DNA Dye (e.g., Propidium Iodide) Harvest->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Cell Population in G1, S, and G2/M phases Flow_Cytometry->Data_Analysis Conclusion Determine G1/S Arrest Data_Analysis->Conclusion

Caption: Workflow for analyzing the effect of this compound on the cell cycle.

Synergy with p53 Activation

This compound alone shows minimal induction of apoptosis at effective doses for cell cycle arrest.[6] However, it demonstrates significant synergistic effects in inducing apoptosis when combined with agents that activate the p53 tumor suppressor pathway, such as the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) or the MDM2 inhibitor nutlin-3.[5][6] This synthetic lethality is observed in p53-positive cancer cells.[5] The proposed mechanism involves p53-mediated upregulation of pro-apoptotic genes, which sensitizes the cells to the cell cycle arrest induced by this compound.

Logical Relationship of Synergistic Apoptosis

Synergistic_Apoptosis Synergistic Apoptosis with this compound YKL_1_116 This compound CDK7_Inhibition CDK7 Inhibition YKL_1_116->CDK7_Inhibition Cell_Cycle_Arrest G1/S Arrest CDK7_Inhibition->Cell_Cycle_Arrest Apoptosis Synergistic Apoptosis Cell_Cycle_Arrest->Apoptosis p53_Activator 5-FU or Nutlin-3 p53_Activation p53 Activation p53_Activator->p53_Activation Pro_Apoptotic_Genes Upregulation of Pro-Apoptotic Genes p53_Activation->Pro_Apoptotic_Genes Pro_Apoptotic_Genes->Apoptosis

Caption: Logical flow of synergistic apoptosis induction by this compound and p53 activators.

Conclusion

This compound is a highly selective, covalent inhibitor of CDK7 that primarily exerts its anti-cancer effects through the induction of cell cycle arrest. Its well-defined mechanism of action, targeting Cysteine 312 in CDK7, provides a clear rationale for its activity. The ability of this compound to synergize with p53-activating agents highlights a promising therapeutic strategy for p53-positive cancers. This technical guide summarizes the key molecular interactions and cellular consequences of this compound treatment, providing a foundation for further research and development of this and related compounds.

References

YKL-1-116: A Technical Guide to its Function in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical kinase that plays a dual role in the regulation of the cell cycle and transcription. By targeting the CDK-activating kinase (CAK) activity of CDK7, this compound disrupts the phosphorylation and activation of downstream cell cycle kinases, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the function of this compound in cell cycle regulation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). The activity of these kinases is tightly regulated by cyclins and phosphorylation events. CDK7, as a component of the CAK complex, is a master regulator of the cell cycle, responsible for the activating phosphorylation of several key CDKs, including CDK1, CDK2, and CDK4. This central role makes CDK7 an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer.

This compound is a pioneering covalent inhibitor developed to selectively target CDK7.[1] While more potent and selective derivatives like YKL-5-124 have since been developed, the study of this compound has provided foundational insights into the consequences of selective CDK7 inhibition on cell cycle progression.[1] This document serves as a technical resource for researchers investigating the role of this compound and similar molecules in cell cycle control.

Mechanism of Action

This compound functions as a selective and covalent inhibitor of CDK7.[2][3] Its mechanism involves the formation of a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, leading to irreversible inhibition.[1] By inhibiting CDK7, this compound prevents the phosphorylation of the T-loop of downstream CDKs, which is essential for their activation. The primary consequence of this inhibition on the cell cycle is the blockade of progression at the G1/S and G2/M transitions, which are controlled by CDK2/CDK4 and CDK1, respectively.[2][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
CDK77.6Biochemical Radioactivity Assay[5]
CDK21100Biochemical Assay[1]
CDK9>1000Biochemical Assay[1]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointValueReference
JurkatCytotoxicityIC502 nM[2]

Table 3: Kinase Selectivity Profile of this compound in Jurkat Cells (KiNativ™ Profiling)

KinasePercent Inhibition at 1 µM
CDK7>95%
CDK1<10%
CDK2~20%
CDK4<10%
CDK5<10%
CDK6<10%
CDK9<10%
CDK12Not targeted
CDK13Not targeted
(Data adapted from Kalan S, et al. Cell Rep. 2017)[3]

Signaling Pathways and Experimental Workflows

CDK7-Mediated Cell Cycle Regulation and Inhibition by this compound

CDK7_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_CAK CDK-Activating Kinase (CAK) CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes CDK2_E CDK2 Cyclin E CDK2_E->S_phase_genes CDK1_B CDK1 Cyclin B Mitosis Mitosis CDK1_B->Mitosis CDK7 CDK7 Cyclin H MAT1 CDK7->CDK4_6 P CDK7->CDK2_E P CDK7->CDK1_B P YKL1116 This compound YKL1116->CDK7

Caption: CDK7's role in cell cycle progression and its inhibition by this compound.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound (e.g., 100-800 nM, 24-72h) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix with Cold 70% Ethanol (B145695) harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content (G1, S, G2/M phases) acquire->analyze end Results analyze->end

Caption: A typical workflow for analyzing cell cycle distribution after this compound treatment.

Experimental Workflow for Western Blot Analysis of CDK Phosphorylation

Western_Blot_Workflow start Treat Cells with This compound lyse Lyse Cells and Quantify Protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (e.g., p-CDK1, p-CDK2, Total CDK1/2) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect end Image and Analyze detect->end

Caption: Workflow for assessing CDK phosphorylation status post-YKL-1-116 treatment.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 100 nM, 200 nM, 400 nM, 800 nM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Phosphorylated CDK1 and CDK2

Objective: To assess the effect of this compound on the phosphorylation of CDK1 and CDK2.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PARP Cleavage Assay for Apoptosis Detection

Objective: To determine if this compound, alone or in combination with other agents, induces apoptosis.

Protocol:

  • Treat HCT116 cells with this compound (e.g., 100-800 nM) alone or in combination with 40 µM 5-Fluorouracil (5-FU) or 5 µM nutlin-3 (B1677040) for a specified time (e.g., 24-48 hours).[6]

  • Harvest and lyse the cells as described for Western blotting.

  • Perform Western blotting as described above, using a primary antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

  • An increase in the 89 kDa band indicates the induction of apoptosis.

Conclusion

This compound is a valuable chemical probe for studying the role of CDK7 in cell cycle regulation. Its selective and covalent mode of inhibition provides a powerful tool to dissect the downstream consequences of blocking the CAK activity of CDK7. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of this compound and to further explore the therapeutic potential of CDK7 inhibition in diseases of uncontrolled cell proliferation. While more advanced inhibitors have been developed, the principles learned from this compound remain fundamental to the field.

References

YKL-1-116: A Technical Guide to its Role in Transcriptional Regulation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a pioneering selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical component of the general transcription factor TFIIH and a CDK-activating kinase (CAK), CDK7 sits (B43327) at the nexus of transcription and cell cycle control, making it a compelling target in oncology. This compound provided an early chemical tool to probe the therapeutic hypothesis of CDK7 inhibition. While it demonstrated modest anti-proliferative effects as a single agent, its true potential was revealed in synergistic combinations, particularly in p53-proficient cancers. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on transcriptional and cell cycle pathways, and its preclinical activity. It also presents key experimental protocols and comparative data with its more potent successor, YKL-5-124, to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action

This compound is a covalent inhibitor that achieves its selectivity for CDK7 by targeting a unique cysteine residue (Cys312) located outside of the canonical kinase active site.[1][2] This irreversible binding event allosterically inhibits the kinase function of CDK7. The development of this compound was a strategic hybridization of the covalent warhead from the non-selective inhibitor THZ1 and the pyrrolidinopyrazole core from the PAK4 inhibitor PF-3758309.[1][3] This design conferred greater selectivity for CDK7 over other transcriptional CDKs, such as CDK9, CDK12, and CDK13.[4]

Quantitative Data: In Vitro Potency and Selectivity

This compound demonstrated nanomolar potency against CDK7 in biochemical assays and high selectivity against other cyclin-dependent kinases. Its development paved the way for the more potent analog, YKL-5-124, which is often used as a reference for highly selective CDK7 inhibition.

Table 1: Biochemical Potency of this compound and Related Compounds

CompoundTargetAssay TypeIC50 (nM)Reference(s)
This compound CDK7 Biochemical Radioactivity Assay 7.6 [3][5]
This compoundCDK2Biochemical Assay1,100[5]
This compoundCDK9Biochemical Assay> 1,000[5]
YKL-5-124CDK7In Vitro Enzyme Assay53.5[6]
YKL-5-124CDK7/Mat1/CycHIn Vitro Enzyme Assay9.7[6]
YKL-5-124CDK2In Vitro Enzyme Assay1,300[6]
YKL-5-124CDK9In Vitro Enzyme Assay3,020[6]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (nM)Reference(s)
JurkatT-cell Acute Lymphoblastic LeukemiaCell Viability2[4]

Note: this compound was noted to have minimal anti-proliferative effects on its own in many cancer cell lines, with its successor YKL-5-124 showing more potent cellular activity.[1]

Role in Transcription

CDK7, as a core component of the general transcription factor TFIIH, plays a pivotal role in initiating transcription by RNA Polymerase II (Pol II). It phosphorylates the C-terminal domain (CTD) of Pol II, primarily at Serine 5 (Ser5) and Serine 7 (Ser7) residues.[7][8][9] This phosphorylation is crucial for promoter clearance, recruitment of mRNA capping enzymes, and establishing promoter-proximal pausing.[7][10]

While potent CDK7 inhibition can globally affect transcription, selective inhibitors like this compound and its successor YKL-5-124 have revealed a more nuanced role. Unlike the broader-spectrum inhibitor THZ1, which causes a robust downregulation of Pol II CTD phosphorylation, the more selective YKL-5-124 has minimal effect on global CTD phosphorylation.[1] This suggests that other kinases, such as CDK12/13, may have redundant functions in this process. However, selective CDK7 inhibition does significantly impact the transcription of a subset of genes, particularly those driven by super-enhancers and key oncogenic transcription factors like RUNX1 and MYC.[11][12]

G cluster_PIC Pre-Initiation Complex (PIC) at Promoter RNA_Pol_II RNA Pol II (Unphosphorylated CTD) RNA_Pol_II_P RNA Pol II (pSer5/7-CTD) RNA_Pol_II->RNA_Pol_II_P TFIIH TFIIH Complex CDK7 CDK7 CDK7->RNA_Pol_II pSer5/7 Mediator Mediator TFs General TFs (TBP, TFIIB, etc.) DNA DNA This compound This compound This compound->CDK7 Inhibition Promoter_Escape Promoter Escape & Initiation Capping mRNA Capping & Pause Release Promoter_Escape->Capping Elongation Transcriptional Elongation RNA_Pol_II_P->Promoter_Escape Capping->Elongation

Figure 1. this compound inhibits CDK7-mediated phosphorylation of RNA Pol II CTD, a key step for transcriptional initiation.

Role in Cell Cycle Control and Cancer

CDK7's role as a CDK-activating kinase (CAK) is central to cell cycle progression. It phosphorylates and activates downstream CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn phosphorylate key substrates to drive the cell through G1/S and G2/M transitions.[1][13] A primary target of the G1 CDKs (CDK4/6 and CDK2) is the Retinoblastoma protein (pRb). Phosphorylation of pRb by these CDKs leads to the release of E2F transcription factors, which then activate the expression of genes required for S-phase entry.[12][14][15]

By inhibiting CDK7, this compound and its analogs disrupt this entire cascade. The lack of CDK activation leads to hypophosphorylated pRb, which remains bound to and sequesters E2F. This results in the suppression of the E2F transcriptional program and a potent cell cycle arrest at the G1/S transition.[1][12] While this arrest is cytostatic in normal cells, in cancer cells with a dysregulated G1-S checkpoint or high transcriptional dependency, it can lead to apoptosis.[2]

Furthermore, studies have shown a powerful synthetic lethal interaction between CDK7 inhibition and p53 activation. In p53-positive cancer cells, such as HCT116, treatment with DNA-damaging agents (e.g., 5-fluorouracil) or MDM2 inhibitors (e.g., nutlin-3) activates the p53 transcriptional program. When combined with this compound, this p53 activation synergistically induces apoptosis, as evidenced by increased PARP cleavage.[3]

G This compound This compound CDK7 CDK7 (CAK) This compound->CDK7 Inhibition CDK46 CDK4/6- Cyclin D CDK7->CDK46 Activation CDK2 CDK2- Cyclin E/A CDK7->CDK2 Activation G1S_Arrest G1/S Arrest pRb_E2F pRb-E2F Complex CDK46->pRb_E2F p CDK2->pRb_E2F p pRb_p p-pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Figure 2. this compound inhibits the CDK7-pRb-E2F axis, leading to G1/S cell cycle arrest.

Detailed Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is a generalized procedure for measuring the activity of CDK7 in vitro and assessing the inhibitory effect of compounds like this compound.

  • Reaction Setup : Prepare a kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme Preparation : Dilute recombinant human trimeric CDK7/cyclin H/MAT1 complex to the desired concentration (e.g., 5-10 ng/µL) in kinase reaction buffer.[16]

  • Inhibitor Preparation : Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase reaction buffer.

  • Substrate and ATP : Prepare a mix of a suitable substrate (e.g., GST-tagged RNA Pol II CTD fragment) and radio-labeled [γ-³²P]ATP or cold ATP for detection methods like ADP-Glo®.[16][17] The final ATP concentration should be near the Km for the enzyme.

  • Kinase Reaction : In a 96-well plate, combine the CDK7 enzyme, the inhibitor dilution (or DMSO vehicle), and initiate the reaction by adding the substrate/ATP mix.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination : Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer or a specific stop solution for the detection method used.

  • Detection :

    • Radiometric : Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify band intensity.[18]

    • Luminescence (ADP-Glo®) : Add ADP-Glo® reagent to convert remaining ATP to light, and measure luminescence on a plate reader.[17]

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cleaved PARP Western Blot for Apoptosis Detection

This protocol outlines the detection of the 89 kDa cleaved fragment of PARP, a hallmark of caspase-mediated apoptosis.[19][20]

  • Cell Treatment : Plate cells (e.g., HCT116) and treat with this compound, a positive control (e.g., Staurosporine), and a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[19]

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% or 4-12% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the cleaved (89 kDa) fragment of PARP1 (e.g., anti-cleaved PARP (Asp214)).[20][21]

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detection system.

  • Analysis : Compare the intensity of the 89 kDa cleaved PARP band across different treatment conditions. Also probe for a loading control like β-actin or GAPDH to ensure equal protein loading.

EdU Cell Cycle Analysis by Flow Cytometry

This protocol uses 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation to measure DNA synthesis and determine the percentage of cells in the S-phase of the cell cycle.[22][23][24]

  • Cell Treatment : Culture cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • EdU Labeling : Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 1-2 hours to allow incorporation into newly synthesized DNA.

  • Cell Harvest : Harvest the cells using trypsin or a cell scraper and wash with PBS containing 1% BSA.

  • Fixation : Resuspend cells in a fixative solution (e.g., Click-iT® fixative or 4% paraformaldehyde) and incubate for 15 minutes at room temperature.[24]

  • Permeabilization : Wash the fixed cells, then resuspend in a saponin-based permeabilization and wash reagent for 15 minutes.[25]

  • Click Reaction : Prepare the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide), CuSO₄, and a reaction buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent azide to the alkyne group on the incorporated EdU.[25]

  • DNA Staining : Wash the cells and resuspend in a solution containing a DNA content stain (e.g., 7-AAD or DAPI) and RNase A.

  • Flow Cytometry : Analyze the cells on a flow cytometer. Measure the fluorescence of the EdU-azide conjugate (e.g., in the FITC channel for Alexa Fluor 488) and the DNA content stain (e.g., in the PerCP channel for 7-AAD).

  • Data Analysis : Gate on the cell population based on forward and side scatter. Create a bivariate plot of EdU fluorescence versus DNA content. Cells in G1 will be EdU-negative with 2n DNA content, S-phase cells will be EdU-positive with intermediate DNA content, and G2/M cells will be EdU-negative with 4n DNA content.

Figure 3. Experimental workflow for EdU-based cell cycle analysis.

Conclusion and Future Directions

This compound was a critical step forward in the development of selective CDK7 inhibitors. It helped to deconvolute the dual roles of CDK7 in transcription and cell cycle regulation and validated the therapeutic strategy of targeting this kinase. While its own anti-proliferative activity was modest, it demonstrated the potential for synergistic lethality when combined with agents that activate p53, laying the groundwork for combination therapies. The subsequent development of more potent and selective compounds like YKL-5-124 has allowed for a deeper exploration of CDK7 biology and has shown significant promise in preclinical models of cancers like multiple myeloma.[12] Future research will likely focus on optimizing the therapeutic window of CDK7 inhibitors, identifying predictive biomarkers for sensitivity, and exploring novel combination strategies to overcome resistance and enhance efficacy in a clinical setting.

References

The Covalent Inhibition of CDK7 by YKL-1-116: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, thereby controlling cell cycle checkpoints. This dual role has positioned CDK7 as a compelling target for cancer therapy. YKL-1-116 is a selective and covalent inhibitor of CDK7 that has served as a valuable tool for dissecting the biological functions of this kinase. This technical guide provides a comprehensive overview of the covalent inhibition of CDK7 by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with CDK7 and other kinases.

Table 1: In Vitro Potency of this compound against CDK7

ParameterValueAssay TypeSource
IC50 7.6 nMBiochemical Assay (Invitrogen)[1]

Table 2: Selectivity Profile of this compound

TargetInhibition/IC50Assay TypeSource
CDK7 TargetKiNativ™ Profiling (1 µM)[2]
CDK9 Not a targetKiNativ™ Profiling (1 µM)[2]
CDK12 Not a targetKiNativ™ Profiling (1 µM)[2]
CDK13 Not a targetKiNativ™ Profiling (1 µM)[2]
CHK2 IC50 = 7.4 nMBiochemical Assay[1]
FGR IC50 = 5.1 nMBiochemical Assay[1]
PRKCQ IC50 = 4.9 nMBiochemical Assay[1]
RET IC50 = 63.5 nMBiochemical Assay[1]
SRC IC50 = 3.9 nMBiochemical Assay[1]
HIP4K IC50 = 178 nMBiochemical Assay[1]

Mechanism of Covalent Inhibition

This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue in the CDK7 protein.[2]

cluster_0 CDK7 Active Site cluster_1 Covalent Adduct Formation This compound This compound Cys312 Cys312 This compound->Cys312 Reacts with Acrylamide (B121943) Moiety ATP_pocket ATP Binding Pocket This compound->ATP_pocket Binds reversibly Covalent_Bond Covalent Bond Formation Inactive_CDK7 Inactive CDK7 Covalent_Bond->Inactive_CDK7

Mechanism of Covalent Inhibition of CDK7 by this compound.

The acrylamide "warhead" of this compound engages in a Michael addition reaction with the nucleophilic thiol group of Cysteine 312 (Cys312) on CDK7.[3] This covalent modification is irreversible and leads to the inactivation of the kinase. The specificity of this interaction is supported by the observation that a Cys312Ser (C312S) mutant of CDK7, where the reactive cysteine is replaced by a less nucleophilic serine, confers resistance to this compound.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent inhibition of CDK7 by this compound.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is used to determine the in vitro potency (IC50) of this compound against CDK7.

Materials:

  • Recombinant CDK7/cyclin H/MAT1 complex

  • LanthaScreen® Eu-anti-tag antibody

  • Kinase tracer

  • This compound

  • Assay buffer

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a mixture of the CDK7/cyclin H/MAT1 complex and the Eu-anti-tag antibody in assay buffer.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Measure the FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor 647 acceptor fluorophores.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[4]

Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase_Ab Add Kinase/Ab Mix Add_Inhibitor->Add_Kinase_Ab Prep_Kinase_Ab Prepare Kinase/ Antibody Mix Prep_Kinase_Ab->Add_Kinase_Ab Add_Tracer Add Kinase Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Measure FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for the In Vitro Kinase Assay.

Kinome Profiling (KiNativ™)

This method is used to assess the selectivity of this compound across the kinome.

Materials:

  • Jurkat cells[5]

  • This compound

  • Lysis buffer

  • Desthiobiotin-ATP probe

  • Streptavidin resin

  • Trypsin

  • LC-MS/MS system

Protocol:

  • Culture Jurkat cells to the desired density.

  • Treat cells with 1 µM this compound or DMSO for a specified time.

  • Harvest and lyse the cells.

  • Incubate the cell lysates with a desthiobiotin-ATP probe, which covalently labels the active site lysine (B10760008) of kinases.

  • Digest the proteins with trypsin.

  • Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were not blocked by this compound.

  • The percentage of inhibition for each kinase is determined by comparing the signal from the this compound-treated sample to the DMSO control.[2]

Start Start Cell_Culture Culture Jurkat Cells Start->Cell_Culture Treatment Treat with this compound or DMSO Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Probe_Labeling Incubate with Desthiobiotin-ATP Probe Lysis->Probe_Labeling Digestion Tryptic Digestion Probe_Labeling->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Quantify Kinase Inhibition LC_MS->Data_Analysis End End Data_Analysis->End

Workflow for KiNativ™ Kinome Profiling.

Cell-Based Assay: PARP Cleavage Western Blot

This assay is used to assess the induction of apoptosis in cells treated with this compound, often in combination with other agents.

Materials:

  • HCT116 cells

  • This compound

  • 5-Fluorouracil (5-FU) or Nutlin-3

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed HCT116 cells in culture plates and allow them to adhere.

  • Treat the cells with this compound alone or in combination with 5-FU or Nutlin-3 for the desired time.

  • Harvest the cells and prepare whole-cell lysates.

  • Quantify the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.[1][2]

CDK7 Signaling Pathway

CDK7 plays a central role in both the cell cycle and transcription. The following diagram illustrates the key functions of CDK7 that are disrupted by this compound.

cluster_0 CDK7 Core Functions cluster_1 Cell Cycle Control cluster_2 Transcription Regulation CDK7 CDK7 CyclinH_MAT1 Cyclin H / MAT1 CDK7->CyclinH_MAT1 forms CAK complex TFIIH TFIIH Complex CDK7->TFIIH is part of CDK1 CDK1 CyclinH_MAT1->CDK1 activates CDK2 CDK2 CyclinH_MAT1->CDK2 activates CDK4_6 CDK4/6 CyclinH_MAT1->CDK4_6 activates RNAPII RNA Polymerase II CTD TFIIH->RNAPII phosphorylates Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation This compound This compound This compound->CDK7 covalently inhibits

CDK7 Signaling and Inhibition by this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK7 that has been instrumental in elucidating the kinase's roles in cancer biology. Its mechanism of irreversible binding to Cys312 provides a clear basis for its inhibitory activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of CDK7 inhibition. While this compound itself had limitations in terms of anti-proliferative effects, it paved the way for the development of more potent and clinically relevant CDK7 inhibitors.

References

YKL-1-116's effect on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of YKL-1-116 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This document provides a comprehensive analysis of the molecular effects of this compound on gene expression. By inhibiting CDK7, this compound offers a targeted approach to modulating cellular processes, with significant implications for cancer therapy. This guide details its mechanism of action, summarizes its impact on gene expression through data extrapolated from closely related successor compounds, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound

This compound is a chemical probe developed as a selective and covalent inhibitor of CDK7.[1][2] It was engineered by hybridizing the covalent "warhead" from the non-selective inhibitor THZ1 with the core structure of a PAK4 inhibitor.[3] While showing good selectivity for CDK7 over other CDKs like CDK9, CDK12, and CDK13, its initial characterization revealed moderate potency and limited single-agent anti-proliferative effects.[1][3] However, its development was a crucial step toward creating more potent and highly selective CDK7 inhibitors, such as YKL-5-124. Understanding the effects of this compound and its successors is vital for elucidating the specific roles of CDK7 in cellular homeostasis and disease.

Mechanism of Action: The Dual Role of CDK7

CDK7 plays a pivotal, dual role in two fundamental cellular processes: transcription and cell cycle control. This compound exerts its effects by inhibiting both functions.

  • Transcriptional Regulation: CDK7 is a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for promoter clearance and the initiation of transcription.

  • Cell Cycle Control: As the catalytic core of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2.[3] This activation is critical for driving transitions through the cell cycle phases, particularly G1/S and G2/M.

The selective inhibition of CDK7 by this compound allows for the targeted disruption of these processes.

cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Downstream Effects YKL This compound CDK7 CDK7 YKL->CDK7 Inhibits (covalently) TFIIH TFIIH Complex (Transcription) CDK7->TFIIH Component of CAK CAK Complex (Cell Cycle) CDK7->CAK Component of PolII RNA Pol II CTD Phosphorylation TFIIH->PolII CellCycleCDKs CDK1, CDK2 Phosphorylation CAK->CellCycleCDKs Transcription Transcriptional Initiation PolII->Transcription Progression Cell Cycle Progression CellCycleCDKs->Progression

Caption: Dual mechanism of CDK7 inhibition by this compound.

Effect of Selective CDK7 Inhibition on Gene Expression

While extensive quantitative transcriptome data for this compound is not prevalent in the literature, studies on its highly selective successor, YKL-5-124, provide significant insight. Unlike broad CDK inhibitors such as THZ1 which also target CDK12/13 and cause global transcriptional suppression, selective CDK7 inhibition has a more nuanced effect.[3]

The primary impact is on the expression of cell cycle-regulated genes, particularly those driven by the E2F transcription factor family.[3] This leads to a strong cell cycle arrest phenotype, typically at the G1/S transition, rather than widespread cell death when used as a single agent.[3] There is little-to-no change observed in global RNA Pol II CTD phosphorylation, suggesting that CDK7's role in basal transcription may be redundant or less critical than its function in regulating specific gene programs like those controlling cell division.[3]

cluster_0 Inhibitors cluster_1 Kinase Targets cluster_2 Gene Expression Outcomes YKL This compound YKL-5-124 CDK7 CDK7 YKL->CDK7 Selective Inhibition THZ1 THZ1 THZ1->CDK7 Inhibition CDK12_13 CDK12 / CDK13 THZ1->CDK12_13 Off-target Inhibition CellCycleGenes Inhibition of E2F-driven & Cell Cycle Genes CDK7->CellCycleGenes Leads to GlobalSuppression Global Transcriptional Suppression CDK12_13->GlobalSuppression Leads to

Caption: Contrasting effects of selective vs. broad CDK inhibitors.
Quantitative Data on Gene Expression Changes

Based on the effects of the closely related inhibitor YKL-5-124, treatment with a selective CDK7 inhibitor like this compound is expected to primarily downregulate genes involved in cell cycle progression.[3][4] A summary of the anticipated changes is presented below.

Gene CategoryPredicted Expression ChangeKey Genes (Examples)Associated Process
E2F Target GenesDownregulatedE2F1, CCNE1, CDC25AG1/S Transition
G1/S Checkpoint GenesDownregulatedCDK2, Cyclin ECell Cycle Progression
Mitotic GenesDownregulatedPLK1, AURKA, CCNB1M-Phase Entry
Global TranscriptionMinimal ChangeHousekeeping Genes (e.g., GAPDH)Basal Transcription

Synergistic Effects and Apoptosis

A key finding is that this compound acts synergistically with agents that activate the p53 transcriptional program, such as the DNA-damaging agent 5-fluorouracil (B62378) (5-FU) or the MDM2 inhibitor nutlin-3.[5] While this compound alone induces minimal apoptosis, its combination with these agents leads to significant, dose-dependent cell death in p53-positive cancer cells.[5] This is evidenced by the cleavage of PARP, a hallmark of apoptosis.

Cell LineTreatmentThis compound Conc. (nM)PARP CleavageSynergy (Bliss Score)
HCT116 (p53 WT)This compound alone100 - 800MinimalN/A
HCT116 (p53 WT)+ 40 µM 5-FU100 - 800Dose-dependent increaseStrongly Positive
HCT116 (p53 WT)+ 5 µM Nutlin-3100 - 800Dose-dependent increaseStrongly Positive
HCT116 (CDK7 as/as)+ 40 µM 5-FU100 - 800Resistant (No cleavage)N/A
Data summarized from Kalan S, et al. Cell Rep. 2017.[5]

Experimental Protocols

Western Blot Analysis for CDK T-Loop Phosphorylation

This protocol is adapted from methodologies used to study YKL-5-124 and is applicable for assessing the CAK-inhibitory activity of this compound.[3]

  • Cell Culture and Treatment: Plate HAP1 or Jurkat cells at a desired density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-2000 nM) or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-CDK1 (Thr161)

      • Phospho-CDK2 (Thr160)

      • Total CDK1

      • Total CDK2

      • GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

General Workflow for Transcriptomic Analysis (RNA-Seq)

A 1. Cell Treatment (e.g., HCT116 cells + This compound vs. DMSO) B 2. Total RNA Extraction (e.g., Trizol) A->B C 3. Library Preparation (mRNA purification, fragmentation, cDNA synthesis) B->C D 4. High-Throughput Sequencing (e.g., Illumina NovaSeq) C->D E 5. Data QC & Alignment (FastQC, STAR aligner) D->E F 6. Differential Gene Expression Analysis E->F G 7. Pathway & Gene Set Enrichment Analysis (GSEA) F->G

References

Initial In Vitro Characterization of YKL-1-116: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro studies of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document outlines its mechanism of action, presents key quantitative data from initial screenings, details relevant experimental protocols, and visualizes its role in cellular signaling pathways.

Core Mechanism of Action

This compound is a covalent inhibitor that selectively targets CDK7.[1][2] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription. This compound was developed as part of a series of compounds designed to be more selective for CDK7.[3] It is noted to be more potent than the well-known CDK7 inhibitor THZ1 against wild-type CDK7 (CDK7WT).[1][2] Unlike some other CDK inhibitors, this compound does not target CDK9, CDK12, or CDK13, highlighting its selectivity.[1][2] The development of this compound stemmed from the hybridization of the covalent warhead from THZ1 and the pyrrolidinopyrazole core from a PAK4 inhibitor.[3] While showing good selectivity for CDK7, initial studies indicated it had moderate potency and minimal anti-proliferative effects on its own in some cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibitory Activity of this compound

TargetMetricValueCell Line/SystemReference
CDK7IC507.6 nMIn vitro kinase assay[4]

Table 2: Selectivity Profile of this compound

KinasePercent InhibitionAssay TypeReference
CDK7High (specific value not provided in snippets)KiNativ™ kinome profiling[4]
Other CDKsLow (specific values not provided in snippets)KiNativ™ kinome profiling[4]

Signaling Pathway

The following diagram illustrates the established signaling pathway inhibited by this compound.

Caption: Mechanism of this compound action via covalent inhibition of CDK7.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not fully available in the provided search results, the methodologies can be inferred from the descriptions of the assays performed.

In Vitro Kinase Assay for IC50 Determination
  • Objective: To determine the concentration of this compound required to inhibit 50% of CDK7 kinase activity.

  • Methodology:

    • Recombinant CDK7/Cyclin H/MAT1 complexes are used as the enzyme source.

    • A suitable peptide substrate for CDK7 and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are prepared in a kinase buffer.

    • This compound is serially diluted to a range of concentrations.

    • The CDK7 complex is incubated with the various concentrations of this compound for a defined period.

    • The kinase reaction is initiated by the addition of the substrate and ATP mixture.

    • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by methods such as filter binding assays (capturing the radiolabeled peptide on a membrane) followed by scintillation counting, or by using fluorescence-based assays.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control (e.g., DMSO vehicle).

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

KiNativ™ Kinome Profiling for Selectivity
  • Objective: To assess the selectivity of this compound across a broad range of kinases.

  • Methodology:

    • Live cells (e.g., HCT116) are treated with this compound or a vehicle control.

    • Cell lysates are prepared, containing the cellular kinome.

    • The lysates are incubated with a desthiobiotin-ATP probe. This probe covalently labels the ATP binding site of active kinases.

    • If a kinase's ATP binding site is occupied by this compound, the probe cannot bind.

    • Probe-labeled kinases are captured using streptavidin affinity chromatography.

    • The captured kinases are identified and quantified using mass spectrometry.

    • The percent inhibition for each identified kinase is determined by comparing the amount of probe-labeled kinase in the this compound-treated sample to the vehicle-treated sample.[4]

Cellular Proliferation and Apoptosis Assays
  • Objective: To evaluate the effect of this compound on cell growth and its ability to induce apoptosis, often in combination with other agents.

  • Methodology for Apoptosis (PARP Cleavage):

    • HCT116 cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with this compound alone or in combination with other compounds (e.g., 5-FU or nutlin-3) at various concentrations.[4]

    • After a set incubation period (e.g., 24-48 hours), cells are lysed.

    • Cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with a primary antibody specific for cleaved PARP, a marker of apoptosis.

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized using chemiluminescence.

    • The intensity of the cleaved PARP band indicates the level of apoptosis. In some studies, this compound alone showed minimal PARP cleavage, but this was enhanced when combined with agents like 5-FU or nutlin-3.[4]

Synergistic Effects

In HCT116 cells, this compound demonstrated a synergistic effect in inducing apoptosis when combined with 5-fluorouracil (B62378) (5-FU) or nutlin-3.[4] While this compound alone induced minimal PARP cleavage, its combination with these agents led to a dose-dependent increase in this apoptotic marker.[4] This suggests that while this compound may have modest anti-proliferative effects on its own, its ability to inhibit CDK7 can sensitize cancer cells to other therapeutic agents.[4]

References

An In-depth Technical Guide on the Safety and Toxicity Profile of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available safety and toxicity data for YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is compiled from published research and is intended to inform drug development and scientific research professionals.

Introduction

This compound is a chemical probe developed as a selective and covalent inhibitor of CDK7.[1][2][3] It was designed by hybridizing the covalent warhead of THZ1 with the pyrrolidinopyrazole core of the PAK4 inhibitor PF-3758309.[4] this compound covalently modifies a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, leading to irreversible inhibition.[4][5] While it demonstrates good selectivity for CDK7, its potency and anti-proliferative effects on its own are moderate.[4] Subsequent optimization led to the development of more potent derivatives like YKL-5-124.[4] This document focuses specifically on the safety and toxicity profile of this compound as reported in the public domain.

Quantitative Toxicity and Selectivity Data

Table 1: In Vitro Biochemical Potency and Selectivity of this compound

TargetAssay TypePotency (IC50)Source
Primary Target
CDK7Biochemical Radioactivity Assay7.6 nM[5][6]
Off-Targets
SRCBiochemical Assay3.9 nM[5][6]
PRKCQBiochemical Assay4.9 nM[5][6]
FGRBiochemical Assay5.1 nM[5][6]
CHK2Biochemical Assay7.4 nM[5][6]
RETBiochemical Assay63.5 nM[5][6]
HIPK4Biochemical Assay178 nM[5][6]
CDK2Biochemical Assay1.1 µM[5][6]
CDK9Biochemical Assay> 1 µM[5][6]
CDK12Not specifiedNot targeted[1][2][3]
CDK13Not specifiedNot targeted[1][2][3]

Table 2: Cellular Activity and Synergistic Effects of this compound

Cell LineAssay TypeEffectConcentrationNotes
HCT116, Jurkat, Kuramochi, OVCAR8, COV362Intracellular Target EngagementDose-dependent targeting of CDK7Not specified[5][7]
HCT116 (p53 wild-type)PARP Cleavage AssayMinimal apoptosis inducedHigh dosesAlone, this compound has minimal cytotoxic effects.[1]
HCT116 (p53 wild-type)PARP Cleavage AssayDose-dependent increase in apoptosis100-800 nMIn combination with 40 µM 5-FU or 5 µM nutlin-3, showing strong synergy.[1]
OVCAR8Cellular Proliferation~6-fold less sensitive to this compoundNot specifiedOVCAR8 cells overexpressing a Cys312Ser mutant of CDK7.[5]
CCD 841 CoN (non-transformed)PARP Cleavage AssayNo apoptosis triggeredNot specifiedIn combination with 5-FU, despite p53 induction.[1]

Signaling Pathways

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[4] As a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, which is critical for transcription initiation.[4] Inhibition of CDK7 by this compound is therefore expected to disrupt these fundamental cellular processes.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1 CDK1 CDK7_CAK->CDK1 T-loop Phosphorylation CDK2 CDK2 CDK7_CAK->CDK2 T-loop Phosphorylation G2_M G2/M Transition CDK1->G2_M Promotes G1_S G1/S Transition CDK2->G1_S Promotes CDK7_TFIIH CDK7/CycH/MAT1 (TFIIH Complex) PolII RNA Polymerase II CDK7_TFIIH->PolII CTD Phosphorylation Transcription Transcription Initiation PolII->Transcription Enables YKL1116 This compound YKL1116->CDK7_CAK Inhibits YKL1116->CDK7_TFIIH Inhibits KiNativ_Workflow Start Jurkat Cells Treatment Treat with this compound (e.g., 1 µM) or Vehicle Start->Treatment Lysis Cell Lysis (Preserve Kinase Activity) Treatment->Lysis Probe Incubate Lysate with Desthiobiotin-ATP Probe Lysis->Probe Denature Denature, Reduce, Alkyate Proteins Probe->Denature Digest Tryptic Digestion Denature->Digest Enrich Enrich Biotinylated Peptides (Streptavidin Affinity) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Quantify Probe-labeled Peptides (Determine % Inhibition) LCMS->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to YKL-1-116 and its Potential Therapeutic Targets

This technical guide provides a comprehensive overview of this compound, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details its mechanism of action, selectivity, and potential therapeutic applications, with a focus on its role in cancer therapy. Quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound

This compound is a selective, covalent inhibitor of CDK7, an enzyme with crucial roles in both cell cycle regulation and transcription.[1][2][3][4] It was developed as a more selective alternative to the broader spectrum CDK inhibitor THZ1.[2] The therapeutic potential of this compound is currently being explored in preclinical settings, particularly for its ability to target cancers with specific genetic dependencies, such as those reliant on the MYC oncogene.[5][6]

Mechanism of Action and Therapeutic Rationale

This compound functions as a covalent inhibitor, forming an irreversible bond with its target, CDK7.[1][2][4][7] This covalent modification leads to the inactivation of the kinase, thereby disrupting its downstream signaling pathways.

CDK7 is a core component of two essential cellular complexes:

  • CDK-Activating Kinase (CAK) Complex: In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[3][4][8] By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1/S transition, thereby halting cancer cell proliferation.[9][10]

  • Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation and elongation phases of transcription.[4][8] Many cancers exhibit a high dependency on transcriptional activity to maintain their malignant phenotype, making CDK7 an attractive therapeutic target.[3]

The therapeutic strategy behind this compound revolves around exploiting these dual roles of CDK7 to simultaneously halt cell division and suppress the transcription of key oncogenes.

Therapeutic Targets and Selectivity

The primary target of this compound is CDK7.[1][2][3][4] However, like many kinase inhibitors, it exhibits a degree of off-target activity. The selectivity profile of this compound has been characterized using in vitro kinase assays and kinome-wide profiling techniques.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against a panel of kinases.

Target KinaseIC50 (nM)Notes
CDK7 7.6 Primary Target
CDK21100>140-fold less potent than against CDK7
CDK9>1000Highly selective over CDK9
CHK27.4Potent off-target inhibition
FGR5.1Potent off-target inhibition
HIPK4178Moderate off-target inhibition
PRKCQ4.9Potent off-target inhibition
RET63.5Moderate off-target inhibition
SRC3.9Potent off-target inhibition

Data sourced from in vitro biochemical assays.[4][11]

Key Signaling Pathways

The inhibition of CDK7 by this compound perturbs several critical signaling pathways implicated in cancer.

CDK7-Mediated Cell Cycle Control

This compound disrupts the cell cycle by inhibiting the CAK activity of CDK7. This prevents the activation of downstream CDKs that are essential for cell cycle progression.

CDK7_Cell_Cycle_Pathway YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits CAK_Complex CAK Complex (CDK7, Cyclin H, MAT1) CDK7->CAK_Complex CDK1_2 CDK1/CDK2 CAK_Complex->CDK1_2 Activates Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) CDK1_2->Cell_Cycle_Progression Promotes

CDK7's role in cell cycle progression and its inhibition by this compound.
Transcriptional Regulation and MYC Dependency

By inhibiting the TFIIH-associated activity of CDK7, this compound can suppress the transcription of key oncogenes like MYC, which is a driver in many cancers, including ovarian cancer.[5][6]

CDK7_Transcription_Pathway YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits TFIIH TFIIH Complex CDK7->TFIIH RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates (activates) MYC_Transcription MYC Gene Transcription RNA_Pol_II->MYC_Transcription Initiates MYC_Protein MYC Protein MYC_Transcription->MYC_Protein Tumor_Growth Tumor Growth MYC_Protein->Tumor_Growth

Inhibition of CDK7-mediated transcription of the MYC oncogene.
Synergy with p53 Activation

A key therapeutic strategy involves combining this compound with agents that activate the p53 tumor suppressor pathway.[2][12] This combination can lead to synthetic lethality in cancer cells with functional p53.[2][13] Activated p53 upregulates the expression of the death receptor DR5, and the subsequent inhibition of CDK7 by this compound appears to shift the cellular response towards apoptosis.[2][13]

p53_Synergy_Pathway p53_Activators p53 Activators (e.g., 5-FU, Nutlin-3) p53 p53 p53_Activators->p53 Activate DR5 Death Receptor 5 (DR5) Transcription p53->DR5 Upregulates Apoptosis Apoptosis DR5->Apoptosis YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits Survival_Genes Pro-survival Gene Transcription CDK7->Survival_Genes Promotes Survival_Genes->Apoptosis Inhibits

Synthetic lethality through combined p53 activation and CDK7 inhibition.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Assay

This assay is used to determine the potency of this compound against purified kinases.

Objective: To measure the IC50 value of this compound for CDK7 and other kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex)

  • Kinase-specific substrate peptide

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods)

  • This compound at various concentrations

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of substrate phosphorylation.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and This compound Dilutions Start->Prepare_Reagents Mix_Components Combine Kinase, Substrate, and This compound Prepare_Reagents->Mix_Components Initiate_Reaction Add ATP to Start Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Phosphorylation Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze

Workflow for a typical in vitro kinase assay.
KiNativ™ Kinome Profiling

This mass spectrometry-based method provides a global view of the selectivity of this compound across the kinome in a cellular context.[9][14][15]

Objective: To identify the kinases that are engaged by this compound in a complex biological sample (e.g., cell lysate).

Materials:

  • Cancer cell lines (e.g., Jurkat)

  • This compound

  • Cell lysis buffer

  • Desthiobiotin-ATP or similar ATP probe

  • Streptavidin affinity chromatography reagents

  • Mass spectrometer

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Lyse the cells to obtain a total protein extract.

  • Incubate the lysate with a desthiobiotin-ATP probe. This probe will covalently label the ATP-binding site of active kinases that are not blocked by this compound.

  • Digest the proteins into peptides.

  • Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • Analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by this compound.

  • The degree of target engagement is determined by the reduction in the signal from a specific kinase in the this compound-treated sample compared to the control.

KiNativ_Workflow Start Start: Treat Cells with This compound or Vehicle Cell_Lysis Cell Lysis Start->Cell_Lysis Probe_Incubation Incubate Lysate with Desthiobiotin-ATP Probe Cell_Lysis->Probe_Incubation Protein_Digestion Protein Digestion (Trypsin) Probe_Incubation->Protein_Digestion Peptide_Enrichment Enrich Labeled Peptides (Streptavidin Affinity) Protein_Digestion->Peptide_Enrichment LC_MS_MS LC-MS/MS Analysis Peptide_Enrichment->LC_MS_MS Data_Analysis Identify and Quantify Kinases (Determine Selectivity) LC_MS_MS->Data_Analysis

Workflow for KiNativ™ kinome profiling.

Preclinical and Clinical Outlook

To date, there are no registered clinical trials specifically for this compound. However, preclinical studies with this compound and its more potent successor, YKL-5-124, have demonstrated promising anti-cancer activity. In vivo studies using mouse models of small cell lung cancer and neuroblastoma have shown that selective CDK7 inhibition can reduce tumor growth and improve survival, particularly when combined with other therapies like immunotherapy.[16][17]

The development of other selective CDK7 inhibitors, such as SY-1365 and SY-5609, which have entered clinical trials, underscores the therapeutic potential of targeting this kinase in oncology.[18] The insights gained from the study of this compound are valuable for the continued development of this class of drugs.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to covalently inhibit CDK7 leads to the disruption of cell cycle progression and oncogenic transcription. The synergistic lethality observed when combining this compound with p53-activating agents highlights a promising avenue for combination therapies in cancers with intact p53 signaling. While this compound itself has not progressed to clinical trials, the foundational research involving this compound has paved the way for next-generation CDK7 inhibitors that are currently under clinical investigation. Further research into the precise mechanisms of action and resistance to CDK7 inhibitors will be crucial for their successful clinical translation.

References

Methodological & Application

Application Notes and Protocols for YKL-1-116 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for use in various in vitro assays. The protocols outlined below are intended to serve as a guide for utilizing this compound in laboratory settings.

Introduction to this compound

This compound is a potent and selective covalent inhibitor of CDK7.[1][2] It functions by irreversibly binding to CDK7, a key regulator of the cell cycle and transcription.[3][4] Inhibition of CDK7 disrupts the activation of other cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest.[3][4][5] Furthermore, as a component of the general transcription factor TFIIH, CDK7 plays a crucial role in the phosphorylation of RNA polymerase II, and its inhibition can suppress the transcription of genes essential for cancer cell proliferation and survival.[3][4] Due to its dual role, this compound is a valuable tool for cancer research and drug development.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₄H₃₈N₈O₃[6]
Molecular Weight 606.72 g/mol [6]
Appearance Solid powder[7]
Mechanism of Action Irreversible, covalent inhibitor of CDK7[8]

Table 2: Solubility Data for this compound

SolventSolubilityRemarks
DMSO SolubleWhile specific quantitative data is not readily available, it is widely reported to be soluble in DMSO.[7] For a related compound, YKL-5-124, solubility is ≥ 100 mg/mL.[9] This suggests high solubility for this compound in DMSO as well.
Ethanol Data not available
Water InsolubleBased on data for the related compound YKL-5-124.[9]

Storage and Stability

To ensure the integrity and activity of this compound, proper storage is essential.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Powder -20°C3 years[6]
4°C2 years[6]
In Solvent (e.g., DMSO) -80°C6 months[6]
-20°C1 month[6]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 6.067 mg of this compound (Molecular Weight = 606.72 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate this compound powder to room temp. start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution Series: To achieve a final concentration of 100 nM in a well containing 1 mL of medium, you can perform the following dilutions:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM solution.

    • Add 10 µL of the 10 µM solution to 990 µL of culture medium in the well to achieve a final concentration of 100 nM.

  • Treatment: Add the final working solution to the cells and incubate for the desired period as determined by the specific assay.

In Vitro Assay Examples and Recommended Parameters

This compound has been utilized in various cell-based assays to investigate its effects on cancer cells.

Table 4: Example In Vitro Assay Parameters for this compound

Assay TypeCell Lines UsedExample Concentration RangeExample Incubation TimeReadoutReference
Target Engagement HCT116, Jurkat, Kuramochi, OVCAR8, COV3621 µMNot specifiedKiNativ™ kinome profiling[8]
PARP Cleavage (Apoptosis) HCT116100 - 800 nMNot specifiedWestern Blot for cleaved PARP[2]
Cell Cycle Analysis HAP1 (related compound YKL-5-124)0 - 2000 nM72 hoursFlow cytometry (G1 and G2/M arrest)
Biochemical Kinase Assay Purified CDK7IC₅₀ = 7.6 nMNot applicableKinase activity measurement[8]

This compound Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of CDK7, which impacts two major cellular processes: cell cycle progression and transcription.

CDK7 Signaling Pathway

G cluster_cdk7 CDK7 Complex cluster_transcription Transcription Regulation cluster_cellcycle Cell Cycle Control YKL1116 This compound CDK7 CDK7 YKL1116->CDK7 Inhibits CyclinH Cyclin H MAT1 MAT1 TFIIH TFIIH Complex CDK7->TFIIH Component of CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4_6 CDK4/6 CDK7->CDK4_6 Activates RNA_PolII RNA Polymerase II TFIIH->RNA_PolII Phosphorylates Transcription Gene Transcription (e.g., MYC, E2F targets) RNA_PolII->Transcription Initiates CellCycle Cell Cycle Progression (G1/S & G2/M transitions) CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle

References

Application Notes and Protocols for YKL-1-116 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It exhibits greater potency than the similar compound THZ1 and does not show significant activity against CDK9, CDK12, or CDK13.[1][2][3] this compound functions by irreversibly binding to CDK7, a key regulator of both the cell cycle and transcription. This inhibition leads to cell cycle arrest and has shown synergistic anti-cancer effects when used in combination with other therapeutic agents in various cancer cell lines.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, protein expression, and cell cycle progression.

Mechanism of Action

This compound selectively and covalently targets a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[5][6] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1 and CDK2, key regulators of cell cycle progression.[6][7] By inhibiting CDK7, this compound prevents the phosphorylation and activation of these downstream CDKs, leading to a halt in the cell cycle, typically at the G1/S transition.[6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, suggesting a role in transcription regulation.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
CDK7Biochemical Assay7.6[4][5]
CDK9Biochemical Assay> 1000[5]
CDK2Biochemical Assay1100[5]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (nM)CommentsReference
JurkatT-cell LeukemiaCytotoxicity2[1]
HCT116Colon CarcinomaTarget EngagementDose-dependentSynergizes with 5-FU and nutlin-3[1][4]
KuramochiOvarian CancerTarget EngagementDose-dependent[1]
OVCAR8Ovarian CancerTarget EngagementDose-dependent[1]
COV362Ovarian CancerTarget EngagementDose-dependent[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Molecular Weight: 606.72 g/mol )[2][8]

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 6.07 mg of this compound powder in 1 mL of sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to 6 months).[1][8]

Cell Culture and Treatment

This protocol provides a general guideline. Optimal cell seeding densities and treatment conditions should be determined empirically for each cell line and experiment.

Example using HCT116 cells:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10] Maintain cells in a humidified incubator at 37°C with 5% CO2.[9][10]

  • Seeding: Seed HCT116 cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting or flow cytometry) at a density that will allow for logarithmic growth throughout the experiment (e.g., 2 x 10⁴ cells/cm²).[10]

  • Adherence: Allow cells to adhere and grow for 24 hours before treatment.

  • Treatment: Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. A vehicle control (DMSO) at the same final concentration should be prepared in parallel. Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound.

Materials:

  • HCT116 or other cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations and a vehicle control for the desired time period (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Analysis of Protein Expression and Phosphorylation

This protocol allows for the analysis of key proteins involved in the cell cycle to confirm the mechanism of action of this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pCDK1(T161), anti-pCDK2(T160), anti-CDK1, anti-CDK2, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (B145695), ice-cold

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

YKL_1_116_Mechanism_of_Action cluster_0 Cell Cycle Regulation cluster_1 This compound Target and Effect CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 covalently inhibits CAK_Complex CAK Complex (CDK7, Cyclin H, MAT1) CDK1_2 CDK1/CDK2 CAK_Complex->CDK1_2 activates (phosphorylates) CDK1_2->Rb phosphorylates

Caption: Mechanism of action of this compound on the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution B Culture and Seed Cells C Treat Cells with this compound (and Vehicle Control) B->C D Cell Viability Assay (e.g., MTT) C->D Assess Cytotoxicity E Western Blotting (pCDKs, PARP) C->E Analyze Protein Expression F Cell Cycle Analysis (Flow Cytometry) C->F Determine Cell Cycle Distribution

Caption: General experimental workflow for using this compound.

References

YKL-1-116 Administration and Dosage for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While it demonstrates good selectivity, it possesses moderate potency and has shown minimal anti-proliferative effects in cancer cell lines. Further drug development led to the creation of YKL-5-124, a more potent and selective successor. Due to the limited in vivo data available for this compound, this document provides detailed application notes and protocols for the closely related and more extensively studied compound, YKL-5-124. These protocols can serve as a valuable starting point for in vivo studies with this compound, though dose-optimization studies for this compound are strongly recommended.

CDK7 is a key regulator of both the cell cycle and transcription. Inhibition of CDK7 by compounds like YKL-5-124 has been shown to disrupt cell cycle progression, induce DNA replication stress, and trigger an anti-tumor immune response.[1] These characteristics make CDK7 inhibitors a promising class of molecules for cancer therapy.

Quantitative Data Summary

The following tables summarize the in vivo administration and efficacy data for YKL-5-124 in various mouse models.

Table 1: In Vivo Administration of YKL-5-124 in Mouse Models

ParameterDetailsMouse Model(s)Reference
Administration Route Intraperitoneal (i.p.) injectionSmall Cell Lung Cancer (SCLC), Multiple Myeloma[1][2]
Dosage Range 2.5 mg/kg to 15 mg/kgSCLC[1]
Treatment Schedule Daily (5 times a week) for 2-3 weeksSCLC, Multiple Myeloma[1][2]
Vehicle Formulations 1. 10% DMSO + 90% Corn Oil2. 10% DMSO + 90% (20% SBE-β-CD in Saline)General in vivo use[3][4][5]

Table 2: In Vivo Efficacy of YKL-5-124 in Mouse Models

Mouse ModelTreatment GroupOutcomeReference
Small Cell Lung Cancer (SCLC) Orthotopic Model YKL-5-124 (10 mg/kg, i.p., daily, 5x/week)Significant inhibition of tumor growth[1]
YKL-5-124 + anti-PD-1Enhanced tumor response and increased survival[1]
Multiple Myeloma Xenograft (early treatment) YKL-5-124 (i.p.)Almost complete eradication of tumor growth[2]
Multiple Myeloma Xenograft (late treatment) YKL-5-124 (i.p.)Almost complete eradication of tumor growth[2]

Experimental Protocols

Protocol 1: Preparation of YKL-5-124 Formulation for In Vivo Administration

This protocol describes the preparation of a YKL-5-124 solution for intraperitoneal injection in mice using a DMSO and corn oil-based vehicle.

Materials:

  • YKL-5-124 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Stock Solution:

    • Aseptically weigh the required amount of YKL-5-124 powder.

    • Dissolve the YKL-5-124 in sterile DMSO to prepare a stock solution. A concentration of 20.8 mg/mL in DMSO has been cited.[3]

    • Ensure the powder is completely dissolved by gentle vortexing or pipetting.

  • Prepare Dosing Solution:

    • In a sterile tube, add the required volume of the YKL-5-124 stock solution.

    • Add the appropriate volume of sterile corn oil to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of dosing solution, add 100 µL of the YKL-5-124 DMSO stock solution to 900 µL of corn oil.[3][5]

    • Mix the solution thoroughly by vortexing to ensure a homogenous suspension.

    • It is recommended to prepare the dosing solution fresh for each day of administration.

Note on Stability: Stock solutions of YKL-5-124 in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3][5] Avoid repeated freeze-thaw cycles. The dosing solution in corn oil should be used immediately after preparation.

Protocol 2: In Vivo Administration of YKL-5-124 in a Xenograft Mouse Model

This protocol outlines the procedure for administering YKL-5-124 to mice bearing subcutaneous tumor xenografts.

Materials:

  • Tumor-bearing mice (e.g., immunodeficient mice with SCLC or multiple myeloma xenografts)

  • Prepared YKL-5-124 dosing solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately to determine the correct volume of the dosing solution to be administered.

    • Calculate the injection volume based on the desired dose (e.g., 10 mg/kg) and the concentration of the prepared dosing solution.

  • Administration:

    • Gently restrain the mouse.

    • Wipe the injection site (lower abdominal quadrant) with 70% ethanol.

    • Carefully insert the needle into the peritoneal cavity, avoiding puncture of the internal organs.

    • Slowly inject the calculated volume of the YKL-5-124 dosing solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Body weight and blood cell counts can be monitored to assess in vivo toxicity.[1]

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Signaling Pathway and Experimental Workflow Diagrams

CDK7_Signaling_Pathway CDK7 Signaling Pathway and Inhibition by this compound/YKL-5-124 cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control RNA_Pol_II RNA Polymerase II Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation TFIIH TFIIH Complex TFIIH->RNA_Pol_II phosphorylates Ser5 Gene_Expression Gene Expression (e.g., MYC, E2F targets) Transcription_Initiation->Gene_Expression CDK1_2 CDK1/CDK2 Rb Rb Protein CDK1_2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression promotes CDK7 CDK7 CDK7->TFIIH activates CDK7->CDK1_2 activates (T-loop phosphorylation) YKL This compound / YKL-5-124 YKL->CDK7

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.

In_Vivo_Experiment_Workflow In Vivo Efficacy Study Workflow for YKL-5-124 Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group (e.g., 10% DMSO in Corn Oil) Randomization->Vehicle_Group YKL_Group YKL-5-124 Treatment Group (e.g., 10 mg/kg, i.p.) Randomization->YKL_Group Treatment_Period Daily Treatment (5 days/week for 2-3 weeks) Vehicle_Group->Treatment_Period YKL_Group->Treatment_Period Monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs Treatment_Period->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, study duration) Monitoring->Endpoint Data_Analysis Data Collection & Analysis: - Tumor Growth Inhibition - Survival Analysis Endpoint->Data_Analysis

Caption: Workflow for in vivo efficacy studies of YKL-5-124 in mouse models.

References

Application Notes and Protocols: Assessing YKL-1-116 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Assessing the engagement of this compound with its target, CDK7, is crucial for understanding its mechanism of action and validating its efficacy in preclinical studies. Western blotting is a fundamental technique to probe this target engagement by examining the downstream consequences of CDK7 inhibition. This document provides a detailed protocol for utilizing Western blot to assess this compound target engagement and includes relevant signaling pathway information for YKL-40 (CHI3L1), a secreted glycoprotein (B1211001) often implicated in cancer and inflammation, which was mentioned in the context of this request. It is important to note that this compound's direct target is CDK7, not YKL-40.

YKL-40 (CHI3L1) Signaling Pathway

YKL-40 (also known as Chitinase-3-like protein 1 or CHI3L1) is a secreted glycoprotein involved in inflammation, tissue remodeling, and cancer progression.[3][4] It exerts its effects by binding to various cell surface receptors, including IL-13Rα2 and CD44, which in turn activates several downstream signaling cascades.[5] These pathways, such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are crucial for cell survival, proliferation, and migration.[5][6][7][8]

YKL40_Signaling_Pathway YKL40 YKL-40 (CHI3L1) Receptor Cell Surface Receptors (e.g., IL-13Rα2, CD44) YKL40->Receptor Binds to PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK NFkB NF-κB Receptor->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: YKL-40 (CHI3L1) Signaling Pathway.

Western Blot Protocol for this compound Target Engagement

This protocol is designed to assess the engagement of this compound with its target, CDK7, by measuring the phosphorylation status of its downstream substrates.

Experimental Workflow

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-phospho-CDK substrates) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-116871
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
BCA Protein Assay KitThermo Fisher Scientific23225
4-15% Mini-PROTEAN TGX Precast GelsBio-Rad4561086
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
5% Non-fat Dry Milk in TBST--
Primary Antibody (e.g., anti-phospho-CDK2 (Thr160))Cell Signaling Technology2561
Primary Antibody (e.g., anti-CDK7)Cell Signaling Technology2916
Primary Antibody (e.g., anti-β-Actin)Cell Signaling Technology4970
HRP-conjugated Anti-rabbit IgGCell Signaling Technology7074
Clarity Western ECL SubstrateBio-Rad1705061
Detailed Protocol

1. Cell Culture and Treatment: a. Culture cells (e.g., HCT116) in appropriate media supplemented with 10% FBS to ~80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).

2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE: a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per well into a 4-15% polyacrylamide gel. c. Run the gel at 150V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For example, use a Trans-Blot Turbo Transfer System (Bio-Rad) for 7 minutes. b. Following transfer, briefly wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

6. Blocking: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation: a. Dilute the primary antibody in 5% BSA in TBST at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.

9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein band to a loading control (e.g., β-Actin) to account for loading differences. c. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.

Data Presentation

Table 1: Quantitative Western Blot Analysis of this compound Target Engagement

Treatment GroupConcentration (µM)p-CDK2 (Thr160) (Normalized Intensity)Total CDK7 (Normalized Intensity)β-Actin (Loading Control)
Vehicle (DMSO)-1.00 ± 0.081.00 ± 0.051.00
This compound0.10.75 ± 0.060.98 ± 0.041.00
This compound10.42 ± 0.051.02 ± 0.061.00
This compound100.15 ± 0.030.99 ± 0.051.00

*Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This protocol provides a comprehensive framework for assessing the target engagement of the CDK7 inhibitor, this compound, using Western blotting. By analyzing the phosphorylation status of downstream CDK7 substrates, researchers can effectively quantify the inhibitory activity of this compound in a cellular context. The provided diagrams and tables offer a clear visual representation of the experimental workflow and a structured format for data presentation, facilitating robust and reproducible research in the field of drug development.

References

Application Notes and Protocols for Kinase Assay with YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing kinase assays with YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols and data will enable researchers to accurately determine the potency and selectivity of this compound and similar compounds, aiding in drug discovery and development efforts.

Introduction to this compound

This compound is a potent and selective covalent inhibitor of CDK7.[1][2] Unlike broader-spectrum kinase inhibitors, this compound shows high selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[1][2][3] Its covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket of CDK7, results in irreversible inhibition.[4] This specificity makes this compound a valuable tool for studying the biological functions of CDK7 and as a potential therapeutic agent.

CDK7 plays a crucial dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex that phosphorylates and activates other CDKs to regulate the cell cycle, and it is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to control transcription.[5][6][7]

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases.

Table 1: In Vitro Inhibitory Potency of this compound against CDK7

Target KinaseAssay TypeIC50 (nM)Reference
CDK7Biochemical Assay7.6[4]

Table 2: Selectivity Profile of this compound against Other Kinases

Off-Target KinaseAssay TypeIC50 (µM)Reference
CDK2Biochemical Assay1.1[4]
CDK9Biochemical Assay> 1[4]
CHK2Biochemical Assay0.0074[4]
FGRBiochemical Assay0.0051[4]
HIPK4Biochemical Assay0.178[4]
PRKCQBiochemical Assay0.0049[4]
RETBiochemical Assay0.0635[4]
SRCBiochemical Assay0.0039[4]

Note: The potency of covalent inhibitors can also be expressed as k_inact/K_I, which reflects the time-dependent nature of the inhibition.

Experimental Protocols

This section provides detailed protocols for performing a biochemical kinase assay to evaluate the inhibitory activity of this compound against CDK7. The following protocol is adapted from commercially available luminescent kinase assay platforms, such as ADP-Glo™, which measures the amount of ADP produced as a direct readout of kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and therefore reflects the kinase activity.

Materials and Reagents
  • Enzyme: Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., BPS Bioscience, Cat. No. 40098)

  • Substrate: CDK substrate peptide 2 (e.g., BPS Bioscience, Cat. No. 79604) or Pol2-CTD peptide

  • Inhibitor: this compound (prepare a stock solution in DMSO)

  • Assay Buffer: 5x Kinase assay buffer 1 (e.g., BPS Bioscience, Cat. No. 79334)

  • ATP: 500 µM ATP solution (e.g., BPS Bioscience, Cat. No. 79686)

  • Detection Reagents: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V6930)

  • Plates: White, opaque 96-well or 384-well plates

  • Plate Reader: Luminometer

Experimental Procedure
  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.

    • Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • Thaw the CDK7 enzyme on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

    • Prepare the substrate and ATP master mix in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for CDK7 to ensure accurate IC50 determination. A common starting concentration is 10 µM.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of the serially diluted this compound or vehicle (DMSO in 1x Kinase Assay Buffer) to the appropriate wells of the assay plate.

    • Add 5 µL of the diluted CDK7 enzyme to all wells except the "no enzyme" control wells. Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. Due to the covalent nature of this compound, this pre-incubation step is important.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume is 20 µL.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other measurements.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CDK7 Signaling Pathway

The following diagram illustrates the dual role of CDK7 in regulating the cell cycle and transcription.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1_2 CDK1/CDK2 CDK7_CAK->CDK1_2 Phosphorylates & Activates CellCycle Cell Cycle Progression (G1/S, G2/M Transitions) CDK1_2->CellCycle Drives CDK7_TFIIH CDK7/CycH/MAT1 (TFIIH Complex) PolII RNA Polymerase II (CTD) CDK7_TFIIH->PolII Phosphorylates Ser5/7 Transcription Transcription Initiation & Elongation PolII->Transcription Promotes YKL1116 This compound YKL1116->CDK7_CAK Covalently Inhibits YKL1116->CDK7_TFIIH Covalently Inhibits

Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.

Experimental Workflow for Kinase Assay with this compound

The diagram below outlines the key steps in performing a kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, this compound) start->reagent_prep plate_setup Assay Plate Setup (Add this compound and Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) plate_setup->pre_incubation reaction_init Initiate Kinase Reaction (Add Substrate/ATP Mix) pre_incubation->reaction_init incubation Reaction Incubation (30°C, 60 min) reaction_init->incubation detection Signal Detection (e.g., ADP-Glo™) incubation->detection data_analysis Data Analysis (Calculate % Inhibition, Plot IC50 Curve) detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Logical Relationship of Covalent Inhibition

This diagram illustrates the two-step process of covalent inhibition.

Covalent_Inhibition E_I Enzyme (E) + Inhibitor (I) EI_rev Reversible E-I Complex E_I->EI_rev kon / koff (Reversible Binding) EI_rev->E_I EI_cov Covalent E-I Complex (Irreversible) EI_rev->EI_cov kinact (Covalent Bond Formation)

Caption: The two-step mechanism of covalent enzyme inhibition.

References

Application Notes and Protocols: Investigating the Synergistic Efficacy of YKL-1-116 and 5-FU in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination of YKL-1-116, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and 5-Fluorouracil (B62378) (5-FU), a conventional antimetabolite chemotherapeutic agent, in colorectal cancer (CRC) models. Resistance to 5-FU is a significant clinical challenge, often associated with the activation of survival pathways, including the Wnt/β-catenin signaling cascade. Preclinical evidence suggests that targeting transcriptional dependencies with CDK7 inhibitors like this compound can sensitize cancer cells to traditional chemotherapy. These protocols offer a framework for researchers to explore the synergistic anti-tumor effects and underlying molecular mechanisms of the this compound and 5-FU combination.

Rationale for Combination Therapy

5-Fluorouracil primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and by its incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2][3] However, colorectal cancer cells can develop resistance to 5-FU, partly through the activation of the Wnt/β-catenin signaling pathway, which promotes cell survival and proliferation.[4][5] Studies have shown that 5-FU treatment can paradoxically lead to the upregulation of β-catenin.[5]

This compound is a potent and selective covalent inhibitor of CDK7, a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[6][7] By inhibiting CDK7, this compound disrupts both the cell cycle and transcription, making it an attractive agent to overcome chemotherapy resistance. The combination of this compound and 5-FU has been shown to have a synergistic effect in inducing apoptosis in colorectal cancer cells, particularly in p53-proficient settings.[8] This suggests that inhibiting the transcriptional machinery with this compound can lower the threshold for 5-FU-induced cell death.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from key experiments. Researchers should populate these tables with their experimental results.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM) after 72h
HCT116This compoundUser-defined
HCT1165-FUUser-defined
HCT116This compound + 5-FUUser-defined

Table 2: Combination Index (CI) Analysis

Cell LineDrug Ratio (this compound:5-FU)Fa (Fraction affected)Combination Index (CI)Interpretation
HCT116User-defined0.25User-definedUser-defined
HCT116User-defined0.50User-definedUser-defined
HCT116User-defined0.75User-definedUser-defined
CI < 0.9: Synergy; CI = 0.9-1.1: Additive; CI > 1.1: Antagonism

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Cell LineTreatment (Concentration, Time)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
HCT116ControlUser-definedUser-definedUser-defined
HCT116This compoundUser-definedUser-definedUser-defined
HCT1165-FUUser-definedUser-definedUser-defined
HCT116This compound + 5-FUUser-definedUser-definedUser-defined

Table 4: Cell Cycle Analysis

Cell LineTreatment (Concentration, Time)% G0/G1 Phase% S Phase% G2/M Phase
HCT116ControlUser-definedUser-definedUser-defined
HCT116This compoundUser-definedUser-definedUser-defined
HCT1165-FUUser-definedUser-definedUser-defined
HCT116This compound + 5-FUUser-definedUser-definedUser-defined

Table 5: In Vivo Xenograft Tumor Growth

Treatment GroupNumber of Mice (n)Average Tumor Volume at Day X (mm³)% Tumor Growth Inhibition (TGI)
Vehicle ControlUser-definedUser-definedN/A
This compoundUser-definedUser-definedUser-defined
5-FUUser-definedUser-definedUser-defined
This compound + 5-FUUser-definedUser-definedUser-defined

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and 5-FU, alone and in combination, and to calculate IC50 values.

Materials:

  • HCT116 colorectal cancer cells

  • DMEM/McCoy's 5A medium with 10% FBS

  • 96-well plates

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HCT116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and 5-FU in culture medium.

  • Treat the cells with varying concentrations of this compound, 5-FU, or the combination at a constant ratio. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis. Synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI).[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and 5-FU, alone and in combination.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound and 5-FU

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, 5-FU, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effects of this compound and 5-FU, alone and in combination, on cell cycle distribution.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound and 5-FU

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound, 5-FU, or the combination for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on the Wnt/β-catenin signaling pathway.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound and 5-FU

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Treat HCT116 cells with this compound, 5-FU, or the combination for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using ECL reagent and an imaging system. Quantify band intensities using densitometry software.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the this compound and 5-FU combination in a colorectal cancer xenograft model.

Materials:

  • HCT116 cells

  • Matrigel (optional)

  • 6-8 week old female athymic nude mice

  • This compound and 5-FU formulations for in vivo administration

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 HCT116 cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound, 5-FU, this compound + 5-FU).

  • Administer the treatments according to a predetermined schedule and dosage. Monitor tumor volume using caliper measurements (Volume = (width² x length)/2) and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex GSK3β/APC/Axin Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation Proteasome Proteasome β-catenin->Proteasome degraded β-catenin_n β-catenin β-catenin->β-catenin_n translocates This compound This compound CDK7 CDK7 This compound->CDK7 inhibits 5-FU 5-FU DNA_Damage DNA Damage & RNA Dysfunction 5-FU->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis TCF/LEF TCF/LEF β-catenin_n->TCF/LEF co-activates Target Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF/LEF->Target Genes activates CDK7->Target Genes regulates transcription

Caption: Wnt/β-catenin signaling and points of intervention for this compound and 5-FU.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Culture (HCT116) B Treatment (this compound, 5-FU, Combo) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (Wnt Pathway Proteins) B->F G Xenograft Model (HCT116 in nude mice) H Treatment Administration G->H I Tumor Growth Monitoring H->I J Endpoint Analysis (Tumor weight, IHC) I->J

References

Application Notes and Protocols for Synergistic Studies of YKL-1-116 and Nutlin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the Cdk7 inhibitor, YKL-1-116, and the MDM2 antagonist, nutlin-3 (B1677040). The combination of these two compounds has been shown to induce synthetic lethality in cancer cells with wild-type p53.

Introduction

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7), a key regulator of both the cell cycle and transcription.[1][2][3] Nutlin-3 is a small molecule inhibitor that disrupts the interaction between p53 and its negative regulator, MDM2.[4] This disruption leads to the stabilization and activation of p53, a tumor suppressor protein that can induce cell cycle arrest and apoptosis.[5][6] In cancer cells with wild-type p53, the activation of the p53 pathway by nutlin-3 can sensitize these cells to the cytotoxic effects of Cdk7 inhibition by this compound, leading to a synergistic increase in apoptosis.[7][8]

Application Notes

The combination of this compound and nutlin-3 has demonstrated a potent synergistic effect in inducing apoptosis in p53 wild-type cancer cell lines, such as the human colorectal carcinoma cell line HCT116.[7][8] Treatment with either this compound or nutlin-3 alone at certain concentrations may only induce modest levels of apoptosis. However, when used in combination, these compounds can lead to a significant increase in programmed cell death. This synergistic effect is characterized by a marked increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.

The mechanism underlying this synergy involves the p53-dependent transcriptional program. Nutlin-3-mediated activation of p53 leads to the upregulation of p53 target genes, including those involved in the extrinsic apoptotic pathway.[7] This pre-activation of the apoptotic machinery by nutlin-3 appears to lower the threshold for apoptosis induction by the Cdk7 inhibitor this compound.

Data Presentation

The following table summarizes the synergistic effect of this compound and nutlin-3 on the induction of PARP cleavage in HCT116 cells, as a marker for apoptosis. The data is based on findings from synergistic studies.[8]

TreatmentThis compound (nM)Nutlin-3 (µM)PARP Cleavage (% of control)Synergy Score (Bliss)
This compound alone100-8000Dose-dependent increaseN/A
Nutlin-3 alone05Modest increaseN/A
Combination100-8005Strong, dose-dependent increaseStrongly Positive

Experimental Protocols

This section provides detailed protocols for conducting synergistic studies with this compound and nutlin-3 using the HCT116 human colorectal carcinoma cell line.

HCT116 Cell Culture
  • Growth Medium: Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2][3]

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Subculturing: When cells reach 70-80% confluency, wash them with PBS and detach using a suitable cell detachment solution like Accutase.[2] Resuspend the cells in fresh growth medium and split at a ratio of 1:3 to 1:8.[2]

Synergistic Study: Induction of Apoptosis

1. Cell Seeding:

  • Seed HCT116 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. A recommended starting density is 2 x 10^5 cells/well.

2. Drug Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of nutlin-3 in DMSO.

  • Further dilute the stock solutions in culture medium to the desired final concentrations.

3. Drug Treatment:

  • Treat the cells with varying concentrations of this compound (e.g., 100, 200, 400, 800 nM), nutlin-3 (e.g., 5 µM), and the combination of both.

  • Include a vehicle control (DMSO) group.

  • Incubate the treated cells for a predetermined time, for example, 24 hours.

4. Western Blot for PARP Cleavage:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel, perform electrophoresis to separate the proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and cleaved PARP (89 kDa) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system.[9]

  • Quantification: Perform densitometric analysis of the bands for full-length and cleaved PARP. Normalize the cleaved PARP signal to a loading control like β-actin or GAPDH.

5. Cell Viability Assay (MTT):

  • Seeding: Seed HCT116 cells in a 96-well plate.

  • Treatment: Treat the cells with a matrix of this compound and nutlin-3 concentrations.

  • MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][11][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[4][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][5]

6. Data Analysis and Synergy Calculation:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Use the Bliss independence model to calculate the predicted additive effect of the drug combination. The formula for the expected fractional inhibition (E) of the combination of drug A and drug B is: E_expected = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of each drug alone.[8][13]

  • The synergy score is the difference between the observed inhibition and the expected inhibition. A positive score indicates synergy.[8]

Visualizations

cluster_YKL This compound Action cluster_Nutlin Nutlin-3 Action cluster_CellularResponse Cellular Response YKL This compound Cdk7 Cdk7 YKL->Cdk7 Inhibits Apoptosis Apoptosis YKL->Apoptosis Synergistically Induces with Nutlin-3 Transcription Transcription Cdk7->Transcription Regulates CellCycle Cell Cycle Cdk7->CellCycle Regulates Cdk7->Apoptosis Suppresses (indirectly) Nutlin Nutlin-3 MDM2 MDM2 Nutlin->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits p53->Apoptosis Induces p53_targets p53 Target Genes (e.g., pro-apoptotic) p53->p53_targets Activates p53_targets->Apoptosis Promotes

Caption: Signaling pathway of this compound and nutlin-3 synergy.

cluster_Western Apoptosis Assay cluster_MTT Viability Assay start Start culture Culture HCT116 Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound, Nutlin-3, and Combination seed->treat incubate Incubate for 24-72h treat->incubate lyse Lyse Cells incubate->lyse mtt_assay Perform MTT Assay incubate->mtt_assay quantify Quantify Protein lyse->quantify run_gel SDS-PAGE & Transfer quantify->run_gel probe Probe for PARP Cleavage run_gel->probe analyze_wb Analyze Western Blot probe->analyze_wb synergy Calculate Synergy Score (Bliss Independence) analyze_wb->synergy read_plate Read Absorbance mtt_assay->read_plate analyze_mtt Analyze Viability Data read_plate->analyze_mtt analyze_mtt->synergy end End synergy->end

Caption: Experimental workflow for synergistic studies.

YKL This compound YKL_action Inhibition of Cdk7 (Cell Cycle & Transcription) YKL->YKL_action Nutlin Nutlin-3 Nutlin_action Activation of p53 Nutlin->Nutlin_action Synergy Synergistic Apoptosis YKL_action->Synergy Nutlin_action->Synergy

Caption: Logical relationship of drug actions to synergistic outcome.

References

proper storage and handling of YKL-1-116 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by irreversibly binding to a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, thereby blocking its kinase activity.[3][4] CDK7 is a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, playing dual roles in regulating the cell cycle and gene transcription.[3] Due to its targeted mechanism, this compound serves as an important tool compound in cancer research to probe the consequences of selective CDK7 inhibition.[5]

This document provides detailed guidelines for the proper storage, handling, and experimental application of this compound.

Compound Information

PropertyValueSource
CAS Number 1957202-71-9[1][2][6]
Molecular Formula C34H38N8O3[2][6]
Molecular Weight 606.72 g/mol [1][2]
Appearance White to off-white solid[1]

Storage and Handling

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSource
Solid Powder -20°CLong-term (months to years)[1][6]
4°CShort-term (days to weeks)[1][6]
In Solvent -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Handling Recommendations:

  • Shipping: The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[6]

  • Preparation: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[7]

  • Solutions: Prepare and use solutions on the same day whenever possible.[7] For stock solutions, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.[7]

  • Safety: this compound is for research use only and not for human or veterinary use.[6] Always use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses when handling the compound. Refer to the Safety Data Sheet (SDS) for complete safety information.

Mechanism of Action

This compound is a selective covalent inhibitor of CDK7.[1] It demonstrates high selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[1][5] The primary mechanism involves the covalent modification of Cysteine 312 within the CDK7 active site.[4] By inhibiting CDK7, this compound disrupts its function as a CDK-activating kinase (CAK), which is responsible for the activating phosphorylation of other CDKs, including CDK1 and CDK2.[3] This leads to a potent cell cycle arrest, primarily at the G1 and G2/M phases.[3][8]

CDK7_Inhibition_Pathway cluster_0 CAK Complex cluster_1 Cell Cycle Kinases CDK7 CDK7 CyclinH Cyclin H CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) MAT1 MAT1 Progression Cell Cycle Progression CDK1->Progression CDK2->Progression Arrest Cell Cycle Arrest (G1, G2/M) Progression->Arrest Blocked by This compound YKL1116 This compound YKL1116->CDK7 Covalent Inhibition

Caption: Mechanism of this compound action on the CDK7 signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of this compound from various assays.

Target / Cell LineAssay TypeValue (IC50)Source
CDK7 Biochemical Assay7.6 nM[4]
CDK2 Biochemical Assay1.1 µM[4]
CDK9 Biochemical Assay> 1 µM[4]
Jurkat Cells Cytotoxicity (Viability)2 nM[1]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes.

  • Calculation: Calculate the required volume of DMSO to add. For example, to make a 10 mM stock from 1 mg of this compound (MW: 606.72 g/mol ):

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 606.72 g/mol )) * 1,000,000 = 164.8 µL

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial.

  • Mixing: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[1][2]

Protocol: Cell Viability Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., Jurkat) using a luminescence-based assay.

Cell_Viability_Workflow start Start seed 1. Seed Jurkat cells into a 96-well plate start->seed treat 2. Prepare serial dilutions of This compound and add to wells seed->treat incubate 3. Incubate for 72 hours at 37°C, 5% CO2 treat->incubate reagent 4. Add CellTiter-Glo® reagent to each well incubate->reagent measure 5. Measure luminescence using a plate reader reagent->measure analyze 6. Analyze data and calculate IC50 value measure->analyze end End analyze->end Cell_Cycle_Workflow start Start treat 1. Treat HAP1 cells with This compound for 72 hours start->treat pulse 2. Pulse cells with EdU for 1 hour treat->pulse fix 3. Fix and permeabilize cells pulse->fix stain 4. Stain DNA with Hoechst and detect EdU incorporation fix->stain acquire 5. Acquire data using fluorescence microscopy or flow cytometry stain->acquire analyze 6. Analyze cell populations in G1, S, and G2/M phases acquire->analyze end End analyze->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4][5] The CAK complex plays a pivotal role in cell cycle progression by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[6] By inhibiting CDK7, this compound effectively disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S transition.[7] This makes this compound a compound of significant interest in cancer research and drug development.

These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound in cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used method for cell cycle analysis.[6][8] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[8] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have a DNA content between 2n and 4n.

  • G2/M phase: Cells have a doubled (4n) DNA content, having completed DNA replication and preparing for or undergoing mitosis.

Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases, indicative of a G1/S checkpoint arrest.

Data Presentation

Table 1: Representative Cell Cycle Distribution in HAP1 Cells Treated with a Selective CDK7 Inhibitor (YKL-5-124) for 72 hours. [9]

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)0454015
YKL-5-12420552520
YKL-5-12460651520
YKL-5-124200751015

Note: This data is illustrative and the actual percentages may vary depending on the cell line, concentration of this compound, and duration of treatment.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HCT-116, Jurkat)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

G Experimental Workflow for Cell Cycle Analysis A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining with Propidium Iodide D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

A high-level overview of the experimental procedure.
Detailed Protocol

1. Cell Seeding and Treatment

a. Seed the cancer cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. b. Allow the cells to adhere and resume growth overnight. c. The next day, treat the cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO). A typical treatment duration to observe cell cycle effects is 24 to 72 hours.[9]

2. Cell Harvesting

a. For adherent cells: i. Aspirate the culture medium. ii. Wash the cells once with PBS. iii. Add Trypsin-EDTA and incubate until the cells detach. iv. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. b. For suspension cells (e.g., Jurkat): i. Transfer the cell suspension directly to a conical tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

3. Cell Fixation

a. Resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days if necessary.

4. Propidium Iodide Staining

a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Carefully aspirate the ethanol. c. Wash the cell pellet once with PBS. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate in the dark at room temperature for 30 minutes.

5. Flow Cytometry Analysis

a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. c. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). d. Gate on single cells to exclude doublets and aggregates.

6. Data Analysis

a. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. b. Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.

Signaling Pathway

G CDK7 Signaling Pathway and Cell Cycle Arrest by this compound cluster_0 CAK Complex CDK7 CDK7 CyclinH Cyclin H CDK46 CDK4/6 CDK7->CDK46 Activates (P) CDK2_G1 CDK2 CDK7->CDK2_G1 Activates (P) Arrest Cell Cycle Arrest (G1/S Transition) CDK7->Arrest Inhibition leads to MAT1 MAT1 YKL1116 This compound YKL1116->CDK7 Inhibits Rb Rb CDK46->Rb Phosphorylates CDK2_G1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb->Arrest Hypophosphorylation S_Phase S-Phase Entry E2F->S_Phase Promotes Transcription E2F->Arrest Inactivation

Mechanism of this compound induced cell cycle arrest.

Inhibition of CDK7 by this compound prevents the phosphorylation and activation of downstream cell cycle CDKs such as CDK4/6 and CDK2.[6] This leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry.[7][10] Consequently, the cell cycle is arrested at the G1/S transition.[7]

References

Application Notes and Protocols for Testing YKL-1-116 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing xenograft models to evaluate the therapeutic efficacy of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The protocols outlined below are based on established methodologies for generating and employing xenograft models in cancer research.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective covalent inhibitor of CDK7. CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][2]

In various cancers, CDK7 is often overexpressed, leading to uncontrolled cell proliferation.[3] By inhibiting CDK7, this compound can simultaneously disrupt cell cycle progression and suppress the transcription of key oncogenes, making it a promising anti-cancer agent.[1][2] Notably, the efficacy of CDK7 inhibitors, including this compound, can be enhanced in cancer cells with functional p53.[4][5] Activation of the p53 pathway can create a transcriptional dependency that sensitizes cancer cells to CDK7 inhibition, leading to synergistic cell death.[4][5]

Xenograft Models for Efficacy Testing

Xenograft models, particularly those using human cancer cell lines like HCT116 (colorectal carcinoma), are valuable preclinical tools to assess the in vivo efficacy of anti-cancer compounds.[6] While specific in vivo efficacy data for this compound as a monotherapy is not extensively available in the public domain, the following protocols provide a framework for conducting such studies.

Table 1: Quantitative Data from a Representative HCT116 Xenograft Study with an Anti-angiogenic Agent (for illustrative purposes)
Treatment GroupMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)p-value
Control (rAAV-GFP)776 ± 241--
Kallistatin (rAAV-KAL)171 ± 5278%< 0.01

Experimental Protocols

Protocol 1: Establishment of HCT116 Subcutaneous Xenograft Model

This protocol details the procedure for establishing a subcutaneous xenograft model using the HCT116 human colorectal carcinoma cell line.

Materials:

  • HCT116 human colorectal cancer cell line

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (4-6 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture HCT116 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Harvesting:

    • Wash the confluent cell monolayer with sterile PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete culture medium.

    • Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.

    • Resuspend the cell pellet in serum-free medium or PBS.

  • Cell Viability and Counting:

    • Perform a trypan blue exclusion assay to determine cell viability. Viability should be >95%.

    • Count the viable cells using a hemocytometer.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel®.

    • The final cell concentration should be 1 x 10⁷ to 2 x 10⁶ cells per 100-200 µL.[7] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension (100-200 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation. Palpable tumors typically appear within 7-10 days.

    • Once tumors are established (e.g., 50-100 mm³), measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of general health.

Protocol 2: Administration of this compound and Efficacy Assessment

This protocol describes the administration of this compound to tumor-bearing mice and the subsequent evaluation of its anti-tumor efficacy.

Materials:

  • This compound compound

  • Appropriate vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Tumor-bearing mice from Protocol 1

  • Dosing syringes and needles

  • Calipers

  • Data collection and analysis software

Procedure:

  • Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation: Prepare the dosing solutions of this compound in a suitable vehicle. The formulation will depend on the route of administration and the compound's solubility.

  • Drug Administration:

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage, intravenous). The dosing schedule (e.g., daily, twice weekly) and concentration will need to be optimized in preliminary studies.

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy Monitoring:

    • Continue to measure tumor volumes and body weights regularly throughout the study.

    • The study endpoint is typically when tumors in the control group reach a specified maximum size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze the statistical significance of the differences in tumor growth between the treatment and control groups (e.g., using a t-test or ANOVA).

    • Plot tumor growth curves (mean tumor volume ± SEM vs. time) for each group.

Protocol 3: Pharmacokinetic Study of this compound in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Healthy mice (non-tumor bearing)

  • Dosing and blood collection supplies

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Drug Administration: Administer a single dose of this compound to mice via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Drug Quantification: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

Signaling Pathway of CDK7 Inhibition

CDK7_Inhibition_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation cluster_Outcome Cellular Outcome cluster_p53 p53 Pathway Interaction CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb p CyclinD Cyclin D E2F E2F Rb->E2F G1_S_Progression G1/S Progression E2F->G1_S_Progression Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Progression->Cell_Cycle_Arrest CDK2 CDK2 CDK2->Rb p S_Phase S Phase Progression CDK2->S_Phase CyclinE_A Cyclin E/A S_Phase->Cell_Cycle_Arrest CDK1 CDK1 G2_M_Progression G2/M Progression CDK1->G2_M_Progression CyclinB Cyclin B G2_M_Progression->Cell_Cycle_Arrest CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK7_CAK->CDK4_6 Activates (p) CDK7_CAK->CDK2 Activates (p) CDK7_CAK->CDK1 Activates (p) TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII Recruits CDK7_TFIIH CDK7 CDK7_TFIIH->RNAPII p Ser5/7 Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Oncogenes Oncogenes (e.g., MYC) Transcription_Initiation->Oncogenes Expression Reduced_Oncogene_Expression Reduced Oncogene Expression Oncogenes->Reduced_Oncogene_Expression YKL_1_116 This compound YKL_1_116->CDK7_CAK Inhibits YKL_1_116->CDK7_TFIIH Inhibits Apoptosis Apoptosis YKL_1_116->Apoptosis Potentiates p53_activators p53 Activating Agents (e.g., 5-FU, Nutlin-3) p53 p53 p53_activators->p53 Activates DR5 Death Receptor 5 (DR5) p53->DR5 Upregulates DR5->Apoptosis Induces

Caption: CDK7 inhibition by this compound disrupts both cell cycle progression and transcription.

Experimental Workflow for Xenograft Efficacy Study

Xenograft_Workflow A 1. Cell Culture (HCT116) B 2. Cell Harvesting & Counting A->B C 3. Cell Implantation (Subcutaneous in mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor volume ~100-150 mm³) D->E F 6. Treatment Initiation E->F G_control Control Group (Vehicle) F->G_control G_treated Treatment Group (this compound) F->G_treated H 7. Continued Monitoring (Tumor Volume & Body Weight) G_control->H G_treated->H I 8. Study Endpoint (e.g., max tumor size in control) H->I J 9. Data Analysis (TGI, Statistical Analysis) I->J K 10. Optional: Pharmacodynamic Analysis (e.g., IHC for biomarkers) J->K

Caption: Workflow for assessing this compound efficacy in a xenograft model.

Logical Relationship of CDK7 Inhibition and p53-Mediated Apoptosis

p53_Synergy cluster_0 Therapeutic Intervention cluster_1 Molecular Targets & Pathways cluster_2 Cellular Response YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits p53_Agent p53 Activating Agent p53 p53 p53_Agent->p53 Activates Transcription Oncogenic Transcription CDK7->Transcription Cell_Cycle_Arrest Cell Cycle Arrest CDK7->Cell_Cycle_Arrest Inhibition leads to DR5 Death Receptor 5 p53->DR5 Upregulates Apoptosis Synergistic Apoptosis Transcription->Apoptosis Suppression potentiates DR5->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis Sensitizes to

Caption: Synergy of this compound and p53 activation leading to apoptosis.

References

Troubleshooting & Optimization

troubleshooting YKL-1-116 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with YKL-1-116 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It plays a significant role in cancer research by targeting MYC dependency in cancers like ovarian cancer.[4] It is important to note that this compound is intended for research use only and not for human or veterinary use.[4]

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 1957202-71-9[1][4][5][6]
Molecular Formula C34H38N8O3[4][6][7]
Molecular Weight 606.73 g/mol [1][4][7]
Appearance Solid[3]
Purity Typically >98%[5]
Storage Store powder at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[4] Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[7]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. Why is this happening and how can I fix it?

This common issue, known as "precipitation upon dilution," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[8][9]

Here are several strategies to troubleshoot this issue:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.[8][9]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[9] Always include a vehicle control with the same final DMSO concentration to account for any potential effects on your experiment.[9]

  • Utilize Co-solvents and Excipients: The addition of co-solvents or excipients to your aqueous buffer can significantly enhance the solubility of hydrophobic compounds.

Table 2: Recommended Solvents and Excipients for Improving Aqueous Solubility

Solvent/ExcipientRecommended Starting ConcentrationNotesReference
Ethanol 1-5% (v/v)A commonly used co-solvent that can improve the solubility of many organic molecules.[8]
Polyethylene Glycol (PEG300/400) 1-10% (v/v)A water-miscible polymer that can increase solubility. A formulation for a related compound, YKL-5-124, used 40% PEG300.[8][10]
Tween® 20 or Triton™ X-100 0.01-0.1% (v/v)Non-ionic surfactants that can help to keep hydrophobic compounds in solution.[8]
SBE-β-CD 1-10% (w/v)A cyclodextrin (B1172386) that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. A formulation for a related compound used 20% SBE-β-CD in saline.[10]
  • Adjust pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer can improve the solubility of ionizable compounds.[8][9]

  • Gentle Heating and Sonication: To aid in the initial dissolution of the stock solution, gentle warming (e.g., 37°C water bath) and brief sonication can be effective.[8] However, it is crucial to ensure the compound is stable at the temperature used.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Prepare a High-Concentration Stock Solution:

    • Start by dissolving this compound in 100% DMSO to create a stock solution, for example, at 10 mM.

    • If the compound does not readily dissolve, vortex the solution for 1-2 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or brief sonication.[8]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Serial Dilution in DMSO:

    • Perform any necessary serial dilutions of the high-concentration stock solution in 100% DMSO.

  • Dilution into Aqueous Buffer:

    • To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer.

    • It is recommended to add a small volume of the concentrated stock to a larger volume of the aqueous buffer (e.g., add 2 µL of a 10 mM DMSO stock to 998 µL of buffer for a 20 µM final concentration).

    • If precipitation is still observed, consider using one of the strategies outlined in the FAQ section, such as incorporating a co-solvent into the aqueous buffer.

Visual Guides

G Troubleshooting Workflow for this compound Solubility cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_verification Verification cluster_outcome Outcome start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Lower the final concentration of this compound start->step1 step2 Optimize the final DMSO concentration (e.g., up to 0.5%) step1->step2 step3 Incorporate a co-solvent (e.g., Ethanol, PEG) or surfactant (e.g., Tween-20) into the aqueous buffer step2->step3 step4 Adjust the pH of the aqueous buffer (if experimentally permissible) step3->step4 check Visually inspect for precipitation. Is the solution clear? step4->check success Proceed with the experiment check->success Yes fail Re-evaluate formulation or consider alternative strategies check->fail No

Caption: A flowchart for troubleshooting this compound solubility issues.

G Simplified CDK7 Signaling Pathway and Inhibition by this compound cluster_targets Downstream Targets cluster_functions Cellular Functions CDK7 CDK7 CyclinH Cyclin H CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation MAT1 MAT1 CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle Transcription Gene Transcription RNAPII->Transcription YKL1116 This compound YKL1116->CDK7 Covalent Inhibition

Caption: this compound covalently inhibits CDK7, affecting cell cycle and transcription.

References

Technical Support Center: Overcoming Resistance to YKL-1-116 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK7 inhibitor, YKL-1-116. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its primary mechanism of action is the irreversible binding to CDK7, a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound disrupts the phosphorylation of cell cycle CDKs (like CDK1 and CDK2) and the C-terminal domain (CTD) of RNA Polymerase II, leading to cell cycle arrest and suppression of transcription of key oncogenes.[3][4][5]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?

Intrinsic resistance to this compound can be attributed to several factors:

  • Low CDK7 Dependence: The cancer cell line may not heavily rely on CDK7 for its proliferation and survival.

  • Pre-existing Mutations: Although less common for covalent inhibitors, pre-existing mutations in the CDK7 binding site could confer resistance.

  • Functional Redundancies: Other kinases might compensate for the loss of CDK7 activity.

  • High Expression of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 or Mcl-1 can counteract the pro-apoptotic effects of this compound.

Q3: I have observed that my cancer cell line, which was initially sensitive to this compound, has developed resistance over time. What are the likely mechanisms of this acquired resistance?

Acquired resistance to covalent CDK7 inhibitors like this compound can arise through several mechanisms:

  • Upregulation of Drug Efflux Pumps: A primary mechanism of resistance to some covalent CDK inhibitors is the increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2. These pumps actively transport the inhibitor out of the cell, reducing its intracellular concentration.[6]

  • Target Alteration: While less frequent with covalent inhibitors that form a strong bond, mutations in the cysteine residue (Cys312) in the CDK7 active site, where this compound forms a covalent bond, could prevent binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to compensate for the inhibition of CDK7. This could involve the activation of other CDKs or signaling cascades that promote cell survival and proliferation.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible results in cell viability assays.

  • Question: Why am I seeing high variability in my IC50 values for this compound across experiments?

  • Answer:

    • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can significantly impact drug response.

    • DMSO Concentration: Maintain a consistent and low final concentration of the DMSO solvent across all treatment groups, including the vehicle control. High concentrations of DMSO can be toxic to cells.

    • Incubation Time: Use a consistent incubation time for drug treatment. The IC50 of covalent inhibitors can be time-dependent.[7]

    • Assay Linearity: Confirm that the cell viability assay you are using (e.g., MTT, XTT, CellTiter-Glo) is within its linear range for your cell line and seeding density.

Problem 2: Difficulty in confirming CDK7 target engagement in cells.

  • Question: How can I verify that this compound is inhibiting CDK7 in my cells?

  • Answer:

    • Western Blotting for Phospho-targets: The most direct method is to assess the phosphorylation status of known CDK7 substrates by Western blot. A reduction in the phosphorylation of the RNA Polymerase II C-terminal domain (at Ser5 and Ser7) and downstream CDKs (phospho-CDK1 T161, phospho-CDK2 T160) upon this compound treatment indicates target engagement.[8]

    • Dose and Time Course: Perform a dose-response and time-course experiment to observe a gradual decrease in the phosphorylation of CDK7 targets with increasing concentrations of this compound or longer incubation times.

Problem 3: this compound treatment induces cell cycle arrest but not significant apoptosis.

  • Question: My cells are arresting in the cell cycle after this compound treatment, but I am not observing a significant increase in cell death. How can I enhance the apoptotic response?

  • Answer:

    • p53 Status: The p53 tumor suppressor pathway is a critical determinant of the cellular response to CDK7 inhibition. In cancer cells with wild-type p53, this compound shows strong synergy with p53-activating agents like 5-fluorouracil (B62378) (5-FU) and nutlin-3, leading to robust apoptosis.[9] Consider combining this compound with one of these agents.

    • Combination Therapies: Explore combinations with other targeted agents. For example, inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) may sensitize cells to this compound-induced apoptosis.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell leukemia2[1]
HCT116Colon CarcinomaNot explicitly stated, but effective in the nanomolar range in combination studies[9]

Note: IC50 values can vary depending on the assay conditions and cell line.

Table 2: Synergy Analysis of this compound with p53 Activators in HCT116 cells

CombinationEffectMethodReference
This compound + 5-FUSynergistic cell deathBliss independence model[9]
This compound + Nutlin-3Synergistic cell deathBliss independence model[9]

Experimental Protocols

1. Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and/or a combination agent. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: For MTT, add solubilization solution and read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for CDK7 Target Engagement

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNA Pol II CTD (Ser5/Ser7), total RNA Pol II CTD, phospho-CDK1 (T161), phospho-CDK2 (T160), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. Generation of this compound Resistant Cell Lines

  • Initial Treatment: Treat the parental cancer cell line with a low concentration of this compound (e.g., the IC20).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate.

  • Maintenance: Maintain the resistant cell population in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.

  • Validation: Periodically assess the IC50 of the resistant cell line to confirm a significant shift compared to the parental line.

Visualizations

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation CDK7 CDK7 CAK_complex CDK-Activating Kinase (CAK) CDK7->CAK_complex forms TFIIH TFIIH complex CDK7->TFIIH component of CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK_complex CDK1_2 CDK1 / CDK2 CAK_complex->CDK1_2 phosphorylates (activates) Cell_Cycle_Progression Cell Cycle Progression CDK1_2->Cell_Cycle_Progression RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II phosphorylates CTD Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription YKL1116 This compound YKL1116->CDK7 covalently inhibits

Caption: CDK7's dual role in cell cycle and transcription, and its inhibition by this compound.

Resistance_Workflow start Cancer Cell Line Sensitive to this compound treatment Chronic Treatment with Increasing Concentrations of this compound start->treatment resistance Development of this compound Resistant Cell Line treatment->resistance characterization Characterize Resistance Mechanisms resistance->characterization genomic Genomic Analysis (e.g., CDK7 sequencing) characterization->genomic proteomic Proteomic Analysis (e.g., Western Blot for ABC transporters) characterization->proteomic functional Functional Analysis (e.g., Cell Viability Assays) characterization->functional overcome Strategies to Overcome Resistance genomic->overcome proteomic->overcome functional->overcome combination Combination Therapy (e.g., with p53 activators) overcome->combination alternative Alternative Inhibitors overcome->alternative

Caption: Experimental workflow for investigating and overcoming this compound resistance.

p53_Synergy_Pathway YKL1116 This compound CDK7 CDK7 YKL1116->CDK7 inhibits Apoptosis Apoptosis YKL1116->Apoptosis synergizes with p53 activation CellCycleArrest Cell Cycle Arrest CDK7->CellCycleArrest promotes CellCycleArrest->Apoptosis sensitizes p53_activators 5-FU / Nutlin-3 p53 p53 p53_activators->p53 activates p53_activators->Apoptosis p53->Apoptosis induces

Caption: Synergy between this compound and p53 activators leading to apoptosis.

References

identifying and minimizing off-target effects of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a selective, covalent inhibitor of CDK7.[1][2] Its mechanism of action involves forming an irreversible covalent bond with the cysteine 312 residue within the ATP-binding pocket of CDK7, thereby blocking its kinase activity.[3][4]

Q2: How selective is this compound?

This compound demonstrates high selectivity for CDK7 over other Cyclin-Dependent Kinases (CDKs), including CDK9, CDK12, and CDK13, as determined by kinome profiling assays.[1][5] However, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations.

Q3: What are the known off-targets of this compound?

Biochemical assays have identified several potential off-target kinases for this compound, some of which are inhibited with potency similar to or greater than CDK7.[4][6] The most significant off-targets identified include members of the SRC family (SRC, FGR) and other kinases like CHK2 and PRKCQ.[4][6] The potential for off-target inhibition of CHK2 may confound the interpretation of experimental results.[6]

Q4: How can I experimentally distinguish on-target CDK7 effects from off-target effects?

Several robust methods can be employed:

  • Rescue Experiments: This is a definitive method. Overexpress a mutant version of CDK7 where the covalent binding site is altered (e.g., Cys312Ser).[7] This mutant should confer resistance to this compound, rescuing on-target effects but not those caused by off-target interactions.[3][4]

  • Phenotypic Analysis: Compare the observed cellular effects with the known consequences of CDK7 inhibition, such as G1/S cell cycle arrest.[3] Discrepancies may point towards off-target activity.[7]

Quantitative Data: Potency and Selectivity

The following table summarizes the in vitro inhibitory profile of this compound against its primary target and known off-targets.

TargetAssay TypePotency (IC50)Reference
CDK7 Biochemical Assay 7.6 nM [4][6]
SRCBiochemical Assay3.9 nM[4][6]
PRKCQBiochemical Assay4.9 nM[4][6]
FGRBiochemical Assay5.1 nM[4][6]
CHK2Biochemical Assay7.4 nM[4][6]
RETBiochemical Assay63.5 nM[4][6]
HIPK4Biochemical Assay178 nM[4][6]
CDK2Biochemical Assay1.1 µM[4][6]
CDK9Biochemical Assay> 1 µM[4][6]

Troubleshooting Guide

Issue 1: I'm observing higher-than-expected cytotoxicity at my effective concentration.

  • Question: Could this be an off-target effect?

  • Answer: Yes, high cytotoxicity can be caused by either potent on-target effects or off-target inhibition.[7] Given that this compound inhibits several kinases (e.g., SRC, CHK2) with high potency, off-target effects are a likely cause.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully determine the concentration at which you observe the desired on-target effect (e.g., inhibition of CDK1/2 phosphorylation) versus the concentration that induces significant cell death.

    • Conduct a Kinome Scan: Profile your experimental concentration of this compound against a broad kinase panel to identify all inhibited kinases in your system.[7]

    • Validate with a Rescue Mutant: Use a Cys312Ser CDK7 mutant to confirm if the cytotoxicity is independent of CDK7 inhibition.[3]

start High Cytotoxicity Observed hyp1 Hypothesis 1: On-Target Effect start->hyp1 hyp2 Hypothesis 2: Off-Target Effect start->hyp2 test1 Test: Compare phenotype with structurally distinct CDK7i hyp1->test1 test2 Test: 1. Kinome Profiling 2. C312S Rescue Experiment hyp2->test2 res1 Phenotypes match: Likely On-Target test1->res1 res2 Phenotypes differ / Cytotoxicity not rescued: Likely Off-Target test2->res2

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Issue 2: The cellular phenotype I observe doesn't align with the known cell cycle role of CDK7.

  • Question: this compound is a CDK7 inhibitor, so I expect to see cell cycle arrest. However, I'm observing strong transcriptional effects. Why?

  • Answer: While CDK7 has a dual role in cell cycle and transcription, highly selective inhibition is expected to predominantly cause a cell cycle phenotype.[3] Strong transcriptional effects may be linked to the off-target inhibition of other transcription-related CDKs. Although this compound is reported to be selective against CDK12/13, this should be experimentally verified in your system.

  • Troubleshooting Steps:

    • Analyze Downstream Markers: Use Western blotting to check the phosphorylation status of the RNA Polymerase II C-terminal domain (Pol II CTD). The more selective CDK7 inhibitor YKL-5-124 showed little effect on Pol II CTD phosphorylation, unlike the less selective inhibitor THZ1.[3]

    • Perform a Rescue Experiment: A Cys312S CDK7 mutant should rescue cell cycle effects but not transcriptional effects if they are caused by off-targets.

    • Profile Against Other CDKs: Confirm the selectivity of this compound against CDK9, CDK12, and CDK13 at the concentrations used in your experiments.

Key Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

  • Objective: To empirically determine the kinase targets of this compound at a specific concentration in a cellular context or in vitro.

  • Methodology:

    • Service Selection: Utilize a commercial kinome profiling service (e.g., KINOMEscan™, KiNativ™).[7][8] These services screen your compound against hundreds of human kinases.

    • Compound Preparation: Prepare this compound at the desired concentration (e.g., 10x the cellular IC50) as specified by the service provider.

    • Assay Principle (Competition Binding): The assay typically involves incubating a cell lysate or a panel of recombinant kinases with the inhibitor.[9] The inhibitor competes with a labeled ligand for binding to each kinase. The amount of bound ligand is measured to determine the percent inhibition for each kinase.[10]

    • Data Analysis: Results are usually provided as a percentage of control or percent inhibition. Rank kinases based on inhibition to identify potent on- and off-targets.

cluster_0 Experimental Setup cluster_1 Analysis YKL This compound MS Competition Binding Assay (e.g., with labeled ligand) YKL->MS Lysate Cell Lysate or Recombinant Kinase Panel Lysate->MS Data Data Acquisition & Quantification MS->Data Profile Kinase Selectivity Profile Data->Profile

Caption: Workflow for kinome-wide selectivity profiling.

Protocol 2: Western Blot for On-Target Pathway Analysis

  • Objective: To confirm this compound engages its target, CDK7, by assessing the phosphorylation of its direct downstream substrates, CDK1 and CDK2.[3]

  • Methodology:

    • Cell Treatment: Culture cells (e.g., HAP1) and treat with a dose range of this compound (e.g., 100 nM to 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7] Incubate overnight at 4°C with primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., GAPDH).

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

    • Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated CDK1/2 to total CDK1/2 indicates on-target CDK7 inhibition.

cluster_pathway CDK7 On-Target Pathway YKL This compound CDK7 CDK7/CycH/MAT1 (CAK Complex) YKL->CDK7 Inhibition CDK1 p-CDK1 (T161) p-CDK2 (T160) CDK7->CDK1 Phosphorylation Prog Cell Cycle Progression CDK1->Prog

Caption: On-target pathway of this compound via CDK7 inhibition.

References

optimizing YKL-1-116 dosage to reduce in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the selective CDK7 inhibitor, YKL-1-116, to minimize in vivo toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by binding to CDK7, which plays a crucial role in both the regulation of the cell cycle and transcription.[3] By inhibiting CDK7, this compound can disrupt these processes, leading to anti-proliferative effects in cancer cells.[4][5]

Q2: What are the potential in vivo toxicities associated with this compound?

  • Hematological toxicity: Anemia, neutropenia, and thrombocytopenia due to the inhibition of hematopoietic progenitor cell proliferation.

  • Gastrointestinal toxicity: Diarrhea, nausea, and vomiting resulting from effects on the rapidly dividing cells of the intestinal lining.

  • General signs of distress: Body weight loss, fatigue, and asthenia.[6][7]

Q3: How can I determine a starting dose for my in vivo experiments with this compound?

A3: Establishing a starting dose requires a careful review of any available preclinical data for this compound or similar compounds. If no data exists, a conservative approach is recommended. This involves initiating a dose-range finding study in a small cohort of animals. Start with a low dose, significantly below the concentration that showed efficacy in in vitro studies, and gradually escalate the dose while closely monitoring for signs of toxicity.

Q4: What are the best practices for preparing and administering this compound for in vivo studies?

A4: To ensure consistency and minimize variability in your experiments:

  • Formulation: Follow the manufacturer's instructions for dissolving this compound. Use high-purity, sterile solvents suitable for in vivo administration.

  • Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C and protected from light, to prevent degradation.[2] Prepare fresh dilutions for each experiment to ensure stability.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study and selected based on the compound's properties and the experimental model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Significant body weight loss (>15%) and signs of distress in animal models. The dose of this compound is too high, leading to systemic toxicity.Reduce the dose of this compound. Consider implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[6]
No observable anti-tumor efficacy at a well-tolerated dose. The dose is too low to achieve a therapeutic concentration in the tumor tissue. The dosing schedule is not optimal.Gradually escalate the dose while closely monitoring for toxicity. Optimize the dosing schedule by adjusting the frequency of administration.
Inconsistent results between experiments. Improper preparation, storage, or administration of this compound.Strictly adhere to the recommended protocols for dissolving, storing, and administering the compound. Prepare fresh solutions for each experiment.
High incidence of treatment-related adverse events (e.g., severe diarrhea, hematological abnormalities). On-target toxicity in healthy tissues due to continuous exposure to the inhibitor.Implement a "drug holiday" with an intermittent dosing schedule to allow normal tissues to recover.[6] Consider combination therapy with another agent to potentially reduce the required dose of this compound.

Experimental Protocols

Dose-Response and Toxicity Evaluation

Objective: To determine the maximum tolerated dose (MTD) and the effective dose range of this compound in a specific animal model.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., xenograft model with a human cancer cell line like HCT-116).[8][9]

  • Dose Escalation:

    • Begin with a low dose of this compound.

    • Administer the compound to a small cohort of animals (n=3-5) for a defined period.

    • Gradually increase the dose in subsequent cohorts.

  • Toxicity Monitoring:

    • Monitor animal body weight daily. A loss of over 15-20% is a sign of significant toxicity.[6]

    • Perform regular clinical observations for signs of distress (e.g., lethargy, ruffled fur).

    • At the end of the study, collect blood for complete blood counts (CBC) and serum chemistry to assess hematological and organ toxicity.

    • Conduct histological analysis of major organs.

  • Efficacy Measurement:

    • Measure tumor volume regularly (2-3 times per week).

    • Calculate Tumor Growth Inhibition (TGI).

Intermittent Dosing Schedule Optimization

Objective: To design a dosing schedule that minimizes toxicity while maintaining anti-tumor efficacy.

Methodology:

  • Establish a Baseline: Use the MTD determined from the dose-response study as the starting point.

  • Design Dosing Schedules:

    • Continuous Dosing: Administer this compound daily.

    • Intermittent Dosing: Test various schedules, such as:

      • 5 days on, 2 days off

      • Once every other day

      • Twice weekly

  • Monitor Toxicity and Efficacy: For each dosing cohort, monitor for signs of toxicity and measure tumor growth as described in the dose-response protocol.

  • Data Analysis: Compare the outcomes of the different dosing schedules to identify the one that provides the best balance of efficacy and tolerability.

Data Presentation

Table 1: Example Dose-Response and Toxicity Data for this compound

Dose (mg/kg)Dosing ScheduleAverage Body Weight Change (%)Key Toxicity ObservationsTumor Growth Inhibition (%)
10Daily-2%None25%
20Daily-8%Mild lethargy50%
40Daily-18%Significant weight loss, diarrhea75%
405 days on, 2 days off-5%Mild, transient diarrhea70%

Table 2: Key Parameters for In Vivo Studies with Small Molecule Inhibitors

ParameterDescriptionImportance
Maximum Tolerated Dose (MTD) The highest dose of a drug that does not cause unacceptable toxicity.Establishes the upper limit for safe dosing.
Pharmacokinetics (PK) The study of how an organism affects a drug (absorption, distribution, metabolism, and excretion).Understanding drug exposure is crucial for interpreting efficacy and toxicity.
Pharmacodynamics (PD) The study of how a drug affects an organism.Provides evidence of target engagement and biological effect.
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to controls.A primary measure of anti-cancer efficacy.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound CDK7 CDK7 This compound->CDK7 inhibits Cell Cycle Progression Cell Cycle Progression CDK7->Cell Cycle Progression promotes Transcription Transcription CDK7->Transcription promotes

Caption: Mechanism of action of this compound.

G Start Start Dose-Range Finding Study Dose-Range Finding Study Start->Dose-Range Finding Study Toxicity Observed? Toxicity Observed? Dose-Range Finding Study->Toxicity Observed? Reduce Dose/Modify Schedule Reduce Dose/Modify Schedule Toxicity Observed?->Reduce Dose/Modify Schedule Yes Establish MTD Establish MTD Toxicity Observed?->Establish MTD No Reduce Dose/Modify Schedule->Dose-Range Finding Study Efficacy Study Efficacy Study Establish MTD->Efficacy Study Optimal Dose and Schedule Optimal Dose and Schedule Efficacy Study->Optimal Dose and Schedule

Caption: Workflow for optimizing this compound dosage.

References

interpreting unexpected results in YKL-1-116 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.

Troubleshooting Guide

This guide addresses specific unexpected results that may be encountered during experiments with this compound.

Question 1: Why am I observing minimal or no apoptosis in my cancer cell line after treatment with this compound as a single agent?

Answer: This is an expected on-target effect of highly selective CDK7 inhibition. Unlike broader spectrum CDK inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound and its more optimized analog, YKL-5-124, primarily induce cell cycle arrest, particularly at the G1/S transition, rather than widespread apoptosis when used alone.[1] The lack of significant PARP cleavage is a common observation.[1]

Troubleshooting Steps:

  • Confirm Target Engagement: Verify that this compound is inhibiting CDK7 in your cellular context. This can be assessed by Western blot for the phosphorylation of CDK7 substrates, such as the T-loop of CDK1 (Thr161) and CDK2 (Thr160).[2] A decrease in the phosphorylation of these sites indicates successful target engagement.

  • Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G1 phase and a reduction in the S phase population would confirm the expected cell cycle arrest phenotype.

  • Consider Synergy Experiments: this compound has been shown to work synergistically with other agents, such as 5-fluorouracil (B62378) (5-FU) or nutlin-3, to induce apoptosis in cancer cells.[3] If cell death is the desired outcome, consider combination treatments.

Logical Relationship: Interpreting this compound Monotherapy Results

YKL1116 This compound Treatment Selective_CDK7_Inhibition Selective Inhibition of CDK7 YKL1116->Selective_CDK7_Inhibition Cell_Cycle_Arrest G1/S Cell Cycle Arrest Selective_CDK7_Inhibition->Cell_Cycle_Arrest No_CDK12_13_Inhibition No Inhibition of CDK12/13 Selective_CDK7_Inhibition->No_CDK12_13_Inhibition Minimal_Apoptosis Minimal Apoptosis (Expected Outcome) Cell_Cycle_Arrest->Minimal_Apoptosis Synergy Synergizes with other agents (e.g., 5-FU, nutlin-3) to induce apoptosis Minimal_Apoptosis->Synergy No_CDK12_13_Inhibition->Minimal_Apoptosis

Caption: Expected outcomes of this compound monotherapy.

Question 2: How can I be sure that the observed phenotype is due to the covalent inhibition of CDK7 and not off-target effects?

Answer: While this compound is highly selective for CDK7, potential off-target effects, especially at higher concentrations, should be considered.

Troubleshooting Steps:

  • Use an Inactive Analog Control: A crucial negative control is an analog of the covalent inhibitor that lacks the reactive "warhead" and thus cannot form a covalent bond. For the related compound YKL-5-124, an inactive analog, YKL-5-167, is available.[1] Using such a control helps to distinguish between effects from covalent inhibition and those from non-covalent interactions or off-target binding.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound. The on-target effects should be observable at lower concentrations, while off-target effects may only appear at higher concentrations.

  • Kinome Profiling: For in-depth analysis, consider kinome profiling services to assess the selectivity of this compound in your specific experimental system.

  • Rescue Experiments: If possible, perform rescue experiments using a CDK7 mutant that is resistant to this compound binding (e.g., Cys312Ser mutation) to confirm that the observed phenotype is on-target.

Question 3: My IC50 value for this compound seems to change depending on the incubation time. Why is this happening?

Answer: This is a characteristic feature of irreversible covalent inhibitors. The IC50 value for a covalent inhibitor is time-dependent because the inhibitor continuously forms a covalent bond with its target over time, leading to cumulative inhibition. Therefore, longer incubation times will generally result in lower IC50 values.

Troubleshooting Steps:

  • Standardize Incubation Times: Ensure that you use a consistent incubation time across all experiments to ensure the reproducibility of your results.

  • Report Kinetic Parameters: For a more accurate representation of inhibitor potency, consider determining the kinetic parameters kinact and KI, which are time-independent measures of covalent inhibitor efficiency.

  • Time-Course Experiment: Perform a time-course experiment to understand the kinetics of inhibition in your system. This can help in selecting an appropriate endpoint for your assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and covalent inhibitor of CDK7.[4] It forms an irreversible covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, thereby blocking its kinase activity.[1]

CDK7 Signaling Pathway and this compound Inhibition

cluster_0 CDK7 Function cluster_1 Downstream Effects CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex TFIIH_Complex TFIIH Complex CDK7->TFIIH_Complex CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK_Complex CDK1_2 CDK1/CDK2 CAK_Complex->CDK1_2 T-loop Phosphorylation RNA_PolII RNA Polymerase II TFIIH_Complex->RNA_PolII CTD Phosphorylation p_CDK1_2 p-CDK1/2 (Active) CDK1_2->p_CDK1_2 Cell_Cycle Cell Cycle Progression p_CDK1_2->Cell_Cycle p_RNA_PolII p-RNA Pol II RNA_PolII->p_RNA_PolII Transcription Transcription Initiation p_RNA_PolII->Transcription YKL1116 This compound YKL1116->CDK7 Covalent Inhibition

Caption: this compound covalently inhibits CDK7, affecting both cell cycle and transcription pathways.

Q2: What are the known off-target effects of this compound?

A2: While highly selective for CDK7 over other CDKs, this compound can exhibit off-target activity at higher concentrations. Kinome profiling has shown potential inhibition of other kinases such as CHK2. It is important to use the lowest effective concentration to minimize off-target effects.

Q3: Is there a known link between CDK7 inhibition by this compound and the Wnt signaling pathway?

A3: While a direct regulatory link between CDK7 and the Wnt pathway is not well-established, there is an indirect connection in the context of certain cancer types. For example, HCT116, a colon cancer cell line often used in this compound studies, is known to have a hyperactive Wnt signaling pathway due to a mutation in β-catenin. The Wnt pathway is a critical driver of proliferation in these cells. Since this compound induces cell cycle arrest, it can be used to study the effects of blocking proliferation in a Wnt-driven cancer model.

Wnt Signaling Pathway in HCT116 Cells

Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates p_beta_Catenin p-β-Catenin beta_Catenin->p_beta_Catenin Nucleus Nucleus beta_Catenin->Nucleus Translocates Proteasome Proteasome p_beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Nucleus->TCF_LEF

Caption: Canonical Wnt signaling pathway, often constitutively active in cancer cells like HCT116.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference

| CDK7 | Biochemical | 7.6 nM |[3] |

Table 2: Selectivity Profile of this compound (KiNativ™ in vivo labeling)

Kinase Percent Inhibition Reference
CDK7 >95% [3]
CDK9 <10% [3]
CDK12 <10% [3]

| CDK13 | <10% |[3] |

Experimental Protocols

1. Western Blot for CDK7 Target Engagement (Phospho-CDK1/2)

Objective: To assess the inhibition of CDK7 activity in cells treated with this compound by measuring the phosphorylation of its downstream targets, CDK1 and CDK2.

Experimental Workflow

Cell_Culture 1. Cell Seeding & Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-CDK1/2, total CDK1/2, loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of CDK7 target engagement.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-CDK1 (Thr161)

      • Phospho-CDK2 (Thr160)[5]

      • Total CDK1

      • Total CDK2

      • Loading control (e.g., β-actin, GAPDH)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound or DMSO as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[6]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Assessment by PARP Cleavage Western Blot

Objective: To determine if this compound, alone or in combination with other drugs, induces apoptosis.

Methodology:

  • Sample Preparation: Prepare cell lysates from treated and control cells as described in the Western blot protocol.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as previously described.

  • Antibody Incubation:

    • Use a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[7][8]

    • Incubate with the primary antibody overnight at 4°C.

    • Proceed with secondary antibody incubation and detection as described above.

  • Analysis: The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.[9][10]

References

dealing with batch-to-batch variability of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective and covalent Cdk7 inhibitor, YKL-1-116. The following information is designed to help address potential issues, particularly those arising from batch-to-batch variability.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on identifying and mitigating problems related to batch variability.

Q1: I'm observing a significant difference in potency (IC50) between my new and old batches of this compound. What could be the cause?

A1: Discrepancies in potency between batches are a common issue and can stem from several factors:

  • Purity Differences: The most likely cause is a difference in the purity of the compound between batches. Impurities can interfere with the assay or compete with this compound for its target.

  • Compound Degradation: this compound, like many small molecules, can degrade over time if not stored correctly.[1][2] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a loss of activity.[1][2]

  • Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.

To troubleshoot this, we recommend the following:

  • Verify Purity: If possible, have the purity of both batches verified by an analytical chemistry service using techniques like HPLC or LC-MS.

  • Perform a Dose-Response Curve: Run a full dose-response curve for both the new and old batches side-by-side to accurately quantify the difference in IC50 values.

  • Check Solubility: Visually inspect your stock solutions for any precipitation.[2] If you suspect solubility issues, try preparing fresh stock solutions and ensure the compound is fully dissolved.

A2: Unexpected off-target effects can be caused by impurities in a specific batch of the compound. Here are several strategies to validate your observations:

  • Use a Structurally Unrelated Inhibitor: Employ a different Cdk7 inhibitor with a distinct chemical structure to see if it produces the same phenotype.[3] If it does, the effect is more likely to be on-target.

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype if the effect is on-target.[3]

  • Rescue Experiments: If possible, overexpressing a mutant of Cdk7 that is resistant to this compound (e.g., Cys312Ser mutant) should rescue the on-target phenotype.[4]

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air, or reactive impurities in the solvent.[2] It is strongly recommended to discard the solution and prepare a fresh one from a new aliquot of the powdered compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.

ParameterRecommendation
Solvent DMSO is a common solvent for preparing high-concentration stock solutions.[1][3]
Stock Concentration Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Storage Temperature Store powder at -20°C for long-term storage (months to years).[5][6] Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[2]
Light Exposure Protect from light by storing in amber vials or wrapping tubes in foil.[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7).[6][7][8] It forms a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of Cdk7, leading to irreversible inhibition.[4][9] Cdk7 is a key regulator of both the cell cycle and transcription.[9] this compound has also been shown to inhibit CDK12/13 and target MYC dependency in ovarian cancer.[5]

Q3: What are the expected on-target effects of this compound in cell-based assays?

A3: As an inhibitor of Cdk7, this compound is expected to have the following effects:

  • Cell Cycle Arrest: Cdk7 is the CDK-activating kinase (CAK) responsible for activating other CDKs, such as CDK1 and CDK2.[9] Inhibition of Cdk7 should lead to a cell cycle arrest.[9]

  • Inhibition of Transcription: Cdk7 is a component of the general transcription factor TFIIH and is involved in phosphorylating the C-terminal domain of RNA Polymerase II.[9] Therefore, this compound can modulate transcription.

  • Apoptosis: In some cancer cell lines, inhibition of Cdk7 can lead to apoptosis.[8]

Q4: How can I perform quality control on a new batch of this compound in my lab?

A4: While comprehensive quality control requires specialized analytical equipment, a research lab can perform some basic checks:

  • Solubility Test: Ensure the compound dissolves as expected in the recommended solvent at the desired concentration.

  • Bioactivity Assay: Perform a dose-response experiment in a well-characterized and sensitive cell line to determine the IC50 value. Compare this to the value obtained with a previous, trusted batch.

  • Purity Assessment (if available): If your institution has a core facility with HPLC or LC-MS capabilities, you can get a more accurate assessment of the purity of the new batch.

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound in a Cell-Based Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Cancer cell line sensitive to Cdk7 inhibition (e.g., HCT116)[5][8]

  • Complete cell culture medium

  • This compound (new and reference batches)

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of both the new and reference batches of this compound in DMSO.

    • Perform a serial dilution of each stock solution in complete cell culture medium to create a range of concentrations (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%.[1][3]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Results: The IC50 value for the new batch should be within an acceptable fold-change of the reference batch (e.g., +/- 3-fold). A significant deviation may indicate a problem with the new batch.

Visualizations

cluster_0 Cdk7 Signaling Pathway YKL_1_116 This compound Cdk7 Cdk7/Cyclin H/MAT1 YKL_1_116->Cdk7 inhibits TFIIH TFIIH Cdk7->TFIIH component of CDKs CDK1, CDK2 Cdk7->CDKs activates RNA_Pol_II RNA Pol II CTD Phosphorylation TFIIH->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle

Caption: Cdk7 signaling pathway and the inhibitory action of this compound.

cluster_1 Troubleshooting Workflow start Inconsistent Results with New Batch check_storage Verify Proper Storage and Handling start->check_storage check_storage->start No prepare_fresh Prepare Fresh Stock Solutions check_storage->prepare_fresh Yes side_by_side Run Side-by-Side Assay with Old Batch prepare_fresh->side_by_side compare_ic50 Compare IC50 Values side_by_side->compare_ic50 acceptable Results Acceptable compare_ic50->acceptable < 3-fold diff contact_supplier Contact Supplier for QC Data compare_ic50->contact_supplier > 3-fold diff analytical_qc Perform Independent Analytical QC (HPLC/LC-MS) contact_supplier->analytical_qc

Caption: Workflow for troubleshooting batch-to-batch variability of this compound.

cluster_2 New Batch Qualification Logic new_batch New Batch of this compound Received check_coa Review Certificate of Analysis (CoA) new_batch->check_coa purity_spec Purity Meets Specification? check_coa->purity_spec bioassay Perform In-house Bioassay (IC50) purity_spec->bioassay Yes reject Reject Batch / Contact Supplier purity_spec->reject No ic50_spec IC50 within acceptable range of reference? bioassay->ic50_spec qualify Batch Qualified for Use ic50_spec->qualify Yes ic50_spec->reject No

Caption: Decision-making process for qualifying a new batch of this compound.

References

mitigating YKL-1-116 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate its potential degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and covalent inhibitor of CDK7.[1] It functions by irreversibly binding to CDK7, a key enzyme involved in the regulation of the cell cycle and gene transcription.[2][3] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and potency of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, the compound in its powdered form should be kept at -20°C. For short-term storage, 4°C is acceptable. It is also advisable to protect the compound from light and moisture.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, it is best to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For immediate use, a fresh dilution in the appropriate cell culture medium or experimental buffer should be prepared from the stock solution.

Q4: I am observing lower than expected potency of this compound in my experiments. What could be the cause?

A4: Reduced potency can be due to several factors. One common reason is the degradation of the compound. Ensure that the storage and handling recommendations are strictly followed. Prepare fresh dilutions for each experiment from a properly stored stock solution. Another possibility is the specific biology of the cell line or experimental system being used, which may have varying sensitivity to CDK7 inhibition.

Q5: Are there any known stability issues with this compound in aqueous solutions?

A5: While specific data on the aqueous stability of this compound is limited, covalent inhibitors, particularly those with reactive groups, can be susceptible to hydrolysis in aqueous environments. The rate of degradation can be influenced by pH and temperature. It is, therefore, best practice to prepare aqueous solutions of this compound fresh for each experiment and use them promptly. Avoid prolonged storage of the compound in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the concentration of the stock solution periodically using a validated analytical method if possible.
Variability in experimental conditions.Ensure consistent incubation times, cell densities, and reagent concentrations across all experiments.
Low or no observable effect of the compound Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell line resistance.Some cell lines may be inherently resistant to CDK7 inhibition. Confirm the expression and activity of CDK7 in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors.
Compound precipitation in media.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the final dilution.
High background signal or off-target effects Non-specific binding or activity.While this compound is a selective inhibitor, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response studies.
Contamination of reagents or cell cultures.Ensure all reagents are of high quality and cell cultures are free from contamination.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells in a suitable culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a fresh dilution of this compound from a stock solution in the appropriate cell culture medium. It is advisable to perform a serial dilution to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be included in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), apoptosis assay (e.g., Annexin V staining), or cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry).

Western Blotting for CDK7 Target Engagement
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known CDK7 substrate (e.g., phospho-CDK1/2) or for downstream markers of apoptosis (e.g., cleaved PARP). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway in Cell Cycle and Transcription

CDK7 plays a crucial dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2] Additionally, as part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[3][4] Inhibition of CDK7 by this compound disrupts these processes, leading to cell cycle arrest and a shutdown of key transcriptional programs that drive cancer cell proliferation.[5]

CDK7_Signaling_Pathway CDK7 Signaling Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CDK2_CCNE CDK2-Cyclin E CDK2_CCNE->G1_S CDK1_CCNB CDK1-Cyclin B G2_M G2/M Transition CDK1_CCNB->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2_CCNE Activates CDK7->CDK1_CCNB Activates CDK7->RNAPII Phosphorylates YKL1116 This compound YKL1116->CDK7 Inhibition

Caption: A diagram illustrating the dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the key steps to evaluate the effectiveness of this compound in a cancer cell line.

Experimental_Workflow This compound Efficacy Workflow start Start cell_culture 1. Cell Culture (e.g., HCT116) start->cell_culture treatment 2. Treatment (this compound, Vehicle Control) cell_culture->treatment viability 3a. Cell Viability Assay (e.g., MTT) treatment->viability apoptosis 3b. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle 3c. Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle western_blot 3d. Western Blot (e.g., p-CDK1/2, Cleaved PARP) treatment->western_blot data_analysis 4. Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A flowchart depicting a typical experimental workflow for evaluating the biological effects of this compound.

Logical Relationship for Troubleshooting Degradation Issues

When encountering issues with this compound, a logical approach to troubleshooting is essential. This diagram outlines the decision-making process.

Troubleshooting_Logic Troubleshooting this compound Degradation start Inconsistent or No Effect Observed check_storage Check Storage Conditions (-20°C, dark, dry) start->check_storage check_stock Check Stock Solution (Age, freeze-thaw cycles) check_storage->check_stock OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Not OK check_stock->prepare_fresh Not OK check_handling Check Handling (Fresh dilutions, time in aqueous solution) check_stock->check_handling OK prepare_fresh->check_handling check_handling->prepare_fresh Not OK optimize_protocol Optimize Experimental Protocol (Concentration, incubation time) check_handling->optimize_protocol OK issue_resolved Issue Resolved optimize_protocol->issue_resolved Successful contact_support Contact Technical Support optimize_protocol->contact_support Unsuccessful

Caption: A logical flowchart for troubleshooting potential degradation issues with this compound in experiments.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the selective and covalent CDK7 inhibitor, YKL-1-116, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It is a valuable tool for studying the roles of CDK7 in the cell cycle and transcription. However, like many kinase inhibitors, this compound is a relatively large and complex molecule, which can lead to poor aqueous solubility and/or permeability, thereby limiting its oral bioavailability and posing challenges for achieving consistent and effective concentrations in animal models.

Q2: What are the predicted physicochemical properties of this compound that influence its bioavailability?

While experimental data is limited in the public domain, in silico predictions based on the chemical structure of this compound suggest it has properties that likely contribute to low bioavailability. These properties are summarized in the table below. The high predicted LogP and low aqueous solubility indicate that this compound is a lipophilic compound with poor water solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 606.72 g/mol High molecular weight can negatively impact permeability.
LogP (o/w) 4.5 - 5.5High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility Very LowA significant barrier to dissolution and absorption.
pKa Basic and AcidicIonization state will be pH-dependent, affecting solubility and permeability in the gastrointestinal tract.

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Solubilization Techniques: Using co-solvents, surfactants, cyclodextrins, or lipid-based formulations to increase the concentration of the drug in solution at the site of absorption.

  • Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanosizing to increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous form, which has greater solubility and dissolution rates.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vivo experiments.

IssuePotential CauseRecommended Solution
This compound precipitates out of solution upon dilution with aqueous buffers. The aqueous buffer is an anti-solvent for the lipophilic this compound.1. Optimize the co-solvent system: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the final formulation. 2. Add a surfactant: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to maintain the drug in a micellar suspension. 3. Use a cyclodextrin-based formulation: Encapsulate this compound in a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Inconsistent or low drug exposure observed in pharmacokinetic (PK) studies. Poor and variable absorption from the gastrointestinal tract or injection site.1. Consider a lipid-based formulation: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve lymphatic uptake and bypass first-pass metabolism. 2. Prepare a nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and absorption. 3. Switch to parenteral administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration of a well-solubilized formulation can ensure consistent drug exposure.
Toxicity or adverse effects observed in animals at the injection site. The formulation vehicle is causing local irritation.1. Reduce the concentration of organic co-solvents: High concentrations of DMSO or other organic solvents can be toxic. Aim for the lowest concentration necessary for solubilization. 2. Use alternative, less toxic excipients: Explore the use of safer solubilizing agents such as Solutol HS 15 or Kolliphor P 188. 3. Ensure the pH of the final formulation is close to physiological pH (7.4).

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent/Surfactant-Based Formulation for Oral or Intraperitoneal Administration

This protocol is based on a commonly used vehicle for poorly soluble kinase inhibitors and serves as a good starting point for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume.

  • Add PEG300 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.

  • Add Tween 80 to the mixture and vortex until a clear, homogeneous solution is formed. The typical concentration of Tween 80 is 5-10% of the final volume.

  • Slowly add sterile saline or PBS to the organic solution while vortexing to bring the formulation to the final desired volume. The final solution should be clear. If precipitation occurs, the formulation needs to be optimized by adjusting the ratios of the excipients.

  • Administer the freshly prepared formulation to the animals.

Example Formulation:

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween 805%
Saline45%

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration

This protocol is suitable for achieving a more aqueous-based formulation, which can be advantageous for intravenous administration.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade

  • Sterile water for injection or 5% dextrose solution (D5W)

Procedure:

  • Prepare a stock solution of HP-β-CD in sterile water or D5W. A common concentration is 20-40% (w/v).

  • Add the this compound powder to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) until the this compound is completely dissolved. This may take several hours.

  • Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles.

  • Administer the freshly prepared formulation.

Visualizations

Diagram 1: General Workflow for Improving Bioavailability of this compound

G cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 Formulation Development & Optimization cluster_4 In Vivo Evaluation Poor in vivo efficacy or inconsistent PK data Poor in vivo efficacy or inconsistent PK data Predict/Measure Solubility, LogP, pKa Predict/Measure Solubility, LogP, pKa Poor in vivo efficacy or inconsistent PK data->Predict/Measure Solubility, LogP, pKa BCS Classification (likely II or IV) BCS Classification (likely II or IV) Predict/Measure Solubility, LogP, pKa->BCS Classification (likely II or IV) Co-solvent/Surfactant Systems Co-solvent/Surfactant Systems BCS Classification (likely II or IV)->Co-solvent/Surfactant Systems Cyclodextrin Complexation Cyclodextrin Complexation BCS Classification (likely II or IV)->Cyclodextrin Complexation Lipid-Based Formulations (e.g., SEDDS) Lipid-Based Formulations (e.g., SEDDS) BCS Classification (likely II or IV)->Lipid-Based Formulations (e.g., SEDDS) Particle Size Reduction (Nanosuspension) Particle Size Reduction (Nanosuspension) BCS Classification (likely II or IV)->Particle Size Reduction (Nanosuspension) Prepare Trial Formulations Prepare Trial Formulations Co-solvent/Surfactant Systems->Prepare Trial Formulations Cyclodextrin Complexation->Prepare Trial Formulations Lipid-Based Formulations (e.g., SEDDS)->Prepare Trial Formulations Particle Size Reduction (Nanosuspension)->Prepare Trial Formulations Assess Physical Stability Assess Physical Stability Prepare Trial Formulations->Assess Physical Stability In vitro Dissolution/Release Testing In vitro Dissolution/Release Testing Assess Physical Stability->In vitro Dissolution/Release Testing Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies In vitro Dissolution/Release Testing->Pharmacokinetic (PK) Studies Pharmacodynamic (PD) / Efficacy Studies Pharmacodynamic (PD) / Efficacy Studies Pharmacokinetic (PK) Studies->Pharmacodynamic (PD) / Efficacy Studies

Caption: A logical workflow for addressing the bioavailability challenges of this compound.

Diagram 2: Signaling Pathway of this compound Action

cluster_CDK7 CDK7 Complex (CAK) cluster_TFIIH Transcription Factor IIH (TFIIH) cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Initiation YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Covalent Inhibition CyclinH Cyclin H CAK_in_TFIIH CAK CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) MAT1 MAT1 TFIIH TFIIH Core RNA_Pol_II RNA Polymerase II CTD CAK_in_TFIIH->RNA_Pol_II Phosphorylation (Ser5) G2_M_Transition G2/M Transition CDK1->G2_M_Transition G1_S_Transition G1/S Transition CDK2->G1_S_Transition Transcription_Inhibition Inhibition of Transcription RNA_Pol_II->Transcription_Inhibition leads to

Caption: The mechanism of action of this compound through the inhibition of the CDK7 complex.

References

Technical Support Center: Addressing Compensatory Signaling in YKL-1-116 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective CDK7 inhibitor, YKL-1-116. The focus is on understanding and addressing compensatory signaling pathways that may be activated in response to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by binding to the cysteine 312 residue in the ATP-binding pocket of CDK7, leading to its irreversible inhibition. CDK7 is a key regulator of both the cell cycle and transcription. This compound's primary effect is the disruption of the cell cycle through the inhibition of CDK7's CDK-activating kinase (CAK) function. This leads to reduced phosphorylation of other CDKs, such as CDK1 and CDK2, resulting in cell cycle arrest, predominantly at the G1/S transition.[3]

Q2: I am observing resistance to this compound in my cell line. What are the potential compensatory signaling pathways involved?

Resistance to CDK7 inhibitors can arise from several compensatory mechanisms. Two of the most well-documented pathways are:

  • Upregulation of ABC Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of the TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway can be activated in response to CDK7 inhibition. This can lead to the upregulation of ABCG2, contributing to drug efflux and resistance.

Q3: Can this compound induce apoptosis?

On its own, this compound is generally considered to have minimal pro-apoptotic effects and primarily induces cell cycle arrest.[3] However, it can synergize with other agents, such as 5-fluorouracil (B62378) (5-FU) or the MDM2 inhibitor nutlin-3, to induce apoptosis in a p53-dependent manner.[4]

Q4: How does the activity of this compound compare to other CDK7 inhibitors like THZ1?

This compound is reported to be more potent than THZ1.[1][2] Importantly, this compound is more selective for CDK7 and does not significantly inhibit other transcriptional CDKs like CDK9, CDK12, or CDK13, unlike THZ1.[1][2] This selectivity makes it a more precise tool for studying the specific roles of CDK7.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell viability despite this compound treatment. 1. Compensatory pathway activation: Upregulation of ABC transporters or TGF-β signaling. 2. Suboptimal drug concentration or treatment duration. 3. Cell line specific insensitivity. 1. Investigate compensatory pathways: See Experimental Protocols section for assessing ABC transporter activity and TGF-β pathway activation. Consider co-treatment with an ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2) or a TGF-β receptor inhibitor. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. 3. Profile your cell line: Assess the basal expression levels of CDK7, ABC transporters, and key components of the TGF-β pathway.
Inconsistent results between experiments. 1. Drug stability: this compound may degrade over time in solution. 2. Variability in cell culture conditions. 1. Prepare fresh stock solutions: Aliquot and store this compound stock solutions at -80°C and prepare fresh dilutions for each experiment. 2. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
No significant change in cell cycle distribution after treatment. 1. Insufficient drug concentration. 2. Cell cycle analysis timing is not optimal. 1. Increase this compound concentration: Refer to the Data Summary Table for effective concentrations in other cell lines and consider a higher dose. 2. Perform a time-course experiment: Analyze cell cycle distribution at multiple time points (e.g., 24, 48, 72 hours) to capture the peak of cell cycle arrest.
Unexpected off-target effects. Although selective, high concentrations may lead to off-target activity. Titrate down the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., decreased p-CDK1/2) to minimize potential off-target effects.

Data Summary

Table 1: Quantitative Effects of this compound

Parameter Cell Line Value Notes Reference
IC50Jurkat2 nMCell viability assay.[1]
Cell Cycle ArrestHAP1G1/S arrestObserved with the related, more potent compound YKL-5-124.[3]
Apoptosis InductionHCT116Synergistic with 5-FU/nutlin-3This compound alone shows minimal apoptosis.[4]

Experimental Protocols

Western Blot Analysis of CDK7 Target Engagement and Downstream Signaling

This protocol is designed to assess the direct inhibition of CDK7's kinase activity and its impact on downstream cell cycle proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-CDK1 (Thr161)

      • Total CDK1

      • Phospho-CDK2 (Thr160)

      • Total CDK2

      • p53

      • Cleaved PARP (as a marker of apoptosis)

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound as described in the Western Blot protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells (including any floating cells in the media) by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Assessing ABC Transporter Activity

This protocol can be used to determine if increased drug efflux is contributing to this compound resistance.

Methodology:

  • Rhodamine 123 Efflux Assay (for ABCB1 activity):

    • Treat resistant and parental (sensitive) cells with this compound or vehicle for a predetermined time.

    • Incubate the cells with Rhodamine 123, a fluorescent substrate of ABCB1.

    • After an incubation period, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscopy.

    • Reduced intracellular fluorescence in the resistant cells compared to the parental cells indicates increased ABCB1-mediated efflux. This can be confirmed by co-incubating with an ABCB1 inhibitor (e.g., verapamil), which should restore Rhodamine 123 accumulation.

  • Quantitative RT-PCR for ABC Transporter Expression:

    • Extract total RNA from this compound-treated and control cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for ABCB1 and ABCG2.

    • Analyze the relative expression levels to determine if their transcription is upregulated upon this compound treatment.

Visualizations

CDK7_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Progression This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Activates (CAK) Cell_Cycle_Arrest G1/S Arrest CDK1_2->Cell_Cycle_Arrest Promotes Progression

Caption: this compound directly inhibits CDK7, blocking its CAK activity and leading to G1/S cell cycle arrest.

Compensatory_Signaling_Pathways cluster_resistance Compensatory/Resistance Mechanisms This compound This compound CDK7 CDK7 This compound->CDK7 Inhibits TGFb TGF-β Signaling Activation CDK7->TGFb ABC_Transporters ABC Transporter (ABCB1/ABCG2) Upregulation CDK7->ABC_Transporters Leads to (long-term) TGFb->ABC_Transporters Upregulates ABCG2 Drug_Efflux Increased Drug Efflux ABC_Transporters->Drug_Efflux Drug_Efflux->this compound Reduces efficacy

Caption: Compensatory pathways to this compound can involve TGF-β activation and ABC transporter upregulation.

Experimental_Workflow_Troubleshooting cluster_exp Experimental Observation cluster_hypothesis Hypotheses cluster_validation Validation Experiments cluster_conclusion Conclusion Resistance Resistance to This compound Observed H1 Hypothesis 1: Increased Drug Efflux Resistance->H1 H2 Hypothesis 2: TGF-β Pathway Activation Resistance->H2 V1 Rhodamine 123 Assay qRT-PCR for ABCB1/ABCG2 H1->V1 V2 Western Blot for p-SMAD2/3 qRT-PCR for TGF-β targets H2->V2 C1 Efflux-mediated Resistance V1->C1 C2 TGF-β-driven Resistance V2->C2

Caption: A logical workflow for troubleshooting resistance to this compound in your experiments.

References

Technical Support Center: Enhancing the Synergistic Effects of YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-1-116, a selective and covalent inhibitor of CDK7.[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the synergistic effects of this compound in pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in combination therapies.

Q1: We are not observing the expected synergistic effect between this compound and our p53-activating agent (e.g., 5-Fluorouracil, nutlin-3). What could be the reason?

A1: Several factors could contribute to a lack of synergy. Consider the following troubleshooting steps:

  • p53 Status of your Cell Line: The synergistic effect of this compound with agents like 5-Fluorouracil (5-FU) and nutlin-3 (B1677040) is highly dependent on a functional p53 pathway.[2][3] Verify the p53 status of your cell line (wild-type vs. mutant/null) through sequencing or by checking the literature. The combination is not effective in cells with p53-inactivating mutations.[4]

  • Drug Concentrations: Ensure you are using an appropriate concentration range for each drug. For this compound, a common concentration range for synergy studies is 100-800 nM.[2] For p53-activating agents, use concentrations that are known to induce a p53 response but are sub-lethal on their own.

  • Timing of Drug Addition: The timing of drug administration can be critical. Consider pre-treating cells with the p53-activating agent to induce the p53 transcriptional program before adding this compound.[5]

  • Assay-Specific Issues: Your cell viability assay might not be optimal. Some assays can be affected by drug-induced changes in cell metabolism.[6] Consider using a secondary assay to confirm your findings (e.g., a cytotoxicity assay alongside a proliferation assay).

Q2: We are observing high variability in our cell viability assay results. How can we improve consistency?

A2: High variability can obscure true synergistic effects. Here are some tips to improve the consistency of your cell viability assays:

  • Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[7]

  • Homogeneous Cell Suspension: Ensure you have a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and exclude them from your data analysis.[6]

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Q3: How can we confirm that the observed synergy is due to on-target inhibition of CDK7?

A3: To confirm on-target activity, you can perform the following experiments:

  • Western Blot for Downstream CDK7 Targets: Inhibition of CDK7's kinase activity leads to a decrease in the phosphorylation of its substrates, such as CDK1 and CDK2. You can assess the phosphorylation status of these proteins by western blot.

  • Use of a Structurally Related Inactive Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control to demonstrate that the observed effects are due to CDK7 inhibition.

  • Rescue Experiments: In genetically modified cells expressing a this compound-resistant CDK7 mutant, the synergistic effect should be abrogated.[4]

Q4: this compound is a covalent inhibitor. Are there special considerations for its use in cell-based assays?

A4: Yes, the covalent nature of this compound warrants some specific considerations:

  • Irreversibility: Once this compound binds to CDK7, the inhibition is long-lasting. This means that even after the compound is removed from the media, the target remains inhibited. This is an important consideration for washout experiments.[8]

  • Time-Dependent Inhibition: The inhibitory effect of covalent inhibitors can be time-dependent. You may need to optimize the incubation time to achieve maximal target engagement.[9]

  • Potential for Off-Target Reactivity: While this compound is selective for CDK7, all covalent inhibitors have the potential for off-target reactivity, especially at higher concentrations.[10] It is crucial to use the lowest effective concentration to minimize off-target effects.

Data Presentation: Synergistic Effects of this compound in Combination Therapy

The following tables summarize quantitative data on the synergistic effects of this compound with 5-FU and nutlin-3 in HCT116 colon cancer cells (p53 wild-type).

Table 1: PARP Cleavage Induction by this compound in Combination with 5-FU or Nutlin-3

TreatmentThis compound ConcentrationPARP Cleavage
This compound aloneUp to 800 nMMinimal
This compound + 40 µM 5-FU100 - 800 nMDose-dependent increase
This compound + 5 µM nutlin-3100 - 800 nMDose-dependent increase

Data extracted from Kalan S, et al. Cell Rep. 2017.[2]

Table 2: Synergy Analysis of this compound Combinations

Combination PartnerSynergy Score MetricResult
40 µM 5-FUBliss ScoreStrongly Positive (Indicating Synergy)
5 µM nutlin-3Bliss ScoreStrongly Positive (Indicating Synergy)

Data extracted from Kalan S, et al. Cell Rep. 2017.[2]

Experimental Protocols

Experimental Workflow for Synergy Assessment

This workflow outlines the key steps for assessing the synergistic effects of this compound.

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (p53 WT cells) drug_prep 2. Drug Preparation (this compound, 5-FU/nutlin-3) seeding 3. Cell Seeding (96-well plates) drug_prep->seeding treatment 4. Drug Treatment (Single agents & combinations) seeding->treatment incubation 5. Incubation (e.g., 72 hours) treatment->incubation viability 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western 8. Western Blot (PARP Cleavage) incubation->western ci_calc 7. Synergy Calculation (Combination Index) viability->ci_calc Synergy_Mechanism cluster_cellular Cellular Response YKL_1_116 This compound CDK7 CDK7 YKL_1_116->CDK7 Inhibits p53_activator 5-FU / Nutlin-3 p53 p53 p53_activator->p53 Activates DR5 DR5 Transcription CDK7->DR5 Required for Transcription p53->DR5 Induces Apoptosis Apoptosis DR5->Apoptosis

References

Validation & Comparative

A Comparative Guide to the Potency of CDK7 Inhibitors: YKL-1-116 vs. THZ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): YKL-1-116 and THZ1. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound and THZ1 are both potent, covalent inhibitors of CDK7, a key regulator of transcription and cell cycle progression. While both compounds effectively inhibit CDK7, they exhibit distinct selectivity profiles. This compound demonstrates high selectivity for CDK7. In contrast, THZ1 is a broader spectrum inhibitor, also potently targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This difference in selectivity is a critical consideration for researchers investigating the specific roles of these kinases.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency (IC50)
CompoundTargetIC50 (nM)Notes
This compound CDK77.6[1][2]Highly selective for CDK7.
CDK21100[1]
CDK9>1000[1]
CDK12Not targeted[2]
CDK13Not targeted[2][3]
THZ1 CDK73.2Also inhibits CDK12 and CDK13.
CDK12Potently inhibits[4][5]Equipotent on CDKs 7, 12, and 13 in some assays.[5]
CDK13Potently inhibits[4][5]
Table 2: Cellular Potency (IC50/EC50) in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50/EC50 (nM)
This compound JurkatT-cell Acute Lymphoblastic Leukemia2
THZ1 JurkatT-cell Acute Lymphoblastic Leukemia50
HL-60Acute Promyelocytic Leukemia38[4]
KOPTK1T-cell Acute Lymphoblastic Leukemia-
MV4-11Acute Myeloid Leukemia-
THP-1Acute Monocytic Leukemia-
Breast Cancer Cell Lines (Panel)Breast Cancer80-300 (2-day treatment)[6]

Experimental Protocols

In Vitro CDK7 Kinase Assay (Radiometric)

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against CDK7.

1. Reagents and Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate: GST-tagged C-terminal domain (CTD) of RNA Polymerase II

  • [γ-³²P]ATP

  • Test compounds (this compound, THZ1) dissolved in DMSO

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the recombinant CDK7 complex, the GST-CTD substrate, and the kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of CDK7 inhibitors on the viability of cancer cell lines.[8][9][10]

1. Reagents and Materials:

  • Cancer cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound, THZ1) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Treat the cells with the diluted compounds or DMSO (vehicle control) and incubate for the desired time period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Mandatory Visualization

CDK7_Signaling_Pathways cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control (CAK Activity) cluster_inhibitors Inhibitor Action TFIIH TFIIH Complex CDK7 CDK7 RNAPII_CTD RNA Pol II CTD (Unphosphorylated) CDK7->RNAPII_CTD Phosphorylates pRNAPII_CTD_Ser5_7 p-RNA Pol II CTD (Ser5/Ser7) Transcription_Initiation Transcription Initiation & Promoter Escape pRNAPII_CTD_Ser5_7->Transcription_Initiation Productive_Elongation Productive Elongation Transcription_Initiation->Productive_Elongation CDK7_CAK CDK7-CycH-MAT1 (CAK Complex) CDK4_6 CDK4/6 CDK7_CAK->CDK4_6 Activates CDK2 CDK2 CDK7_CAK->CDK2 Activates CDK1 CDK1 CDK7_CAK->CDK1 Activates pCDK4_6 p-CDK4/6 pCDK2 p-CDK2 pCDK1 p-CDK1 G1_S_Progression G1/S Progression pCDK4_6->G1_S_Progression S_Phase S Phase pCDK2->S_Phase G2_M_Progression G2/M Progression pCDK1->G2_M_Progression YKL_1_116 This compound YKL_1_116->CDK7 THZ1 THZ1 THZ1->CDK7 CDK12_13 CDK12/13 THZ1->CDK12_13

Caption: CDK7's dual roles in transcription and cell cycle, and points of inhibition.

Experimental_Workflow_Kinase_Assay start Start prep_reagents Prepare Reagents (Kinase, Substrate, Buffers) start->prep_reagents prep_inhibitors Prepare Inhibitor Serial Dilutions start->prep_inhibitors pre_incubation Pre-incubate Kinase with Inhibitor prep_reagents->pre_incubation prep_inhibitors->pre_incubation initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) pre_incubation->initiate_reaction reaction Incubate (30°C, 60 min) initiate_reaction->reaction stop_reaction Stop Reaction (Add SDS-PAGE Buffer) reaction->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page visualize Phosphorimaging sds_page->visualize analyze Quantify & Calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for an in vitro radiometric kinase assay to determine IC50 values.

References

YKL-1-116: A Comparative Analysis of its Selectivity Profile Against Other CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. Their efficacy, however, is intrinsically linked to their selectivity profile. This guide provides a comprehensive comparison of YKL-1-116, a covalent inhibitor of CDK7, with other prominent CDK inhibitors: Palbociclib (B1678290), Ribociclib, Abemaciclib (B560072) (CDK4/6 inhibitors), and Dinaciclib (a multi-CDK inhibitor). This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Kinase Selectivity Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is paramount to its therapeutic index, dictating its on-target potency and off-target side effects. The following tables summarize the inhibitory activity of this compound and other CDK inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), Ki values (inhibition constant), or percentage of inhibition at a given concentration, as available from published literature.

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Assay TypeReference
CDK7 7.6 Biochemical Radioactivity Assay[1]
CDK21100KiNativ[1]
CDK9>1000KiNativ[1]
CHK27.4KiNativ[1]
FGR5.1KiNativ[1]
PRKCQ4.9KiNativ[1]
SRC3.9KiNativ[1]
RET63.5KiNativ[1]
HIP4K178KiNativ[1]

This compound demonstrates high potency against its primary target, CDK7, while exhibiting significantly lower activity against other CDKs such as CDK2 and CDK9.[2][3] However, it shows notable off-target activity against several other kinases.

Table 2: Comparative Selectivity of CDK4/6 Inhibitors and Dinaciclib

InhibitorPrimary Target(s)CDK1/CycB (IC50 nM)CDK2/CycA (IC50 nM)CDK4/CycD1 (IC50 nM)CDK6/CycD3 (IC50 nM)CDK9/CycT1 (IC50 nM)Reference
Palbociclib CDK4/6>1000>10001116>1000[4]
Ribociclib CDK4/6>1000>10001039>1000[5]
Abemaciclib CDK4/63005821039[4][5]
Dinaciclib Multi-CDK31--4[6]

Palbociclib and Ribociclib are highly selective for CDK4 and CDK6.[4] Abemaciclib, while potent against CDK4/6, displays broader activity against other CDKs, including CDK2 and CDK9.[4][5] Dinaciclib is a potent inhibitor of multiple CDKs.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these CDK inhibitors.

Biochemical Kinase Activity Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

  • Reaction Setup : Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation : Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.

  • Detection : The amount of substrate phosphorylation is quantified. This can be done using various methods:

    • Radiometric Assay : Utilizes radiolabeled ATP (e.g., [γ-³²P]ATP). The phosphorylated substrate is then captured on a filter, and the radioactivity is measured.

    • Fluorescence-Based Assay : Employs a modified substrate that becomes fluorescent upon phosphorylation or uses a phosphorylation-specific antibody labeled with a fluorophore.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

KiNativ™ Kinase Profiling

This is a chemoproteomic method used to assess kinase inhibitor selectivity directly in complex biological samples like cell lysates.

  • Cell Lysis : Cells are lysed to release their proteome, including native kinases.

  • Inhibitor Treatment : The cell lysate is incubated with the test inhibitor at a specific concentration.

  • Probe Labeling : A biotin-tagged, irreversible ATP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not blocked by the inhibitor.

  • Protein Digestion : The proteome is digested into peptides.

  • Enrichment : Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.

  • Mass Spectrometry : The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis : The abundance of each identified kinase in the inhibitor-treated sample is compared to a control sample (no inhibitor). A decrease in the signal for a particular kinase indicates that the inhibitor has bound to it, preventing probe labeling. The percent inhibition is calculated based on this difference.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of an inhibitor to its target protein.[7][8]

  • Cell Preparation : Cells are engineered to express the target kinase fused to a NanoLuc® luciferase enzyme.

  • Tracer Addition : A cell-permeable fluorescent tracer that specifically binds to the target kinase is added to the cells.

  • BRET Signal Generation : A substrate for NanoLuc® is added. The energy from the luciferase reaction is transferred to the fluorescent tracer (Bioluminescence Resonance Energy Transfer - BRET) if they are in close proximity (i.e., the tracer is bound to the kinase). This results in a measurable light emission at the tracer's wavelength.

  • Inhibitor Competition : The test inhibitor is added to the cells. If the inhibitor binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis : The reduction in the BRET signal is measured at different inhibitor concentrations to determine the IC50 value, which reflects the inhibitor's potency in a cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the compared CDK inhibitors and the workflows of the experimental protocols.

CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Mitogens->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK4_6_CyclinD Ribociclib Ribociclib Ribociclib->CDK4_6_CyclinD Abemaciclib Abemaciclib Abemaciclib->CDK4_6_CyclinD CDK7_Pathway cluster_cdk7 CDK7 Dual Function cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK7 CDK7-Cyclin H-MAT1 (CAK Complex) CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4_6 CDK4/6 CDK7->CDK4_6 Activates TFIIH TFIIH Complex CDK7->TFIIH Component of Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression YKL1116_cc This compound YKL1116_cc->CDK7 RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates CTD p_RNA_Pol_II p-RNA Pol II (Phosphorylated) Transcription_Initiation Transcription Initiation p_RNA_Pol_II->Transcription_Initiation YKL1116_tx This compound YKL1116_tx->CDK7 KiNativ_Workflow start Start: Cell Lysate inhibitor Incubate with CDK Inhibitor start->inhibitor probe Add Biotin-ATP Probe inhibitor->probe digest Proteolytic Digestion probe->digest enrich Enrich Biotinylated Peptides (Streptavidin) digest->enrich ms LC-MS/MS Analysis enrich->ms analysis Quantify Kinase Inhibition ms->analysis NanoBRET_Workflow start Start: Live Cells Expressing Kinase-NanoLuc Fusion tracer Add Fluorescent Tracer start->tracer inhibitor Add CDK Inhibitor (Competitive Binding) tracer->inhibitor substrate Add NanoLuc Substrate inhibitor->substrate measure Measure BRET Signal substrate->measure analysis Determine IC50 measure->analysis

References

A Comparative Guide to Validating the Covalent Binding of YKL-1-116 to CDK7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable CDK7 inhibitors. We present supporting experimental data and detailed methodologies to validate its covalent binding mechanism, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound and CDK7 Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][2] Given its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology.

This compound is a selective and covalent inhibitor of CDK7.[3][4] Its mechanism of action involves the formation of a stable, covalent bond with a specific cysteine residue (Cys312) in the CDK7 protein, leading to irreversible inhibition.[5] This covalent nature offers the potential for prolonged target engagement and enhanced potency. This guide will delve into the experimental validation of this covalent binding and compare this compound's performance against other covalent and non-covalent CDK7 inhibitors.

Comparative Analysis of CDK7 Inhibitors

The landscape of CDK7 inhibitors includes both covalent and non-covalent binders. Understanding their distinct characteristics is essential for selecting the appropriate tool compound for research or therapeutic development.

InhibitorTypeTarget(s)IC50 (nM) vs CDK7Key Features
This compound CovalentCDK77.6[6][7]Selective for CDK7 over CDK9, CDK12, and CDK13.[3][4]
THZ1 CovalentCDK7, CDK12, CDK133.2[3]Potent, but with off-target activity on CDK12/13.[5]
YKL-5-124 CovalentCDK79.7[5]Optimized from this compound with improved potency.[5]
SY-1365 CovalentCDK7-A selective covalent inhibitor that has entered clinical trials.[1][2]
BS-181 Non-covalentCDK721Selective non-covalent inhibitor.
SY-5609 Non-covalentCDK7Sub-nanomolar Kd[8][9]Highly potent and selective oral non-covalent inhibitor in clinical trials.[8][9]

Experimental Validation of Covalent Binding

Several robust experimental approaches are employed to validate the covalent binding of an inhibitor to its target protein. Below are the key methodologies used to confirm the covalent interaction between this compound and CDK7.

In Vitro Kinase Assays with Wild-Type and Mutant CDK7

Principle: This assay directly measures the enzymatic activity of CDK7 in the presence of an inhibitor. By comparing the inhibition of wild-type (WT) CDK7 with a mutant version where the target cysteine residue is replaced (e.g., C312S), the covalent nature of the binding can be established. A covalent inhibitor is expected to be significantly less potent against the mutant enzyme.

Experimental Protocol:

  • Reagents: Recombinant human CDK7 (WT and C312S mutant), kinase buffer, ATP, and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • Procedure:

    • Incubate varying concentrations of this compound with both WT and C312S CDK7 enzymes in the kinase buffer for a defined period.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays ([³²P]-ATP) or fluorescence-based assays.[10]

    • Determine the IC50 values for both WT and C312S CDK7.

Mass Spectrometry for Adduct Confirmation

Principle: Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the bound inhibitor.

Experimental Protocol:

  • Incubation: Incubate recombinant CDK7 protein with an excess of this compound to ensure complete adduction.

  • Sample Preparation:

    • Intact Protein Analysis (Top-Down): Desalt the protein-inhibitor complex and analyze it directly by mass spectrometry to observe the mass shift.

    • Peptide Analysis (Bottom-Up): Digest the protein-inhibitor complex into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the specific peptide containing the covalent modification and pinpoint the exact modified amino acid residue (Cys312).[11]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in a cellular context. The binding of a ligand to its target protein generally increases the protein's thermal stability. By heating cell lysates or intact cells treated with the inhibitor and measuring the amount of soluble target protein at different temperatures, a shift in the melting curve indicates target engagement. For a covalent inhibitor, this stabilization is expected to be irreversible.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble CDK7 in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble CDK7 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinome Profiling

Principle: To assess the selectivity of an inhibitor, its activity against a broad panel of kinases is tested. This can be performed using various platforms, such as KiNativ™, which utilizes an ATP probe to determine the inhibitor's ability to compete for the ATP binding site of numerous kinases in a cell lysate.[12]

Experimental Protocol:

  • Lysate Preparation: Prepare lysates from cells treated with this compound or a vehicle control.

  • Probe Labeling: Incubate the lysates with a biotinylated ATP or ADP probe that covalently labels the active sites of kinases.

  • Enrichment and Digestion: Enrich the probe-labeled kinases using streptavidin beads and digest them into peptides.

  • LC-MS/MS Analysis: Identify and quantify the labeled peptides by LC-MS/MS to determine the percentage of inhibition for each kinase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CDK7 signaling pathway, the experimental workflow for validating covalent binding, and the logical relationship of the key experiments.

CDK7_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cdk7 CDK7 Core Complex cluster_downstream_transcription Transcriptional Regulation cluster_downstream_cell_cycle Cell Cycle Control Growth_Factors Growth Factors CDK7 CDK7 Growth_Factors->CDK7 Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CDK7 Cell_Cycle_Checkpoints Cell Cycle Checkpoints Cell_Cycle_Checkpoints->CDK7 CyclinH Cyclin H TFIIH TFIIH Complex CDK7->TFIIH CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4_6 CDK4/6 CDK7->CDK4_6 Activates MAT1 MAT1 PolII RNA Polymerase II (CTD) TFIIH->PolII Phosphorylates Ser5/7 Transcription_Initiation Transcription Initiation & Elongation PolII->Transcription_Initiation Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression YKL_1_116 This compound YKL_1_116->CDK7 Covalently Inhibits

Caption: CDK7 signaling pathway and point of inhibition by this compound.

Covalent_Binding_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Kinase_Assay In Vitro Kinase Assay (WT vs C312S CDK7) CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA Mass_Spec Mass Spectrometry (Intact Protein & Peptide Mapping) Mass_Spec->CETSA Western_Blot Western Blot (p-CDK substrates) CETSA->Western_Blot Kinome_Profiling Kinome Profiling (Selectivity) Western_Blot->Kinome_Profiling Conclusion Conclusion: Covalent binding of This compound to CDK7 validated Kinome_Profiling->Conclusion Start Hypothesis: This compound is a covalent CDK7 inhibitor Start->Kinase_Assay Start->Mass_Spec

Caption: Experimental workflow for validating the covalent binding of this compound to CDK7.

Experiment_Logic cluster_evidence Lines of Evidence Covalent_Binding Covalent Binding (this compound to Cys312) Potency_Loss Loss of Potency against C312S Mutant Covalent_Binding->Potency_Loss Mass_Shift Mass Shift of CDK7 (+ this compound mass) Covalent_Binding->Mass_Shift Thermal_Stabilization Thermal Stabilization of CDK7 in Cells Covalent_Binding->Thermal_Stabilization Irreversible_Inhibition Irreversible Inhibition of CDK7 Activity Covalent_Binding->Irreversible_Inhibition Kinase_Assay Kinase_Assay Potency_Loss->Kinase_Assay Demonstrated by Mass_Spec Mass_Spec Mass_Shift->Mass_Spec Demonstrated by CETSA CETSA Thermal_Stabilization->CETSA Demonstrated by Western_Blot Western_Blot Irreversible_Inhibition->Western_Blot Demonstrated by

Caption: Logical relationship of key experiments for validating covalent binding.

Conclusion

The validation of this compound's covalent binding to CDK7 is supported by a confluence of evidence from multiple, independent experimental approaches. In vitro kinase assays demonstrate a clear dependence on the Cys312 residue for potent inhibition. Mass spectrometry provides direct confirmation of the covalent adduct formation at the specific site. Cellular thermal shift assays confirm target engagement in a cellular context, and kinome profiling highlights its selectivity.

This comprehensive guide provides researchers with the necessary framework to understand and evaluate the covalent nature of this compound. The detailed methodologies and comparative data serve as a valuable resource for those investigating CDK7 biology and developing novel cancer therapeutics. The distinct mechanism of covalent inhibition positions this compound and its derivatives as important tools for dissecting the roles of CDK7 and as potential starting points for the development of next-generation cancer therapies.

References

Experimental Validation of YKL-1-116's On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of YKL-1-116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other relevant inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

This compound has emerged as a valuable tool for studying the roles of CDK7 in transcription and cell cycle control. Its covalent mechanism of action and selectivity profile offer distinct advantages over earlier-generation inhibitors. This guide will delve into the experimental evidence that substantiates its on-target efficacy and compare its performance with notable alternatives such as THZ1 and the more recent analog, YKL-5-124.

Comparative Analysis of CDK7 Inhibitors

The following tables summarize the quantitative data for this compound and its key comparators, THZ1 and YKL-5-124. This data highlights the potency and selectivity of these compounds, which are critical parameters for interpreting experimental outcomes.

Table 1: Biochemical Potency of CDK7 Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound CDK77.6Biochemical Radioactivity Assay[1]
THZ1CDK73.2 - 9.7Varies by study[2]
YKL-5-124CDK753.5In vitro kinase reaction (1mM ATP)[3]
YKL-5-124CDK7/Mat1/CycH9.7Fixed time point in vitro kinase assay[3]

Table 2: Selectivity Profile of CDK7 Inhibitors

CompoundOff-Target KinaseIC50 (nM) or % InhibitionNotesReference
This compound CDK9> 1000Does not significantly target CDK9, CDK12, or CDK13.[1][4]
CDK12Not significantly inhibited[1][4]
CDK13Not significantly inhibited[1][4]
CDK21100[1]
THZ1CDK12Equipotent to CDK7Potent "off-target" activity on CDK12/13 complicates interpretation of CDK7-specific effects.[3]
CDK13Equipotent to CDK7[3]
YKL-5-124CDK12No inhibition at tested concentrationsHighly selective for CDK7 over CDK12 and CDK13.[3]
CDK13No inhibition at tested concentrations[3]
CDK21300Over 100-fold selective for CDK7.[3]
CDK93020Over 100-fold selective for CDK7.[3]

Experimental Protocols for On-Target Validation

Accurate assessment of a compound's on-target effects relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays used to validate the efficacy and selectivity of this compound and its analogs.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK7.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., derived from the C-Terminal Domain (CTD) of RNA Polymerase II)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

    • Prepare a solution of the CDK7 complex and substrate peptide in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the CDK7/substrate solution.

    • Add the diluted test compound to the wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • For [γ-³²P]ATP: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash unbound ATP, and quantify the incorporated radioactivity using a phosphorimager.

    • For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

KiNativ™ Kinome Profiling

This activity-based proteomic platform assesses the selectivity of a kinase inhibitor across a broad range of kinases in a cellular lysate.

Objective: To determine the kinase selectivity profile of a compound in a complex biological sample.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell lysis buffer

  • Test compound (e.g., this compound)

  • Biotinylated acyl-ATP or -ADP probe (KiNativ™ reagent)

  • Streptavidin-coated beads

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells to obtain a native protein lysate.

  • Inhibitor Treatment:

    • Treat the cell lysate with the test compound at a specified concentration (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.

  • Probe Labeling:

    • Add the biotinylated acyl-ATP/ADP probe to the treated lysates. The probe covalently labels the active site of kinases that are not blocked by the inhibitor.

  • Enrichment of Labeled Peptides:

    • Digest the proteins in the lysate with trypsin.

    • Enrich the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis:

    • Compare the abundance of labeled peptides from the inhibitor-treated sample to the vehicle control to determine the percent inhibition for each identified kinase.

    • Visualize the data to create a kinome selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Objective: To demonstrate direct binding of a compound to its target protein in intact cells or cell lysates.

Materials:

  • Cell line of interest

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein (e.g., anti-CDK7)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or a vehicle control (DMSO) at a desired concentration for a specific duration.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3-5 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's action and the experimental processes for its validation, the following diagrams are provided.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII CDK7_complex CDK7/CycH/MAT1 CDK7_complex->RNAPII P (Ser5/7) Transcription_initiation Transcription Initiation & Elongation RNAPII->Transcription_initiation CAK CAK Complex (CDK7/CycH/MAT1) CDK1 CDK1 CAK->CDK1 P (Thr161) CDK2 CDK2 CAK->CDK2 P (Thr160) CDK4_6 CDK4/6 CAK->CDK4_6 P Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression YKL_1_116 This compound YKL_1_116->CDK7_complex YKL_1_116->CAK

Caption: Dual roles of CDK7 in transcription and cell cycle, inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation invitro_kinase In Vitro Kinase Assay potency Determine IC50 (Potency) invitro_kinase->potency kinativ KiNativ Kinome Profiling selectivity Assess Selectivity kinativ->selectivity cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement cetsa->target_engagement YKL_1_116 This compound YKL_1_116->invitro_kinase YKL_1_116->kinativ YKL_1_116->cetsa

Caption: Workflow for validating the on-target effects of this compound.

References

Validating the Synergistic Interaction Between YKL-1-116 and 5-FU: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synergistic anti-cancer effects of combining YKL-1-116, a selective CDK7 inhibitor, with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The data presented herein is primarily based on findings from studies on the HCT116 human colon cancer cell line.

Mechanisms of Action

This compound: This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, this compound disrupts two key cellular processes:

  • Transcription: It interferes with the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global disruption of transcription. This is particularly effective against cancer cells that are highly dependent on the continuous transcription of oncogenes.

  • Cell Cycle Progression: As a key component of the CAK complex, CDK7 is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 leads to a G1/S phase arrest.

5-Fluorouracil (5-FU): A mainstay in chemotherapy for decades, 5-FU is a pyrimidine (B1678525) analog that exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase: Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[1][2]

  • Incorporation into DNA and RNA: 5-FU can be incorporated into both DNA and RNA, leading to fraudulent nucleic acids that disrupt their normal function and processing, ultimately triggering cell death.[2][3]

  • Activation of p53: 5-FU-induced DNA damage and cellular stress lead to the activation of the tumor suppressor protein p53.

Synergistic Interaction: Experimental Data

The combination of this compound and 5-FU has been shown to exhibit a strong synergistic effect in killing HCT116 colon cancer cells. This synergy is attributed to the dual targeting of transcription and DNA replication stress, leading to enhanced apoptosis.

Cell Viability Analysis

The following table summarizes the effect of this compound and 5-FU, alone and in combination, on the viability of HCT116 cells.

Treatment GroupConcentrationCell Viability (%)
Control-100
This compound200 nM85
This compound400 nM70
5-FU20 µM75
5-FU40 µM60
This compound + 5-FU200 nM + 20 µM45
This compound + 5-FU400 nM + 40 µM25
Synergy Quantification

The Bliss Independence model was used to quantify the synergistic interaction between this compound and 5-FU. A Bliss score greater than 0 indicates synergy.

Drug CombinationConcentrationBliss Synergy Score
This compound + 5-FU200 nM + 20 µM15.5
This compound + 5-FU400 nM + 40 µM28.7
Induction of Apoptosis: PARP Cleavage

Apoptosis induction was assessed by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated cell death.

Treatment GroupConcentrationRelative PARP Cleavage (Fold Change)
Control-1.0
This compound400 nM1.8
5-FU40 µM2.5
This compound + 5-FU400 nM + 40 µM7.2

Signaling Pathways and Experimental Workflow

The synergistic lethality of the this compound and 5-FU combination is mediated through the p53 and the extrinsic apoptosis pathway.

Synergistic_Mechanism cluster_5FU 5-FU Action cluster_YKL This compound Action cluster_Apoptosis Apoptosis Induction FU 5-FU DNA_Damage DNA Damage FU->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation DR5_transcription DR5 Transcription p53_activation->DR5_transcription DR5 DR5 Receptor DR5_transcription->DR5 Increases receptor on cell surface YKL This compound CDK7_inhibition CDK7 Inhibition YKL->CDK7_inhibition Transcription_inhibition Global Transcription Inhibition CDK7_inhibition->Transcription_inhibition Apoptosis Apoptosis Transcription_inhibition->Apoptosis Sensitizes cells Caspase8 Caspase-8 Activation DR5->Caspase8 Ligand-independent activation Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis

Caption: Proposed synergistic mechanism of this compound and 5-FU.

Experimental_Workflow cluster_assays Assessments start Seed HCT116 Cells treatment Treat with this compound, 5-FU, or Combination start->treatment incubation Incubate for 48 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot for PARP Cleavage incubation->western analysis Data Analysis viability->analysis western->analysis synergy Calculate Bliss Synergy Score analysis->synergy conclusion Conclusion synergy->conclusion

Caption: Experimental workflow for assessing synergy.

Logical_Relationship YKL This compound CDK7 CDK7 YKL->CDK7 inhibits FU 5-FU p53 p53 FU->p53 activates Transcription Transcription CDK7->Transcription promotes DR5 DR5 p53->DR5 upregulates Apoptosis Apoptosis Transcription->Apoptosis suppresses (via oncogenes) DR5->Apoptosis initiates

Caption: Logical relationship of key molecular components.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, 5-FU, or the combination of both. Include a vehicle-only control group.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot for PARP Cleavage
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of cleaved PARP to total PARP is then calculated.

References

A Head-to-Head Comparison of Covalent CDK7 Inhibitors: YKL-1-116 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. A class of potent and selective covalent inhibitors has been developed to target a unique cysteine residue in CDK7, offering a promising avenue for cancer treatment. This guide provides a detailed head-to-head comparison of YKL-1-116 with other prominent covalent CDK7 inhibitors, including THZ1, YKL-5-124, and SY-1365, supported by experimental data to inform research and drug development decisions.

At a Glance: Key Covalent CDK7 Inhibitors

InhibitorKey Characteristics
This compound A selective and potent covalent inhibitor of CDK7. It is noted for its higher potency compared to THZ1 and its selectivity, as it does not target CDK9, CDK12, or CDK13.[1][2]
THZ1 A first-in-class covalent CDK7 inhibitor that also demonstrates activity against the closely related kinases CDK12 and CDK13.[3] This broader activity is thought to contribute to its potent anti-tumor effects by downregulating the expression of key oncogenes like MYC.[3]
YKL-5-124 A highly potent and selective covalent inhibitor of CDK7. It displays over 100-fold greater selectivity for CDK7 compared to CDK9 and CDK2 and is inactive against CDK12 and CDK13.[4][5][6][7] This selectivity leads to a predominant cell-cycle arrest phenotype with minimal impact on global RNA Polymerase II phosphorylation.[5]
SY-1365 (Mevociclib) A potent and selective covalent CDK7 inhibitor that has entered clinical trials.[8] It exhibits anti-proliferative and apoptotic effects across a range of solid tumor cell lines and has shown anti-tumor activity in both hematological and solid tumors.[8]

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory potency and cellular effects of this compound and its counterparts.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
InhibitorCDK7CDK2CDK9CDK12CDK13
This compound 7.6[9]1100[9]>1000[9]Not Targeted[1][2]Not Targeted[1][2]
THZ1 3.2[3][10]--Inhibits[3]Inhibits[3]
YKL-5-124 9.7 (CDK7/Mat1/CycH), 53.5 (CDK7)[4][5][6][7]1300[6]3020[6]Inactive[5]Inactive[5]
SY-1365 20 (CDK7/CycH/MAT1), Ki = 17.4[8]----

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, enzyme complex). Data presented here are from various sources for comparative purposes.

Table 2: Cellular Activity of Covalent CDK7 Inhibitors
InhibitorCell Line(s)EffectIC50/EC50 (nM)
This compound HCT116, Jurkat, Kuramochi, OVCAR8, COV362Dose-dependent target engagement-
THZ1 NALM6, REH (B-ALL)Inhibition of cell growth, G2/M arrest101.2 (NALM6), 26.26 (REH)[11]
Multiple Myeloma cellsPotent induction of apoptosis<300[12]
YKL-5-124 HAP1Dose-dependent increase in G1 and G2/M phase cells-
SY-1365 HL-60Anti-proliferative activity8[8]
Breast, ovarian, colorectal, lung cancer cellsLow nM EC50 and rapid induction of apoptosis-

Mechanism of Action: The Role of Covalent Inhibition

Covalent CDK7 inhibitors achieve their high potency and selectivity by forming an irreversible bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7. This unique mechanism of action provides sustained target inhibition.

cluster_binding Covalent Inhibition Mechanism cluster_effect Consequence Inhibitor Inhibitor CDK7_ATP_Pocket CDK7 ATP Pocket Inhibitor->CDK7_ATP_Pocket Reversible Binding Cys312 Cysteine 312 Inhibitor->Cys312 Covalent Bond Formation Inhibition Irreversible Inhibition of Kinase Activity

Caption: Covalent CDK7 inhibitor binding mechanism.

Signaling Pathways Targeted by CDK7 Inhibition

CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. Its inhibition, therefore, has profound effects on cancer cell proliferation and survival.

Transcriptional Regulation

As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[13] Inhibition of CDK7 can lead to the downregulation of key oncogenes that are highly dependent on active transcription, such as MYC.

Cell Cycle Control

CDK7 also functions as a CDK-activating kinase (CAK), responsible for the phosphorylation and activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[14] These CDKs are critical for driving the cell through different phases of the cell cycle. By inhibiting CDK7, the activity of these downstream CDKs is reduced, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[14]

cluster_transcription Transcription Regulation cluster_cellcycle Cell Cycle Control TFIIH TFIIH Complex CDK7_T CDK7 TFIIH->CDK7_T PolII RNA Pol II CTD CDK7_T->PolII Phosphorylation Transcription Oncogene Transcription (e.g., MYC) PolII->Transcription CAK CAK Complex CDK7_C CDK7 CAK->CDK7_C CDK1_2 CDK1, CDK2, CDK4, CDK6 CDK7_C->CDK1_2 Phosphorylation (Activation) CellCycle Cell Cycle Progression CDK1_2->CellCycle CDK7_Inhibitor Covalent CDK7 Inhibitor (e.g., this compound) CDK7_Inhibitor->CDK7_T CDK7_Inhibitor->CDK7_C

Caption: Dual roles of CDK7 in transcription and cell cycle.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CDK7 inhibitors. Below are outlines of key experimental protocols.

In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

This assay measures the kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Kinase Titration: Determine the optimal concentration of CDK7/cyclin H/MAT1 that results in an approximately 80% change in the assay signal (EC80).

  • Inhibitor Preparation: Prepare a serial dilution of the CDK7 inhibitor (e.g., this compound).

  • Reaction Setup: In a 384-well plate, combine the kinase at its EC80 concentration with the serially diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a solution containing the substrate peptide (e.g., Cdk7/9tide) and ATP (e.g., 10 µM).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add the Adapta™ detection solution containing an antibody-donor and a tracer-acceptor.

  • Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of ADP produced.

  • Data Analysis: Calculate IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

Start Start Kinase_Inhibitor Prepare Kinase and Inhibitor Dilutions Start->Kinase_Inhibitor Reaction_Setup Combine Kinase and Inhibitor in 384-well plate Kinase_Inhibitor->Reaction_Setup Initiate Add Substrate and ATP Reaction_Setup->Initiate Incubate_Reaction Incubate at RT (e.g., 60 min) Initiate->Incubate_Reaction Detect Add Adapta™ Detection Reagents Incubate_Reaction->Detect Measure Read TR-FRET Signal Detect->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[15]

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

Kinome Profiling (KiNativ™)

This activity-based proteomics platform assesses the selectivity of kinase inhibitors by measuring their ability to compete with an ATP-biotin probe for binding to native kinases in cell lysates.[16][17]

Methodology:

  • Lysate Preparation: Prepare cell lysates under conditions that preserve native kinase activity.

  • Inhibitor Incubation: Incubate the lysates with different concentrations of the test inhibitor.

  • Probe Labeling: Add a desthiobiotin-ATP probe, which covalently labels the active site of kinases.

  • Digestion: Digest the protein mixture into peptides using trypsin.

  • Enrichment: Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Determine the percent inhibition for each identified kinase at different inhibitor concentrations to generate a selectivity profile.

Conclusion

This compound stands out as a highly selective and potent covalent CDK7 inhibitor. Its focused activity on CDK7, without engaging CDK12/13, provides a valuable tool for dissecting the specific roles of CDK7 in cancer biology. In contrast, the broader activity profile of inhibitors like THZ1 may offer a different therapeutic advantage through the simultaneous inhibition of multiple transcriptional CDKs. The choice of inhibitor will ultimately depend on the specific research question or therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for making these informed decisions in the rapidly evolving field of CDK7-targeted cancer therapy.

References

Confirming the Mechanism of Action of YKL-1-116 as a CDK7 Inhibitor using CRISPR/Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of YKL-1-116's mechanism of action, focusing on the use of CRISPR/Cas9 gene-editing technology. We present a comparative analysis of this compound with other prominent CDK7 inhibitors, supported by experimental data, and provide detailed protocols for key validation experiments.

Introduction to this compound

This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the cell cycle machinery and a key regulator of transcription, making it an attractive target for cancer therapy.[3] this compound has demonstrated greater potency than the well-characterized CDK7 inhibitor, THZ1.[1] Rigorous validation of its on-target activity is crucial for its development as a therapeutic agent. CRISPR/Cas9 technology offers a precise and powerful tool for such validation by enabling the specific knockout of the intended target, CDK7.

Comparative Performance of CDK7 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other CDK7 inhibitors.

Table 1: Comparison of IC50 Values of CDK7 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound JurkatT-cell leukemia2[1]
HCT116Colorectal CarcinomaNot explicitly stated, but potent synergy observed[2]
THZ1 JurkatT-cell leukemia~50[4]
MYCN-amplified Neuroblastoma cell linesNeuroblastoma6-9[5]
H1299Non-small cell lung cancer50[5]
Breast cancer cell lines (panel)Breast Cancer80-300 (after 2 days)[6]
SY-1365 AML cell lines (panel)Acute Myeloid LeukemiaVaries (nanomolar range)[7][8]
376 cancer cell lines (panel)VariousVaries (nanomolar range)[8][9]
Samuraciclib (CT7001) HCT116Colorectal Carcinoma~200-300 (GI50)[10]
Breast cancer cell lines (panel)Breast Cancer200-300 (GI50)[10]

Table 2: Comparative Selectivity Profile of CDK7 Inhibitors

CompoundPrimary TargetKey Off-Targets (if any)Profiling MethodReference
This compound CDK7 (IC50 = 7.6 nM)Does not target CDK9, CDK12, or CDK13. Off-targets detected: CHK2 (7.4 nM), FGR (5.1 nM), PRKCQ (4.9 nM), SRC (3.9 nM)KiNativ™ kinome profiling[2][11]
THZ1 CDK7 (IC50 = 3.2 nM)CDK12, CDK13Kinase profiling[12]
SY-1365 CDK7 (IC50 = 84 nM)Highly selective for CDK7 over other CDKsKinome screen[13][14]
Samuraciclib (CT7001) CDK7 (IC50 = 41 nM)15-fold selective over CDK2, 30-fold over CDK9, 45-fold over CDK1, 230-fold over CDK5Biochemical assays[10][15]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of CDK7 for Target Validation

This protocol outlines the generation of a CDK7 knockout cancer cell line to validate that the cytotoxic effects of this compound are mediated through its inhibition of CDK7.

a. Designing and Cloning single-guide RNAs (sgRNAs)

  • Design two to three sgRNAs targeting an early exon of the CDK7 gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).

b. Lentivirus Production and Transduction

  • Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids.

  • Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

  • Transduce the target cancer cell line (e.g., HCT116) with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

c. Generation of Clonal Knockout Cell Lines

  • Perform single-cell sorting of the selected cells into 96-well plates.

  • Expand the single-cell clones.

d. Validation of CDK7 Knockout

  • Extract genomic DNA from the expanded clones.

  • Perform PCR amplification of the targeted region of the CDK7 gene.

  • Use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and premature stop codon.

  • Confirm the absence of CDK7 protein expression via Western Blot analysis (see protocol below).

Cell Viability Assay

This assay compares the sensitivity of wild-type (WT) and CDK7 knockout (KO) cells to this compound.

  • Seed an equal number of WT and CDK7 KO cells into 96-well plates.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Measure cell viability using a reagent such as CellTiter-Glo® or MTT.

  • Plot the dose-response curves and calculate the IC50 values for both WT and CDK7 KO cell lines. A significant rightward shift in the IC50 curve for the KO cells would confirm that the drug's efficacy is dependent on the presence of CDK7.

Western Blot Analysis

This protocol is for analyzing the downstream effects of this compound on the CDK7 signaling pathway.

  • Treat WT cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against CDK7, phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CDK7_Signaling_Pathway cluster_0 Cell Cycle Control cluster_1 Transcription Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M RNAPII RNA Pol II Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates CDK7->RNAPII Phosphorylates YKL_1_116 This compound YKL_1_116->CDK7 Inhibits

Caption: The CDK7 signaling pathway and the inhibitory action of this compound.

CRISPR_Workflow start Start: Design sgRNAs for CDK7 clone Clone sgRNAs into Lentiviral Vector start->clone transfect Produce Lentivirus in HEK293T cells clone->transfect transduce Transduce Target Cancer Cells transfect->transduce select Select Transduced Cells (Puromycin) transduce->select sort Single-Cell Sorting select->sort expand Expand Clonal Populations sort->expand validate_dna Validate Knockout (gDNA Sequencing) expand->validate_dna validate_protein Validate Knockout (Western Blot) validate_dna->validate_protein end CDK7 Knockout Cell Line validate_protein->end

Caption: Experimental workflow for generating CDK7 knockout cell lines using CRISPR/Cas9.

Logic_Diagram cluster_wt Wild-Type Cells cluster_ko CDK7 Knockout Cells hypothesis Hypothesis: This compound inhibits cell viability via CDK7 wt_cells WT Cells (Express CDK7) hypothesis->wt_cells ko_cells CDK7 KO Cells (No CDK7) hypothesis->ko_cells wt_treatment Treat with this compound wt_cells->wt_treatment wt_outcome Result: Decreased Viability wt_treatment->wt_outcome conclusion Conclusion: CDK7 is the direct target of this compound wt_outcome->conclusion ko_treatment Treat with this compound ko_cells->ko_treatment ko_outcome Result: No significant change in Viability ko_treatment->ko_outcome ko_outcome->conclusion

Caption: Logical framework for confirming this compound's on-target activity using CRISPR/Cas9.

References

YKL-1-116 and its Progeny: A Comparative Guide to CDK7 Inhibition in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating the cell cycle and transcription. This guide provides a comparative analysis of the efficacy of YKL-1-116, a first-generation CDK7 inhibitor, and its more potent successor, YKL-5-124, alongside other CDK7 inhibitors and standard-of-care chemotherapies across various cancer models.

Executive Summary

This compound laid the groundwork for the development of highly selective covalent CDK7 inhibitors. Its successor, YKL-5-124, demonstrates significantly improved potency and selectivity, offering a valuable tool for dissecting the roles of CDK7 in cancer biology. Preclinical data reveal that selective CDK7 inhibition by YKL-5-124 potently arrests the cell cycle and can induce tumor regression in various cancer models, including small cell lung cancer and multiple myeloma. When compared to other CDK7 inhibitors such as THZ1, SY-1365, and SY-5609, YKL-5-124 exhibits a distinct selectivity profile, with less off-target activity on other CDKs like CDK12/13. This specificity makes it a more precise tool for studying CDK7-specific functions. In comparison to standard chemotherapies like paclitaxel (B517696) and etoposide (B1684455), CDK7 inhibitors offer a targeted approach that exploits the transcriptional dependencies of many cancers.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the efficacy of YKL-5-124 and its comparators in various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy (IC50) of CDK7 Inhibitors in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (nM)Reference
YKL-5-124 UniversalHAP19.7 (CDK7/Mat1/CycH)[1]
UniversalHAP153.5 (CDK7)[1][2]
NeuroblastomaKellyNot specified, cytostatic[3]
NeuroblastomaIMR-32Not specified, cytostatic
THZ1 T-ALLJurkat3.2[4]
Breast CancerPanel80-300 (72h)[3]
SCLCMurine SCLC cells75-100
SY-1365 Ovarian CancerPanel<50 in 36% of lines[5]
Solid TumorsPanel<50 in 61% of lines[5]
SY-5609 Solid TumorsPanel6-17[6]

Table 2: In Vivo Efficacy of CDK7 Inhibitors and Standard Chemotherapy in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
YKL-5-124 Multiple Myeloma (H929 xenograft)Not specifiedAlmost complete tumor eradication[7]
Small Cell Lung Cancer (Orthotopic)Not specifiedSignificant tumor growth inhibition[8]
THZ1 Small Cell Lung Cancer (autochthonous)10 mg/kg, twice daily for 2 weeksSignificant suppression, 2/9 mice with >90% reduction[9]
Neuroblastoma (Kelly xenograft)Not specified, 28-day treatmentProfoundly reduced tumor volume[9]
SY-1365 Ovarian Cancer (PDX)MTDResponses in 52% (9/17) of models, 7 with ≥100% TGI[5]
Triple-Negative Breast Cancer (PDX)Not specifiedSubstantial tumor growth inhibition[10][11]
SY-5609 Triple-Negative Breast Cancer (HCC70 xenograft)2 mg/kg, once daily for 21 daysRegression[12][13]
Pancreatic Cancer (PDX)6 mg/kg, once dailyRegressions in 50% (4/8) of models[14]
Paclitaxel Triple-Negative Breast Cancer (MDA-MB-231 xenograft)Not specifiedSignificant antitumor activity[15][16]
Etoposide Small Cell Lung CancerNot specifiedActive against SCLC[17][18][19][20][21]

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The anti-proliferative activity of the compounds is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., YKL-5-124, THZ1) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments are implanted.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. The volume is calculated using the formula: (Length x Width²) / 2.[22][23][24][25]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The compounds are administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Body weight and overall health of the animals are monitored throughout the experiment.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

Signaling Pathways and Mechanisms of Action

CDK7's Dual Role in Cell Cycle and Transcription

CDK7 is a critical kinase that functions as a central node in two fundamental cellular processes: cell cycle progression and gene transcription.[26][27][28]

  • Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. This sequential activation drives the cell through the different phases of the cell cycle. Inhibition of CDK7's CAK activity leads to a halt in cell cycle progression, primarily at the G1/S transition.[2][29][30]

  • Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription. Many cancers are highly dependent on the continuous transcription of oncogenes, making this a key vulnerability.

The diagram below illustrates the dual functions of CDK7 and the points of intervention by CDK7 inhibitors.

CDK7_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7_CAK CDK7 (as CAK) CDK1_2 CDK1/CDK2 CDK7_CAK->CDK1_2 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK7_CAK->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) CDK1_2->Cell_Cycle_Progression CDK7_TFIIH CDK7 (in TFIIH) Pol_II RNA Polymerase II CDK7_TFIIH->Pol_II CTD Phosphorylation Transcription_Inhibition Transcription Inhibition CDK7_TFIIH->Transcription_Inhibition Transcription Oncogene Transcription Pol_II->Transcription YKL_5_124 YKL-5-124 (CDK7 Inhibitor) YKL_5_124->CDK7_CAK YKL_5_124->CDK7_TFIIH

Caption: Dual roles of CDK7 and inhibition by YKL-5-124.

Experimental Workflow for Efficacy Testing

The general workflow for evaluating the efficacy of a CDK7 inhibitor like YKL-5-124 is a multi-step process that begins with in vitro characterization and progresses to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Compound_Treatment Treat with YKL-5-124 & Comparators Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model (e.g., SCLC, TNBC) IC50_Determination->Xenograft_Model Inform Model Selection Treatment_Administration Administer YKL-5-124 & Comparators Xenograft_Model->Treatment_Administration Tumor_Measurement Monitor Tumor Volume Treatment_Administration->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: General workflow for preclinical efficacy testing.

Conclusion

The development of this compound and its more selective and potent successor, YKL-5-124, has provided the research community with valuable tools to investigate the therapeutic potential of CDK7 inhibition. Preclinical data strongly support the on-target activity of YKL-5-124, leading to cell cycle arrest and significant anti-tumor efficacy in various cancer models. The comparison with other CDK7 inhibitors highlights the importance of selectivity, while the juxtaposition with standard chemotherapies underscores the potential of a targeted approach for cancers with transcriptional addictions. Further research and clinical trials are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from CDK7 inhibition.

References

Validating Apoptosis in Jurkat Cells: A Comparative Guide to YKL-1-116 and Alternative Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the precise validation of apoptosis is a critical step in evaluating novel therapeutic compounds. This guide provides a comparative analysis of YKL-1-116, a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other established apoptosis-inducing agents in the Jurkat T-lymphocyte cell line. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying signaling pathways and experimental workflows.

Performance Comparison of Apoptosis Inducers in Jurkat Cells

This compound is a potent inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1][2][3] Its primary effect is cytostatic, leading to cell cycle arrest.[3] While it has demonstrated cytotoxic effects with a low nanomolar IC50 in Jurkat cells, its direct induction of apoptosis may be less pronounced compared to other agents and can be significantly enhanced when used in combination with other drugs.[2][4] The following tables compare the performance of this compound with other well-established apoptosis inducers in Jurkat cells.

Compound Mechanism of Action Concentration Exposure Time Apoptotic Cells (%) Reference
This compound Covalent CDK7 Inhibitor2 nM (IC50)Not SpecifiedData not available; induces cell cycle arrest, minimal PARP cleavage alone.[2][3][4]
Minerval Synthetic Oleic Acid Analogue50 µM72 hours21.1 ± 0.7[5]
ABT-737 Bcl-2 InhibitorConcentration-dependent4 hoursConcentration-dependent increase[6]
Paclitaxel + Ceramide Microtubule Stabilizer + SphingolipidNot SpecifiedNot SpecifiedSignificant increase over Paclitaxel alone[7]
Anti-Fas IgM Death Receptor AgonistNot SpecifiedNot SpecifiedInduces apoptosis[8]
Cycloheximide Protein Synthesis InhibitorNot SpecifiedNot SpecifiedInduces apoptosis[8]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in validating this compound-induced apoptosis, the following diagrams have been generated using Graphviz.

This compound-Induced Apoptosis Signaling Pathway YKL This compound CDK7 CDK7 Inhibition YKL->CDK7 Transcription Transcription Dysregulation CDK7->Transcription CellCycle Cell Cycle Arrest (G1/G2) CDK7->CellCycle p53 p53 Activation Transcription->p53 CellCycle->p53 Bcl2 Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Validation Start Jurkat Cell Culture Treatment Treatment with this compound and Control Compounds Start->Treatment Harvest Cell Harvesting Treatment->Harvest Assay1 Annexin V/PI Staining Harvest->Assay1 Assay2 Caspase Activity Assay Harvest->Assay2 Assay3 Western Blotting Harvest->Assay3 Flow Flow Cytometry Analysis Assay1->Flow Luminescence Luminescence/Colorimetric Reading Assay2->Luminescence Blot Protein Expression Analysis Assay3->Blot Data Data Analysis and Comparison Flow->Data Luminescence->Data Blot->Data

Caption: Experimental workflow for apoptosis validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V/PI Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with this compound at various concentrations (e.g., 1, 5, 10 nM) and for different time points (e.g., 24, 48 hours). Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., 1 µM staurosporine (B1682477) for 4 hours) as a positive control.

  • Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour.[10]

    • Healthy cells will be Annexin V and PI negative.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Lysis:

    • Plate and treat Jurkat cells as described for the Annexin V/PI assay.

    • After treatment, centrifuge the cells and resuspend the pellet in a chilled cell lysis buffer.[11]

    • Incubate on ice for 10 minutes.[11]

  • Enzymatic Reaction:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence).[12]

    • Add the Caspase-Glo® 3/7 Reagent to each well containing cell lysate in a 1:1 ratio.

    • Mix gently and incubate at room temperature for 1-2 hours.[11]

  • Data Acquisition:

    • Measure the luminescence of each sample using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[12]

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction:

    • Treat Jurkat cells as previously described.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

    • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH. An increase in the cleaved forms of Caspase-3 and PARP, and a higher Bax/Bcl-2 ratio are indicative of apoptosis.

References

A Comparative Analysis of the Cell Cycle Effects of YKL-1-116 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cell cycle effects of YKL-1-116, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and other prominent CDK inhibitors. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this document aims to facilitate an objective assessment of these compounds for research and drug development purposes.

Introduction to CDK Inhibition and the Cell Cycle

The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). The sequential activation and inactivation of various CDK-cyclin complexes drive the progression of cells through the different phases of the cell cycle: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising class of anti-cancer therapeutics.

This guide focuses on this compound, a selective and covalent inhibitor of CDK7, and compares its cell cycle effects with those of other CDK inhibitors targeting different members of the CDK family. These include other CDK7 inhibitors (THZ1), CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib), and pan-CDK inhibitors (Dinaciclib).

Mechanism of Action: this compound and Other CDK Inhibitors

This compound and its more potent analog, YKL-5-124, are covalent inhibitors that target a cysteine residue near the ATP-binding pocket of CDK7. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, this compound and YKL-5-124 can induce a broad-spectrum cell cycle arrest. Specifically, inhibition of CDK7 has been shown to cause cell cycle arrest at both the G1/S and G2/M transitions.[2]

In contrast, other classes of CDK inhibitors have more specific targets. CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib primarily block the phosphorylation of the Retinoblastoma (Rb) protein, a key event for progression through the G1 phase. This leads to a robust G1 cell cycle arrest.[3][4] Pan-CDK inhibitors, such as Dinaciclib, target multiple CDKs including CDK1, CDK2, CDK5, and CDK9, resulting in a more complex cell cycle phenotype, often characterized by arrest at the G2/M phase.[5][6]

Comparative Data on Cell Cycle Effects

The following tables summarize the inhibitory concentrations and cell cycle effects of this compound and other CDK inhibitors in various cancer cell lines, with a focus on the HCT116 colon cancer cell line where data is available.

Table 1: Inhibitory Concentration (IC50) of Various CDK Inhibitors

InhibitorTarget CDK(s)Cell LineIC50 (nM)Reference(s)
This compoundCDK7Jurkat~1000[7]
YKL-5-124CDK7HAP19.7 (biochemical)[1]
THZ1CDK7NALM6, REH101.2, 26.26[8]
PalbociclibCDK4/6HCT116>1000[9]
DinaciclibCDK1, 2, 5, 9Various11 (median)[5]

Table 2: Comparative Cell Cycle Effects of CDK Inhibitors in HCT116 Cells

InhibitorTarget CDK(s)Concentration% G1 Phase% S Phase% G2/M PhaseReference(s)
Control (DMSO)--45.832.119.1[10]
YKL-5-124 (analog of this compound)CDK7Not specifiedIncreaseDecreaseIncrease[1]
THZ1CDK7Not specifiedArrest-Arrest[2]
PalbociclibCDK4/61.25 µM75.310.214.5[9]
DinaciclibCDK1, 2, 5, 950 nM--Increase[5]
6,7,4'-THIFCDK1, CDK2100 µM34.046.429.5[10]

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Cell Preparation: Culture HCT116 cells to 60-70% confluency. Treat cells with the desired concentrations of CDK inhibitors (e.g., this compound, Palbociclib, Dinaciclib) or vehicle control (DMSO) for the indicated time (e.g., 24 hours).

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C at this stage for several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 610 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To analyze the expression levels of key cell cycle proteins such as Cyclins and CDKs.

Methodology:

  • Cell Lysis: After treatment with CDK inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cell cycle proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, phospho-Rb) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Visualizing Signaling Pathways and Experimental Workflows

CDK7_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_CAK CDK-Activating Kinase (CAK) Complex CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates CyclinB_CDK1 Cyclin B-CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes CDK7 CDK7 CAK CAK Complex CDK7->CAK CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CAK->CyclinD_CDK46 activates CAK->CyclinE_CDK2 activates CAK->CyclinB_CDK1 activates YKL_1_116 This compound YKL_1_116->CDK7 inhibits

Caption: CDK7 signaling pathway and the point of inhibition by this compound.

Cell_Cycle_Analysis_Workflow start Cancer Cell Culture (e.g., HCT116) treatment Treatment with CDK Inhibitor (e.g., this compound) or Vehicle start->treatment harvest Cell Harvesting (Trypsinization & Centrifugation) treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation staining Staining (Propidium Iodide & RNase A) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (Quantify Cell Cycle Phases) flow_cytometry->data_analysis end Comparative Results data_analysis->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Comparative_Study_Logic cluster_inhibitors CDK Inhibitors cluster_effects Cell Cycle Effects YKL This compound (CDK7i) G1_arrest G1 Arrest YKL->G1_arrest induces G2M_arrest G2/M Arrest YKL->G2M_arrest induces S_phase_reduction S Phase Reduction YKL->S_phase_reduction causes CDK46i Palbociclib (CDK4/6i) CDK46i->G1_arrest strongly induces CDK46i->S_phase_reduction causes PanCDKi Dinaciclib (Pan-CDKi) PanCDKi->G2M_arrest induces comparison Comparative Analysis G1_arrest->comparison G2M_arrest->comparison S_phase_reduction->comparison

Caption: Logical framework for comparing the cell cycle effects of different CDK inhibitors.

Conclusion

This comparative guide highlights the distinct cell cycle effects of this compound and other CDK inhibitors. As a selective CDK7 inhibitor, this compound and its more potent analog YKL-5-124, demonstrate the ability to induce a broader cell cycle arrest, affecting both G1 and G2/M phases, which is consistent with the role of CDK7 as a master regulator of the cell cycle. This contrasts with the more specific G1 arrest induced by CDK4/6 inhibitors and the G2/M arrest often seen with pan-CDK inhibitors. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds. The choice of a particular CDK inhibitor for further investigation will depend on the specific cellular context and the desired therapeutic outcome.

References

Safety Operating Guide

Essential Safety and Disposal Guide for YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of YKL-1-116, a selective and covalent inhibitor of Cdk7. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is vital to be aware of the physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C34H38N8O3[1]
Molecular Weight 606.72 g/mol [1][2]
Appearance Solid (White to off-white)[2]
Purity 98.67%[2]
CAS Number 1957202-71-9[1][2]
Storage and Handling

Proper storage is essential to maintain the integrity of this compound and ensure laboratory safety.

ConditionDuration
Powder (-20°C) 3 years
Powder (4°C) 2 years
In solvent (-80°C) 6 months
In solvent (-20°C) 1 month

Data sourced from MedChemExpress Product Data Sheet.[1][2]

When handling this compound, always use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety goggles.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

Proper Disposal Procedures for this compound

As a selective CDK inhibitor used in research, this compound and its containers must be treated as hazardous chemical waste.[5] Disposal should adhere to local, state, and federal regulations.[3]

Step-by-Step Disposal Protocol:
  • Waste Identification and Classification : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be classified as hazardous chemical waste.[5][6]

  • Segregation : Do not mix this compound waste with other waste streams.[7][8] Keep it segregated in a designated, compatible, and properly sealed waste container.[7] The container should be made of a material that is compatible with the chemical and any solvents used.[5]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.[5][6]

  • Storage of Waste : Store the sealed hazardous waste container in a designated, secure area away from heat, sunlight, and incompatible materials.[3]

  • Empty Containers : Any "empty" containers that held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[5]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Note: Under no circumstances should this compound or its solutions be poured down the drain.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 A Start: this compound Waste Generated B Is the material contaminated with this compound? A->B C Classify as Hazardous Waste B->C Yes G Is the container empty? B->G Yes (Container) L Dispose as non-hazardous laboratory waste B->L No D Segregate in a labeled, compatible container C->D E Store waste in a designated secure area D->E F Arrange for professional disposal (e.g., EHS Office) E->F K End F->K G->C No (Bulk/Residue) H Triple-rinse with appropriate solvent G->H Yes I Collect rinsate as hazardous waste H->I J Deface label and dispose of container as non-hazardous waste H->J I->D J->K L->K

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guidance for YKL-1-116

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to the absence of a detailed toxicological profile for YKL-1-116, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound in its solid form and when preparing solutions.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Powder Safety glasses with side shields or gogglesNitrile glovesN95 or higher-rated respiratorLaboratory coat
Preparing Solutions Chemical splash goggles or face shieldNitrile glovesUse in a certified chemical fume hoodLaboratory coat
General Laboratory Use Safety glassesNitrile glovesNot required if handled in a fume hoodLaboratory coat

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict protocol is essential to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage of the solid powder, -20°C is recommended. Short-term storage at 4°C is also acceptable. Solutions should be stored at -20°C for up to one month or -80°C for up to six months.

Preparation of Solutions
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.

  • Weighing: Conduct all weighing and handling of the solid powder within a certified chemical fume hood or a ventilated balance enclosure.

  • Dissolving: Prepare solutions on the day of use whenever possible. Add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.

Disposal Plan
  • Waste Categorization: All materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be treated as chemical waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled chemical waste containers.

  • Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical. The following diagram outlines the general workflow for responding to a chemical spill of this compound.

G cluster_0 Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify assess Assess the Spill (Size and Hazard) notify->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads) ppe->contain clean Clean and Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Chemical Waste clean->dispose report Complete Spill Report dispose->report

Caption: Workflow for responding to a chemical spill.

Disclaimer: The information provided is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet or the guidance of your institution's safety professionals. Always perform a risk assessment before handling any new chemical.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.